Product packaging for Carassin(Cat. No.:CAS No. 133950-47-7)

Carassin

Cat. No.: B145406
CAS No.: 133950-47-7
M. Wt: 2367.8 g/mol
InChI Key: VXMDZQYTUMGZBS-UHFFFAOYSA-N
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Description

tachykinin that is structurally related to neurpeptide gamma;  from the brain of the goldfish;  amino acid sequence given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C103H175N35O27S B145406 Carassin CAS No. 133950-47-7

Properties

IUPAC Name

N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMDZQYTUMGZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H175N35O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133950-47-7
Record name Carassin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Deep Dive into the Hypoxic Adaptations of the Carassius Genus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of certain organisms to thrive in low-oxygen environments offers a compelling model for understanding cellular survival and metabolic flexibility. The Carassius genus, which includes the remarkably anoxia-tolerant crucian carp (Carassius carassius) and the common goldfish (Carassius auratus), stands out as a vertebrate model of profound scientific interest. These fish have evolved a suite of sophisticated physiological and biochemical adaptations to survive prolonged periods of hypoxia and even anoxia (the complete absence of oxygen). This technical guide provides an in-depth exploration of these core adaptations, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This information serves as a valuable resource for researchers investigating hypoxia tolerance, metabolic diseases, and potential therapeutic strategies inspired by nature's solutions to oxygen deprivation.

Core Physiological Adaptations to Hypoxia

The survival of Carassius species in oxygen-deprived waters is underpinned by three primary physiological strategies: a profound depression of metabolic rate, a unique modification of anaerobic metabolism to avoid lactate acidosis, and significant cardiovascular adjustments to optimize oxygen delivery and waste removal.

Metabolic Rate Depression

A cornerstone of the hypoxic survival strategy in Carassius is the controlled reduction of their metabolic rate. This energy-saving mechanism allows the fish to extend its survival time by matching ATP demand to the limited ATP supply from anaerobic pathways. The extent of this metabolic depression is significant, as evidenced by quantitative studies measuring Standard Metabolic Rate (SMR), Routine Metabolic Rate (RMR), and Maximum Metabolic Rate (MMR) under normoxic and hypoxic conditions.

ParameterSpeciesConditionTemperatureMetabolic Rate (mg O₂ kg⁻¹ h⁻¹)Percent ReductionReference
SMR Carassius auratus gibelioNormoxia---[1]
Hypoxia (1.5 mg/L O₂)--19.7%[1]
Carassius carassius (Summer-acclimatized)Normoxia---[2]
Carassius carassius (Winter-acclimatized)Normoxia--~45%[2]
MMR Carassius auratus gibelioNormoxia---[1]
Hypoxia (1.5 mg/L O₂)--30.6%
AS Carassius auratus gibelioNormoxia---
Hypoxia (1.5 mg/L O₂)--35.9%
Anoxic Metabolic Rate (from ethanol production) Carassius carassius (Winter-acclimatized)Anoxia2°C3.06 ± 0.5978.1% (from aerobic level)

Table 1: Quantitative Data on Metabolic Rate Depression in Carassius under Hypoxia/Anoxia. SMR: Standard Metabolic Rate; MMR: Maximum Metabolic Rate; AS: Aerobic Scope.

Anaerobic Metabolism and Ethanol Production

Unlike most vertebrates, which accumulate lactate during anaerobic glycolysis, leading to debilitating acidosis, Carassius possess a unique metabolic pathway to convert lactate into ethanol. This remarkable adaptation allows for the sustained production of ATP through glycolysis without the toxic build-up of lactic acid. The ethanol is then readily excreted across the gills into the surrounding water. This process is fueled by substantial glycogen stores, particularly in the liver.

MetaboliteTissueConditionChange from NormoxiaReference
Lactate Whole-fishAnoxia32-fold increase
Alanine HeartAnoxia4-fold increase
LiverAnoxia8-fold increase
BrainAnoxia12-fold increase
Aspartate LiverAnoxia70% decrease
HeartAnoxia92% decrease
Glutamine HeartAnoxia56% decrease
Fructose-1,6-bisphosphate LiverAnoxia76% decrease

Table 2: Changes in Key Metabolites in Carassius Tissues During Anoxia.

Cardiovascular Adjustments

To cope with reduced oxygen availability, Carassius exhibit significant cardiovascular responses. While some fish species respond to hypoxia with a strong depression of cardiac function, Carassius can maintain and even enhance cardiac performance under certain hypoxic conditions. This ensures the continued transport of glucose to tissues and the removal of metabolic byproducts like ethanol. Studies on the isolated, perfused hearts of goldfish have shown an enhanced hemodynamic performance under hypoxia. After prolonged exposure to moderate hypoxia (20 days), the goldfish heart shows potentiated cardiac performance, including increased stroke volume and cardiac output. This is accompanied by mitochondrial remodeling, suggesting an improved capacity for energy supply to the working myocardium.

Key Signaling Pathways

The physiological adaptations to hypoxia in Carassius are orchestrated by complex signaling pathways. A central player in this regulation is the Hypoxia-Inducible Factor 1 (HIF-1).

The HIF-1 Signaling Pathway

HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various aspects of hypoxic adaptation, including angiogenesis, erythropoiesis, and anaerobic metabolism.

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus O2_normoxia High O₂ PHD Prolyl Hydroxylases (PHDs) O2_normoxia->PHD HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylation VHL von Hippel-Lindau (VHL) protein Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_normoxia->VHL Binding O2_hypoxia Low O₂ O2_hypoxia->PHD Inhibition HIF1a_hypoxia HIF-1α (stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., Glycolysis, Angiogenesis) HRE->Target_Genes Activation HIF1a_hypoxia_n HIF-1α HIF1a_hypoxia_n->HIF1_complex HIF1b_n HIF-1β HIF1b_n->HIF1_complex

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Carassius hypoxia tolerance.

Induction of Hypoxia/Anoxia in a Laboratory Setting

Objective: To expose Carassius species to controlled levels of hypoxia or anoxia for physiological and molecular studies.

Materials:

  • Airtight experimental tanks

  • Nitrogen gas cylinder with a regulator

  • Air pump

  • Tubing and air stones

  • Dissolved oxygen (DO) meter with a probe

Protocol:

  • Acclimate fish to the experimental tanks with normoxic (air-saturated) water for a specified period (e.g., 48 hours).

  • To induce hypoxia, gradually displace oxygen from the water by bubbling a mixture of nitrogen and air. The precise gas mixture can be adjusted to achieve the target DO level.

  • To induce anoxia, bubble pure nitrogen gas through the water.

  • Continuously monitor the DO levels in the tanks using a calibrated DO meter to ensure the desired oxygen concentration is maintained throughout the experiment. Oxygen levels for anoxia are typically below 0.1% of air saturation (<0.01 mg/L O₂).

  • Maintain a parallel control group of fish in normoxic water for comparison.

  • At the end of the exposure period, euthanize the fish and collect tissues for downstream analysis. Tissues should be rapidly dissected and snap-frozen in liquid nitrogen.

Measurement of Metabolic Rate (SMR, RMR, MMR)

Objective: To quantify the metabolic rate of Carassius under different oxygen conditions using intermittent-flow respirometry.

Materials:

  • Intermittent-flow respirometry system (including respirometry chambers, pumps, and oxygen probes)

  • Data acquisition software

  • Chase tank for MMR determination

Protocol:

  • Standard Metabolic Rate (SMR):

    • Fast the fish for 24-48 hours to reach a post-absorptive state.

    • Place individual fish into the respirometry chambers and allow them to acclimate for at least 12-24 hours.

    • Measure oxygen consumption rates intermittently. The system will cycle between a flush period (to replenish oxygenated water) and a measurement period (a closed loop to measure the rate of oxygen depletion).

    • Calculate SMR from the lowest oxygen consumption values recorded over a prolonged period, representing the metabolic rate of a resting, post-absorptive fish.

  • Routine Metabolic Rate (RMR):

    • Follow a similar procedure to SMR measurement but without the requirement for a post-absorptive state and with a shorter acclimation period, reflecting the metabolic rate of a quiescent but not necessarily resting fish.

  • Maximum Metabolic Rate (MMR):

    • Exhaust the fish by chasing it in a separate tank until it no longer responds to tactile stimulation.

    • Immediately transfer the exhausted fish to the respirometry chamber and begin measuring oxygen consumption.

    • MMR is determined as the peak oxygen consumption rate measured during the recovery period from exhaustive exercise.

Respirometry_Workflow Start Start Fasting Fast Fish (24-48h) Start->Fasting Chase Exhaustive Chase Protocol Start->Chase Acclimation Acclimate in Respirometer (12-24h) Fasting->Acclimation Intermittent_Measurement Intermittent O₂ Measurement (Flush and Measure Cycles) Acclimation->Intermittent_Measurement SMR_Calculation Calculate SMR (Lowest Values) Intermittent_Measurement->SMR_Calculation End End SMR_Calculation->End MMR_Measurement Immediate Post-Chase O₂ Measurement Chase->MMR_Measurement MMR_Calculation Calculate MMR (Peak Value) MMR_Measurement->MMR_Calculation MMR_Calculation->End

Caption: Experimental workflow for measuring SMR and MMR in fish.

Western Blot Analysis of HIF-1α

Objective: To detect and quantify the protein levels of HIF-1α in Carassius tissues.

Materials:

  • Tissue homogenizer

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize tissue samples in ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for HIF-1α overnight at 4°C.

  • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative mRNA expression levels of target genes in Carassius tissues.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • Extract total RNA from tissue samples using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and/or gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • Set up the qPCR reactions in a 96- or 384-well plate, including the cDNA template, gene-specific primers, and qPCR master mix.

  • Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Generate a dissociation curve at the end of the run to verify the specificity of the amplification.

  • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the gene of interest to a stable reference gene (e.g., 18S rRNA or β-actin).

Quantification of Glycogen and Ethanol

Objective: To measure the concentration of glycogen and ethanol in Carassius tissues.

Glycogen Quantification (Phenol-Sulfuric Acid Method):

  • Homogenize a known weight of tissue in a suitable buffer.

  • Precipitate the glycogen from the homogenate using ethanol.

  • Wash the glycogen pellet to remove contaminants.

  • Hydrolyze the glycogen to glucose using a strong acid.

  • React the resulting glucose with phenol and sulfuric acid to produce a colored product.

  • Measure the absorbance of the colored solution using a spectrophotometer and determine the glycogen concentration by comparing it to a standard curve of known glucose concentrations.

Ethanol Quantification:

  • Homogenize tissue samples in a sealed vial to prevent ethanol evaporation.

  • Analyze the ethanol concentration in the homogenate using gas chromatography (GC) or an enzymatic assay kit.

Conclusion

The Carassius genus provides an exceptional model for studying the physiological and molecular adaptations to severe hypoxia. Their ability to dramatically reduce metabolic rate, switch to sustainable anaerobic metabolism via ethanol production, and maintain cardiovascular function highlights a remarkable evolutionary solution to life without oxygen. The experimental protocols and data presented in this guide offer a framework for researchers to further unravel the intricate mechanisms of hypoxia tolerance. A deeper understanding of these processes not only advances our knowledge of comparative physiology but also holds the potential to inform novel therapeutic strategies for human diseases characterized by oxygen deprivation, such as stroke, heart attack, and cancer. The continued exploration of these natural models of anoxia tolerance promises to yield valuable insights for both basic science and clinical applications.

References

Anoxia Tolerance in Crucian Carp: A Technical Guide to Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crucian carp (Carassius carassius) possesses an extraordinary ability to survive extended periods of complete oxygen deprivation (anoxia), a trait virtually unparalleled among vertebrates. This remarkable tolerance is not a singular adaptation but rather a suite of sophisticated physiological and biochemical mechanisms. This technical guide provides an in-depth exploration of the core strategies employed by the crucian carp to endure anoxia, with a focus on metabolic depression, the unique production of ethanol as an anaerobic end-product, and profound adaptations within the cardiovascular and central nervous systems. This document summarizes key quantitative data, presents detailed experimental protocols for studying these mechanisms, and visualizes the intricate signaling pathways and experimental workflows involved. The insights gleaned from understanding these natural solutions to anoxia hold significant potential for therapeutic strategies in ischemia-reperfusion injuries and other hypoxia-related pathologies.

Core Anoxia Tolerance Mechanisms

The crucian carp's survival strategy in anoxic conditions is multifactorial, involving a coordinated downregulation of energy demand and the activation of unique metabolic pathways to sustain basal cellular functions.

Metabolic Depression: A Controlled Shutdown

A cornerstone of the crucian carp's anoxia tolerance is a profound metabolic depression, reducing its energy expenditure by up to 70% or more.[1] This controlled hypometabolic state is crucial for aligning ATP demand with the significantly lower ATP production capacity of anaerobic metabolism. This reduction in metabolic rate is not a passive consequence of oxygen deprivation but an actively regulated process.

Key to this metabolic suppression is the modulation of neurotransmitter systems in the brain.[2] During anoxia, there is a significant increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and a concurrent decrease in the excitatory neurotransmitter glutamate.[2][3] This shift in the balance of inhibitory and excitatory signaling is thought to dampen neuronal activity, thereby reducing the brain's substantial energy requirements.[4] Evidence suggests that adenosine also plays a role in mediating this anoxic metabolic depression.

Ethanol Fermentation: A Novel Vertebrate Solution

Unlike most vertebrates that accumulate lactate during anaerobic glycolysis, leading to debilitating lactic acidosis, the crucian carp has evolved a unique metabolic pathway to convert lactate into ethanol. This process, analogous to yeast fermentation, allows for the sustained operation of glycolysis to produce ATP without the toxic build-up of lactate. The produced ethanol is then readily excreted across the gills into the surrounding water.

This remarkable adaptation is facilitated by a specialized set of enzymes, particularly a mutated form of the pyruvate dehydrogenase complex in the muscle tissue, which decarboxylates pyruvate to acetaldehyde. The acetaldehyde is then reduced to ethanol by alcohol dehydrogenase. This entire pathway is fueled by vast stores of glycogen, primarily in the liver, which are significantly larger than those found in most other vertebrates.

Cardiovascular Adaptations: Maintaining Perfusion

Contrary to other anoxia-tolerant vertebrates like some freshwater turtles that exhibit profound bradycardia and reduced cardiac output during anoxia, the crucian carp maintains a relatively stable cardiac output and heart rate for extended periods. This sustained cardiovascular performance is critical for transporting glucose from the liver's glycogen stores to other tissues and for efficiently removing the end-product of anaerobic metabolism, ethanol, from the muscles to the gills for excretion. However, under acute anoxia, a rapid, cholinergically-mediated bradycardia can occur, likely as a protective reflex.

Neurological Resilience: A Brain That Stays On

The crucian carp's brain remains active during anoxia, a stark contrast to the comatose state induced by anoxia in tolerant turtles. This is achieved through a combination of metabolic depression, as mentioned earlier, and the maintenance of ATP levels and ion homeostasis. While overall brain activity is reduced, essential neuronal functions are preserved. There is evidence for a reduction in the expression of certain glutamate receptors (NMDA type), which could contribute to preventing excitotoxicity. Despite the oxygen-dependent nature of their synthesis, the brain levels of key monoamine neurotransmitters like serotonin and dopamine are remarkably well-maintained during prolonged anoxia.

Gene and Protein Expression: A Programmed Response

Exposure to anoxia triggers a significant reprogramming of gene and protein expression in a tissue-specific manner. In the heart, at 13°C, hundreds of genes show altered expression after seven days of anoxia, with notable upregulation of genes involved in protein turnover and the pentose phosphate pathway, and downregulation of genes related to RNA splicing and transcription. Glycolytic enzyme gene expression shows a complex pattern, with key regulatory enzymes being upregulated. Proteomic analyses reveal significant changes in the heart and liver, with a decrease in electron transport system enzymes in the heart and a massive increase in the liver during anoxia and reoxygenation. This suggests a specialized role for the liver in handling the metabolic consequences of anoxia and preparing for reoxygenation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on crucian carp under anoxic conditions.

Table 1: Metabolite Changes in Crucian Carp Tissues During Anoxia

MetaboliteTissueConditionFold Change (Anoxia vs. Normoxia)Reference
GABABrain17 days anoxia at 8°C~5-fold increase
GlutamateBrain17 days anoxia at 8°CDecrease
AspartateBrain17 days anoxia at 8°CDecrease
SuccinateBrain5 days anoxia at 8°C~3-fold increase
SuccinateHeart5 days anoxia at 8°C~22-fold increase
SuccinateLiver5 days anoxia at 8°C~19-fold increase
LactateHeart5 days anoxia at 8°CSignificant increase
EthanolRed Muscle6 hours anoxia at 15°C~7 µmol/g wet weight
EthanolWhite Muscle6 hours anoxia at 15°C~4 µmol/g wet weight
EthanolLiver6 hours anoxia at 15°C~2 µmol/g wet weight

Table 2: Gene Expression Changes in Crucian Carp Heart (7 days anoxia at 13°C)

Gene CategoryRegulationKey Genes/PathwaysReference
Protein TurnoverUp-regulated-
Pentose Phosphate PathwayUp-regulated-
Cell MorphogenesisUp-regulated-
RNA Splicing & TranscriptionDown-regulated-
Glycolysis (regulatory enzymes)Up-regulatedHexokinase, Phosphofructokinase
Glycolysis (non-regulatory enzymes)Down-regulated-

Table 3: Protein Abundance Changes in Crucian Carp Tissues (5 days anoxia)

Protein/Protein ComplexTissueRegulation (Anoxia vs. Normoxia)Fold ChangeReference
Electron Transport System EnzymesHeartDecreased-
Electron Transport System EnzymesLiverIncreasedMassive increase
Glycogen Debranching Enzyme (AGLA)HeartIncreased10.1-fold
Glycogen Phosphorylase (PYGB)HeartIncreased1.7-fold
Hexokinase-2 (HK2)HeartIncreased2.4-fold

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of anoxia tolerance in crucian carp.

Anoxia Exposure
  • Objective: To induce a state of anoxia in crucian carp for experimental studies.

  • Procedure:

    • Acclimatize crucian carp to the desired experimental temperature (e.g., 8°C or 13°C) for at least two weeks in well-aerated, dechlorinated water.

    • Transfer fish to individual or group tanks.

    • To induce anoxia, continuously bubble the water with nitrogen gas (N2).

    • Monitor the dissolved oxygen level using an oxygen probe to ensure it remains below 0.01 mg/L.

    • Maintain the anoxic conditions for the desired duration (e.g., 1 to 7 days).

    • For reoxygenation studies, cease the nitrogen bubbling and resume aeration with atmospheric air.

    • At the end of the experimental period, euthanize the fish by a rapid blow to the head followed by spinal transection.

    • Immediately dissect the tissues of interest (e.g., brain, heart, liver, muscle), snap-freeze them in liquid nitrogen, and store at -80°C until further analysis.

Metabolite Quantification (Capillary Electrophoresis-Mass Spectrometry - CE-MS)
  • Objective: To quantify the levels of various metabolites in different tissues.

  • Procedure:

    • Homogenize frozen tissue samples in a solution of 50% acetonitrile in water containing internal standards.

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Filter the supernatant through a 5 kDa cut-off filter to remove remaining proteins.

    • Concentrate the filtrate and resuspend it in ultrapure water.

    • Analyze the samples using a CE-MS system for the separation and quantification of cationic and anionic metabolites.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
  • Objective: To measure the relative expression levels of target genes.

  • Procedure:

    • Extract total RNA from frozen tissue samples using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using a sequence detection system with a SYBR Green-based master mix.

    • The reaction mixture typically contains diluted cDNA, forward and reverse primers for the target gene and a reference gene (e.g., β-actin), and the master mix.

    • Use a thermal cycling protocol consisting of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to that of the reference gene.

Enzyme Activity Assays
  • Objective: To measure the activity of the pyruvate dehydrogenase complex.

  • Procedure (based on a coupled enzyme reaction):

    • Homogenize tissue samples in an appropriate assay buffer.

    • Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.

    • Prepare a reaction mixture containing the sample, PDH substrate, and a developer solution.

    • In the presence of PDH, pyruvate is converted to acetyl-CoA, with the concomitant reduction of NAD+ to NADH.

    • The NADH produced is then used by a developer enzyme to reduce a colorless probe into a colored product.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 450 nm) over time using a plate reader.

    • Calculate the PDH activity based on the rate of change in absorbance, calibrated against an NADH standard curve.

  • Objective: To measure the activity of alcohol dehydrogenase.

  • Procedure (colorimetric assay):

    • Prepare a tissue homogenate as described for the PDH assay.

    • Prepare a reaction mixture containing the sample, ethanol (as the substrate), NAD+, and a colorimetric reagent system (e.g., containing a tetrazolium salt like WST-8 and a hydrogen transmitter).

    • ADH catalyzes the oxidation of ethanol to acetaldehyde, reducing NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan dye.

    • Measure the increase in absorbance of the formazan dye at a specific wavelength (e.g., 450 nm) over time.

    • Calculate the ADH activity based on the rate of color formation.

Measurement of Mitochondrial Membrane Potential
  • Objective: To assess the integrity and function of mitochondria in isolated cardiomyocytes.

  • Procedure:

    • Isolate cardiomyocytes from the crucian carp heart using enzymatic digestion.

    • Incubate the isolated cells with a fluorescent, lipophilic cationic dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

    • Wash the cells to remove excess dye.

    • Image the cells using fluorescence microscopy (e.g., confocal microscopy).

    • Quantify the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • As a control, treat a subset of cells with a mitochondrial uncoupler (e.g., FCCP) to induce complete depolarization and measure the resulting minimal fluorescence.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.

Ethanol_Production_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_muscle_cell Muscle Cell cluster_bloodstream Bloodstream cluster_gills Gills Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_muscle Pyruvate Pyruvate->Pyruvate_muscle Transport Acetaldehyde Acetaldehyde Pyruvate_muscle->Acetaldehyde CO2 Ethanol Ethanol Acetaldehyde->Ethanol NADH -> NAD+ Ethanol_blood Ethanol Ethanol->Ethanol_blood Diffusion PDH_mut Pyruvate Dehydrogenase (mutated) PDH_mut->Acetaldehyde ADH Alcohol Dehydrogenase ADH->Ethanol Ethanol_gills Ethanol Ethanol_blood->Ethanol_gills Transport Excretion Excreted to Water Ethanol_gills->Excretion

Caption: Ethanol production pathway in crucian carp muscle during anoxia.

Metabolic_Depression_Pathway cluster_brain Brain Neuron Anoxia Anoxia GABA_increase ↑ GABA Levels Anoxia->GABA_increase Glutamate_decrease ↓ Glutamate Levels Anoxia->Glutamate_decrease Neuronal_Activity Neuronal Activity GABA_increase->Neuronal_Activity Inhibits Glutamate_decrease->Neuronal_Activity Reduces Excitation ATP_Consumption ATP Consumption Neuronal_Activity->ATP_Consumption Drives Metabolic_Depression Metabolic Depression ATP_Consumption->Metabolic_Depression Leads to

Caption: GABA-mediated metabolic depression in the crucian carp brain during anoxia.

Experimental_Workflow_Metabolomics start Crucian Carp Acclimatization anoxia Anoxia Exposure (N2 bubbling) start->anoxia sampling Tissue Dissection & Snap-freezing anoxia->sampling extraction Metabolite Extraction (Acetonitrile/Water) sampling->extraction analysis CE-MS Analysis extraction->analysis data Data Processing & Quantification analysis->data end Metabolite Profile data->end

Caption: Experimental workflow for metabolomics analysis in crucian carp.

Conclusion and Future Directions

The crucian carp stands as a premier model organism for studying the molecular and physiological underpinnings of anoxia tolerance. The mechanisms of metabolic depression, ethanol fermentation, and robust cardiovascular and neurological adaptations offer a rich landscape for scientific inquiry. The detailed experimental protocols and quantitative data presented herein provide a foundation for researchers to further unravel these complex processes. Future research, leveraging multi-omics approaches and advanced in vivo imaging, will undoubtedly reveal even more nuanced aspects of this remarkable biological phenomenon. The translation of these findings into novel therapeutic strategies for human diseases characterized by oxygen deprivation remains a compelling and achievable goal. The signaling pathways that govern the transition into and out of the anoxic state, in particular, represent promising targets for drug development aimed at protecting tissues from ischemic damage.

References

Metabolic Depression in Carassius auratus During Winter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carassius auratus, the common goldfish, exhibits a remarkable ability to survive the harsh conditions of winter through a process of profound metabolic depression. This state of controlled hypometabolism allows the organism to conserve energy reserves in environments characterized by low temperatures and potential hypoxia or anoxia. Understanding the intricate molecular and physiological mechanisms that govern this adaptation holds significant potential for various fields, including cryopreservation, ischemia-reperfusion injury treatment, and the development of novel therapeutics targeting metabolic disorders. This technical guide provides an in-depth overview of the core physiological, biochemical, and molecular underpinnings of metabolic depression in Carassius auratus during winter, presenting quantitative data, detailed experimental protocols, and key signaling pathways involved in this fascinating biological phenomenon.

Physiological Adaptations to Cold and Metabolic Depression

During winter, goldfish transition into a state of torpor, characterized by a significant and controlled reduction in their standard metabolic rate (SMR). This physiological adjustment is a direct response to decreased water temperatures and serves to minimize energy expenditure when food availability is low and environmental conditions are challenging.

Quantitative Changes in Metabolic Rate

The metabolic depression observed in C. auratus is a multi-faceted process involving a decrease in overall oxygen consumption. The extent of this depression is temperature-dependent.

Acclimation Temperature (°C)Oxygen Consumption Rate (mg O₂ kg⁻¹ h⁻¹)Fold Change (approx.)Reference
25~112 - 180-[1]
5-8Significantly lower than warm-acclimatedNot specified[2]
4Reduced to ~30% of normal~3.3x decrease[3]

Table 1: Quantitative Changes in Metabolic Rate of Carassius auratus with Cold Acclimation.

Biochemical Reorganization During Metabolic Depression

The reduction in metabolic rate is underpinned by significant alterations at the biochemical level, particularly in the activity of key metabolic enzymes. These changes reflect a coordinated downregulation of energy-expensive processes and a shift in substrate utilization.

Enzyme Kinetics and Activity

Ion transport is a major contributor to cellular energy expenditure. During cold acclimation, the activity of ion-motive ATPases is tissue-specifically modulated. In cold-acclimated (1°C) goldfish, branchial Na+/K+-ATPase activity is elevated by 100% compared to warm-acclimated (20°C) fish, while renal Na+/K+-ATPase activity remains unchanged[4]. Conversely, branchial and renal Mg2+-ATPase activities are reduced by 18% and 30%, respectively[4].

EnzymeTissueAcclimation Temperature (°C)Activity ChangeReference
Na+/K+-ATPase Gills1100% increase
Kidney1No significant change
Mg2+-ATPase Gills118% decrease
Kidney130% decrease

Table 2: Changes in ATPase Activity in Cold-Acclimated Carassius auratus.

Cold acclimation in goldfish leads to an increase in the oxidative capacity of skeletal muscle. This is partly achieved by increasing the mitochondrial volume density and the activity of key oxidative enzymes.

Enzyme/ProteinTissue/OrganelleAcclimation Temperature (°C)Change in Activity/ContentReference
Non-cytosolic Hexokinase (NC-HK) White Skeletal Muscle52.5-fold increase
Citrate Synthase White Skeletal Muscle MitochondriaNot specified (Cold-acclimated)2-fold increase
Adenine Nucleotide Translocase (ANT) White Skeletal Muscle MitochondriaNot specified (Cold-acclimated)0.68 to 0.96 nmol/mg protein
Uncoupling Protein 3 (UCP3) White Skeletal Muscle MitochondriaNot specified (Cold-acclimated)~1.5-fold increase

Table 3: Changes in Glycolytic and Oxidative Enzyme Activity and Protein Content in Cold-Acclimated Carassius auratus.

Molecular Control of Metabolic Depression

The physiological and biochemical adaptations observed in overwintering goldfish are orchestrated by complex gene regulatory networks and signaling pathways. These molecular mechanisms ensure a coordinated and reversible suppression of metabolic processes.

Gene Expression Changes

While comprehensive, tabulated fold-change data for a wide array of genes in response to cold acclimation in C. auratus is still an active area of research, studies have identified key genes and pathways that are differentially regulated. For instance, cold acclimation is associated with changes in the expression of genes involved in muscle contraction and ion transport.

Key Signaling Pathways

Several key signaling pathways are implicated in the regulation of metabolic depression in goldfish. These pathways act as master regulators, integrating environmental cues and cellular energy status to control metabolic flux.

The AMP-activated protein kinase (AMPK) pathway is a crucial energy sensor in eukaryotic cells. In response to an increase in the AMP:ATP ratio, which signals low energy status, AMPK is activated. In the context of hypoxia, which can accompany winter conditions, AMPK activity in goldfish liver increases approximately 5.5-fold. Activated AMPK promotes a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

AMPK_Signaling cluster_input Cellular Stress cluster_core AMPK Activation cluster_output Downstream Effects Low Temperature Low Temperature Increased AMP/ATP ratio Increased AMP/ATP ratio Low Temperature->Increased AMP/ATP ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP ratio AMPK AMPK Increased AMP/ATP ratio->AMPK Activates Inhibition of Protein Synthesis Inhibition of Protein Synthesis AMPK->Inhibition of Protein Synthesis Promotes Stimulation of Glycolysis Stimulation of Glycolysis AMPK->Stimulation of Glycolysis Promotes Inhibition of mTORC1 Inhibition of mTORC1 AMPK->Inhibition of mTORC1 Inhibits

AMPK Signaling in Metabolic Depression.

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, promotes anabolic processes such as protein and lipid synthesis. During metabolic depression, the inhibition of mTOR signaling is a key mechanism for reducing energy expenditure associated with these biosynthetic pathways. AMPK can directly inhibit mTORC1, linking cellular energy status to the control of cell growth.

mTOR_Signaling cluster_input Upstream Regulators cluster_core mTORC1 Complex cluster_output Downstream Processes Growth Factors (e.g., Insulin) Growth Factors (e.g., Insulin) mTORC1 mTORC1 Growth Factors (e.g., Insulin)->mTORC1 Activates AMPK AMPK AMPK->mTORC1 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

mTOR Signaling in Metabolic Control.

The insulin signaling pathway plays a crucial role in regulating glucose metabolism and cell growth. In goldfish, insulin can modulate the expression of clock genes in the liver, likely via the PI3K/Akt pathway. The interplay between insulin signaling and the core metabolic regulators like AMPK and mTOR is critical for the coordinated metabolic adjustments during winter.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Glucose_Uptake Glucose_Uptake Akt->Glucose_Uptake Promotes Glycogen_Synthesis Glycogen_Synthesis Akt->Glycogen_Synthesis Promotes Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes

Insulin/PI3K/Akt Signaling Pathway.

Experimental Protocols

Reproducible and standardized methodologies are paramount for advancing our understanding of metabolic depression. This section provides detailed protocols for key experiments cited in the study of C. auratus metabolism.

Measurement of Oxygen Consumption Rate via Intermittent-Flow Respirometry

Intermittent-flow respirometry is a widely used and robust method for determining the metabolic rate of aquatic organisms.

  • Respirometry chambers of appropriate size for the goldfish

  • Recirculation pump

  • Flush pump

  • Oxygen probe and meter

  • Data acquisition system

  • Temperature-controlled water bath

  • Tubing and fittings

  • Acclimation: Individually house goldfish in the respirometry chambers for at least 24 hours prior to data collection to allow for acclimation to the experimental setup and to ensure a post-absorptive state.

  • System Setup: Place the respirometry chambers in a temperature-controlled water bath set to the desired experimental temperature. Connect the chambers to the recirculation and flush pumps.

  • Measurement Cycle: The protocol consists of repeated cycles of three phases:

    • Flush Phase: The flush pump is activated, replacing the water in the chamber with fully aerated water from the surrounding bath. This phase ensures that the fish has adequate oxygen and removes any metabolic waste products.

    • Wait Phase: The flush pump is turned off, and a short period is allowed for the water within the chamber to stabilize and for any initial non-linear changes in oxygen concentration to subside.

    • Measurement Phase: The recirculation pump ensures gentle mixing of the water within the sealed chamber. The rate of oxygen decline is measured by the oxygen probe and recorded by the data acquisition system.

  • Data Analysis: The rate of oxygen consumption (MO₂) is calculated from the slope of the linear decrease in oxygen concentration during the measurement phase, taking into account the volume of the respirometer and the mass of the fish.

Respirometry_Workflow Start Start Acclimate Acclimate Fish (24h) Start->Acclimate Setup Setup Respirometry System Acclimate->Setup Loop Measurement Cycle Setup->Loop Flush Flush Chamber Loop->Flush Start Cycle Wait Wait for Stabilization Flush->Wait Measure Measure O2 Decline Wait->Measure Analyze Calculate MO2 Measure->Analyze Analyze->Loop Next Cycle End End Analyze->End Experiment Complete

Intermittent-Flow Respirometry Workflow.
Enzyme Activity Assays from Tissue Homogenates

  • Fish tissue (e.g., muscle, liver, gills)

  • Homogenization buffer (specific to the enzyme of interest)

  • Tissue homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • Spectrophotometer or microplate reader

  • Assay-specific reagents and substrates

  • Tissue Collection and Preparation: Euthanize the fish and rapidly dissect the tissue of interest on ice. Weigh the tissue and place it in a pre-chilled tube.

  • Homogenization: Add a specific volume of ice-cold homogenization buffer to the tissue (e.g., 1:10 w/v). Homogenize the tissue thoroughly using a suitable homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to prevent enzyme degradation.

  • Centrifugation: Centrifuge the homogenate at a specific speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble enzymes, and keep it on ice.

  • Protein Concentration Determination: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). This is necessary to normalize enzyme activity.

  • Enzyme Activity Assay: Perform the specific enzyme assay according to established protocols. This typically involves mixing a known volume of the supernatant with a reaction buffer containing the substrate for the enzyme of interest and measuring the change in absorbance or fluorescence over time at a specific wavelength.

  • Calculation of Enzyme Activity: Calculate the specific enzyme activity, usually expressed as units of activity per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.

Conclusion and Future Directions

The metabolic depression observed in Carassius auratus during winter is a highly coordinated and multi-level biological response to environmental stress. It involves profound changes in physiology, biochemistry, and gene regulation, all orchestrated by a complex network of signaling pathways. The ability to reversibly suppress metabolism to such a significant degree offers a rich area for further investigation. Future research employing advanced techniques such as quantitative proteomics, metabolomics, and transcriptomics will undoubtedly provide a more comprehensive understanding of this remarkable adaptation. The insights gained from studying the molecular mechanisms of metabolic depression in goldfish have the potential to translate into significant advancements in human medicine and biotechnology, particularly in the development of strategies to protect tissues from damage during periods of low metabolic activity and to modulate metabolic states in various disease conditions.

References

The Tangled Web of Goldfish and Crucian Carp: An In-depth Guide to the Evolutionary History of the Carassius Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolutionary history of the Carassius complex, a group of cyprinid fishes that includes the well-known goldfish (Carassius auratus) and crucian carp (Carassius carassius), is a captivating and intricate story of hybridization, polyploidy, and rapid diversification. This technical guide synthesizes current knowledge on the phylogeny, genetic diversity, and complex evolutionary mechanisms that have shaped this important group of vertebrates. The genus serves as a valuable model for studying genome evolution, speciation, and the consequences of natural and artificial selection.

Phylogenetic Relationships and Divergence

The genus Carassius is characterized by a close and often convoluted relationship between its member species. Phylogenetic analyses, primarily based on mitochondrial and nuclear DNA sequences, have revealed several major lineages. The Carassius auratus complex, in particular, displays a high degree of genetic diversity and is considered a species complex due to the ongoing debate about the taxonomic status of its various forms.[1]

Phylogeographic studies indicate that the C. auratus complex in East Asia is comprised of two superlineages which include seven distinct lineages with high regional specificity.[1] The divergence of these lineages is estimated to have occurred between 0.2 and 1.9 million years ago.[1]

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phylogenetic_tree cluster_outgroup Outgroup cluster_carassius Carassius cluster_auratus_complex C. auratus complex Cyprinus carpio Cyprinus carpio C. carassius C. carassius C. cuvieri C. cuvieri C. carassius->C. cuvieri C. auratus (Diploid) C. auratus (Diploid) C. cuvieri->C. auratus (Diploid) C. gibelio (Polyploid) C. gibelio (Polyploid) C. auratus (Diploid)->C. gibelio (Polyploid) Hybridization & Polyploidization C. langsdorfii (Polyploid) C. langsdorfii (Polyploid) C. auratus (Diploid)->C. langsdorfii (Polyploid) Hybridization & Polyploidization Goldfish (C. auratus) Goldfish (C. auratus) C. auratus (Diploid)->Goldfish (C. auratus) Domestication

Caption: Simplified phylogeny of the Carassius complex.

The Role of Polyploidy and Hybridization

A defining feature of the Carassius complex is the prevalence of polyploidy, the state of having more than two complete sets of chromosomes. While some species like C. carassius are strictly diploid (2n=100), the C. auratus complex includes diploid, triploid (3n≈150), and even tetraploid (4n≈200) individuals.[2][3] Gynogenesis, a form of asexual reproduction where sperm from a related species stimulates egg development without fertilization, is common in triploid lineages, such as C. gibelio.

Hybridization between different Carassius species is rampant and a major driver of their evolution. Natural hybridization has been documented between the native European C. carassius and the invasive C. auratus and C. gibelio. This has led to the formation of hybrid individuals with varying ploidy levels and complex genetic ancestries.

Species/FormPloidy Level(s)Chromosome Number (approx.)Reproductive Mode(s)
Carassius carassiusDiploid100Sexual
Carassius auratusDiploid, Triploid, Tetraploid100, 150, 200Sexual, Gynogenesis (in polyploids)
Carassius gibelioTriploid, Diploid150, 100Gynogenesis, Sexual
Carassius langsdorfiiTriploid150Gynogenesis
Carassius cuvieriDiploid100Sexual
HybridsDiploid, Triploid, TetraploidVariableSexual, Gynogenesis, Hybridogenesis (in some cases)

Table 1: Ploidy levels, chromosome numbers, and reproductive modes in the Carassius complex.

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hybridization_polyploidization Diploid C. auratus (2n) Diploid C. auratus (2n) Triploid C. gibelio (3n) Triploid C. gibelio (3n) Diploid C. auratus (2n)->Triploid C. gibelio (3n) Unreduced Gamete Diploid Hybrid (2n) Diploid Hybrid (2n) Diploid C. auratus (2n)->Diploid Hybrid (2n) Hybridization Triploid Hybrid (3n) Triploid Hybrid (3n) Diploid C. auratus (2n)->Triploid Hybrid (3n) Hybridization Diploid C. carassius (2n) Diploid C. carassius (2n) Diploid C. carassius (2n)->Diploid Hybrid (2n) Hybridization Triploid C. gibelio (3n)->Triploid Hybrid (3n) Hybridization Tetraploid Hybrid (4n) Tetraploid Hybrid (4n) Triploid C. gibelio (3n)->Tetraploid Hybrid (4n) Sperm Incorporation

Caption: Pathways of hybridization and polyploidization.

Experimental Protocols

DNA Extraction from Fin Clips

A common and minimally invasive method for obtaining DNA from fish is through fin clipping.

Protocol:

  • Sample Collection: A small piece of fin tissue (approximately 2x2 mm) is excised from the caudal or dorsal fin using sterile scissors or a scalpel blade.

  • Storage: The fin clip is immediately placed in 95-100% ethanol or a suitable lysis buffer and stored at -20°C until processing.

  • Lysis: The tissue is incubated in a lysis buffer containing proteinase K at 55-60°C overnight to digest the tissue and release the DNA.

  • Purification: DNA is then purified from the lysate using either a phenol-chloroform extraction or a commercial DNA extraction kit.

  • Quantification and Quality Control: The concentration and purity of the extracted DNA are assessed using a spectrophotometer or fluorometer.

PCR Amplification of Mitochondrial DNA

Mitochondrial DNA (mtDNA) markers, such as the cytochrome b gene (cyt b) and the control region (D-loop), are frequently used in phylogenetic studies of Carassius due to their maternal inheritance and relatively high mutation rate.

Typical PCR Reaction:

ComponentVolume (µL)Final Concentration
10x PCR Buffer2.51x
dNTPs (10 mM)0.5200 µM
Forward Primer (10 µM)1.00.4 µM
Reverse Primer (10 µM)1.00.4 µM
Taq DNA Polymerase0.251.25 units
Template DNA (20-50 ng/µL)1.020-50 ng
Nuclease-free water18.75-
Total Volume 25.0 -

Table 2: Example PCR reaction mixture for mtDNA amplification.

Typical PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 5 minutes

  • Denaturation: 95°C for 30 seconds

  • Annealing: 50-60°C for 30 seconds (primer-dependent)

  • Extension: 72°C for 1 minute

  • Repeat steps 2-4 for 30-35 cycles

  • Final Extension: 72°C for 10 minutes

  • Hold: 4°C

Ploidy Determination using Flow Cytometry

Flow cytometry is a rapid and accurate method for determining the ploidy level of individual fish by measuring the DNA content of their cells.

Protocol:

  • Sample Preparation: A small amount of tissue, typically from a fin clip or blood sample, is minced in a nuclear isolation buffer to release the nuclei.

  • Staining: The isolated nuclei are stained with a fluorescent DNA-binding dye, such as propidium iodide or DAPI.

  • Analysis: The stained nuclei are passed through a flow cytometer, which measures the fluorescence intensity of each nucleus.

  • Ploidy Determination: The relative fluorescence intensity is directly proportional to the DNA content. By comparing the fluorescence of the sample to a known diploid standard, the ploidy level of the sample can be determined.

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experimental_workflow cluster_sampling Sample Collection cluster_lab_work Laboratory Procedures cluster_analysis Data Analysis Fin Clip Fin Clip DNA Extraction DNA Extraction Fin Clip->DNA Extraction Flow Cytometry Flow Cytometry Fin Clip->Flow Cytometry PCR Amplification PCR Amplification DNA Extraction->PCR Amplification DNA Sequencing DNA Sequencing PCR Amplification->DNA Sequencing Sequence Alignment Sequence Alignment DNA Sequencing->Sequence Alignment Ploidy Analysis Ploidy Analysis Flow Cytometry->Ploidy Analysis Phylogenetic Analysis Phylogenetic Analysis Sequence Alignment->Phylogenetic Analysis

Caption: General experimental workflow for Carassius evolutionary studies.

Conclusion

The evolutionary history of the Carassius complex is a dynamic and ongoing process. The interplay of hybridization and polyploidization has resulted in a remarkable level of genetic and phenotypic diversity. Understanding the intricate relationships within this complex is not only crucial for fish biology and evolution but also has practical implications for aquaculture, conservation, and the management of invasive species. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating group of fishes.

References

The Ecological Keystone: A Technical Guide to the Role of Carassius carassius in Freshwater Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crucian carp, Carassius carassius, a resilient cyprinid native to European and Asian freshwater ecosystems, plays a multifaceted and often underestimated ecological role. This technical guide synthesizes current scientific understanding of its interactions within aquatic environments, focusing on its dietary habits, predator-prey dynamics, competitive interactions, and significant influence on nutrient cycling and habitat structure. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental methodologies, and visual representations of key ecological processes to serve as an in-depth resource for researchers. The evidence presented underscores the species' capacity to act as an ecosystem engineer, profoundly shaping the biotic and abiotic characteristics of its habitat.

Introduction

Carassius carassius is renowned for its remarkable adaptability, including its ability to survive in low-oxygen environments and its predator-induced phenotypic plasticity.[1][2] While often perceived as a benign inhabitant of ponds and slow-moving rivers, its ecological influence extends far beyond its immediate presence. This guide delves into the core aspects of its ecological function, providing a technical foundation for further research and a deeper understanding of its impact on freshwater biodiversity and ecosystem health.

Trophic Ecology: An Omnivore with a Preference

Carassius carassius is best described as an omnivore with a strong tendency towards herbivory and detritivory.[1][3] Its diet is broad and adaptable, reflecting the seasonal and local availability of food resources.

Dietary Composition

Gut content analyses from various studies reveal a diet primarily composed of zooplankton, phytoplankton, insects, detritus, and plant matter. The relative importance of these components can vary with the age and size of the fish, as well as the specific ecosystem.

Table 1: Quantitative Analysis of Carassius carassius Diet Composition in Melkawakena Reservoir, Ethiopia

Food ItemFrequency of Occurrence (%)Numerical Abundance (%)
Insects 79.8 -
Diptera72.31.0
Hemiptera59.60.19
Odonata-0.19
Zooplankton 62.4 88.17
Rotifers57.179.12
Copepoda-47.5
Cladocera-6.7
Phytoplankton --
Diatoms44.1-
Blue-green algae42.1-
Green algae13.8-
Macrophytes 55.88-
Detritus 9.2-

Source: Adapted from Gebremedhin et al. (2012)[1]

Table 2: Quantitative Analysis of Carassius carassius Diet Composition in Beni Haroun Dam, Algeria

Food ItemFrequency of Occurrence (%)Numerical Abundance (%)Weight Percentage (%)Index of Relative Importance (%)
Algae 60.8526.7719.2528.21
Cladocerans 39.9231.3937.9127.87
Copepods 20.93---
Rotifers 20.5418.037.72-
Nematodes 12.40--1.30
Fish 8.91--0.37
Bivalves 0.770.442.120.019
Dipterans ----
Chaoborus sp.0.771.061.040.016

Source: Adapted from Gkenas et al. (2017)

Predator-Prey Interactions: A Story of Induced Defense

A remarkable ecological characteristic of Carassius carassius is its ability to develop a deeper body in the presence of predators, a phenomenon known as inducible defense. This morphological change significantly reduces its vulnerability to gape-limited predators such as the northern pike (Esox lucius).

This adaptive plasticity is a classic example of a trade-off, as the deeper body form incurs a higher energetic cost during swimming. The presence of chemical cues from predators is sufficient to trigger this morphological shift.

NutrientCycling cluster_WaterColumn Water Column cluster_Sediment Sediment Phytoplankton Increased Phytoplankton Biomass Turbidity Increased Turbidity Phytoplankton->Turbidity Contributes to Nutrients Increased Dissolved Nutrients (N, P) Nutrients->Phytoplankton Stimulates Growth SedimentNutrients Sediment Nutrient Pool SedimentNutrients->Nutrients Nutrient Resuspension SedimentNutrients->Turbidity Particle Resuspension CrucianCarp Carassius carassius CrucianCarp->Nutrients Excretion (Ammonia) CrucianCarp->SedimentNutrients Bioturbation (Benthic Foraging) MesocosmWorkflow Start Start: Mesocosm Setup Setup Add Sediment & Water (Equilibrate for 2 weeks) Start->Setup Design Experimental Design (Treatment vs. Control) Setup->Design Introduction Introduce Carassius carassius (Treatment Group) Design->Introduction Monitoring Weekly Water Sampling & Analysis (TN, TP, Chl-a, TSS, Turbidity) Design->Monitoring Control Group Introduction->Monitoring 70-day Experiment Analysis Data Analysis (Repeated Measures ANOVA) Monitoring->Analysis End End: Quantify Impact Analysis->End

References

Comparative Genomics of Carassius Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the comparative genomics of Carassius species, focusing on the goldfish (Carassius auratus), gibel carp (Carassius gibelio), and crucian carp (Carassius carassius). The genus Carassius serves as a valuable model for studying polyploidy, genome evolution, and the mechanisms of unisexual reproduction in vertebrates. This guide summarizes key genomic data, details common experimental and computational protocols, and visualizes important biological and analytical processes.

Genomic Data Overview

The genomes of Carassius species are characterized by multiple whole-genome duplication (WGD) events, leading to varying ploidy levels and complex genomic structures. C. auratus is typically a tetraploid (4x), while C. gibelio is a hexaploid (6x). These polyploidization events have played a significant role in the evolution and diversification of this genus.

Table 1: Genomic Features of Key Carassius Species
FeatureCarassius auratus (Goldfish)Carassius gibelio (Gibel Carp)Carassius carassius (Crucian Carp)
Ploidy Level Tetraploid (2n=100)Hexaploid (~150 chromosomes)Diploid (2n=50)
Estimated Genome Size ~1.8 Gb~1.59 Gb (haplotype)~1.68 Gb
Chromosome Number 50 (in diploid relatives), 100 in tetraploids~15050
Assembly Contig N50 3.89 Mb, 606.7 kb1.71 Mb-
Assembly Scaffold N50 22.8 Mb, 31.8 Mb--
Number of Protein-Coding Genes 56,251, 70,32445,24939,044
Repeat Content 33.04% - 39.6%45.85%32.19%

Experimental Protocols

The following sections detail the common methodologies used in the genomic analysis of Carassius species.

Genome Sequencing and Assembly

High-quality genome assemblies are fundamental for comparative genomics. Long-read sequencing technologies are particularly crucial for resolving the complex, repetitive regions characteristic of polyploid genomes.

2.1.1. DNA Extraction and Library Preparation

  • Tissue Collection: High-molecular-weight DNA is typically extracted from muscle or fin clips of a single individual to minimize heterozygosity-related assembly challenges.

  • DNA Extraction: Standard protocols such as phenol-chloroform extraction or commercial kits are used to isolate high-quality DNA.

  • PacBio SMRTbell Library Preparation:

    • Genomic DNA is sheared to an average size of 15-20 kb.

    • DNA fragments undergo repair and A-tailing.

    • SMRTbell adapters are ligated to the ends of the fragments.

    • Unligated fragments are removed by nuclease treatment.

  • Hi-C Library Preparation:

    • Tissue is cross-linked with formaldehyde to fix DNA-protein interactions.

    • DNA is digested with a restriction enzyme.

    • The ends of the digested fragments are biotinylated and ligated in situ.

    • Cross-links are reversed, and the DNA is purified.

    • Biotinylated junctions are enriched for sequencing.

2.1.2. Sequencing

  • Long-Read Sequencing: PacBio HiFi sequencing is commonly used to generate long, highly accurate reads, which are essential for assembling through repetitive regions.

  • Scaffolding: Hi-C sequencing provides data on the three-dimensional proximity of DNA fragments in the nucleus, which is used to order and orient contigs into chromosome-level scaffolds.

2.1.3. Genome Assembly

  • De Novo Assembly: The PacBio HiFi reads are assembled into contigs using assemblers like hifiasm or Canu.

  • Scaffolding: The Hi-C reads are mapped to the assembled contigs to facilitate chromosome-scale scaffolding.

  • Quality Assessment: The completeness of the genome assembly is assessed using tools like BUSCO (Benchmarking Universal Single-Copy Orthologs), which checks for the presence of a set of conserved genes.

experimental_workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Tissue Sample Tissue Sample DNA Extraction DNA Extraction Tissue Sample->DNA Extraction PacBio Library Prep PacBio Library Prep DNA Extraction->PacBio Library Prep Hi-C Library Prep Hi-C Library Prep DNA Extraction->Hi-C Library Prep PacBio Sequencing PacBio Sequencing PacBio Library Prep->PacBio Sequencing Hi-C Sequencing Hi-C Sequencing Hi-C Library Prep->Hi-C Sequencing De Novo Assembly (hifiasm/Canu) De Novo Assembly (hifiasm/Canu) PacBio Sequencing->De Novo Assembly (hifiasm/Canu) Hi-C Read Mapping Hi-C Read Mapping Hi-C Sequencing->Hi-C Read Mapping Contigs Contigs De Novo Assembly (hifiasm/Canu)->Contigs Scaffolding Scaffolding Contigs->Scaffolding Hi-C Read Mapping->Scaffolding Chromosome-level Assembly Chromosome-level Assembly Scaffolding->Chromosome-level Assembly BUSCO Assessment BUSCO Assessment Chromosome-level Assembly->BUSCO Assessment

Figure 1: Genome Sequencing and Assembly Workflow.

Genome Annotation

Genome annotation involves identifying and describing the functional elements within a genome.

  • Repeat Masking: Repetitive elements are identified and masked using tools like RepeatModeler and RepeatMasker. This step is crucial to prevent spurious gene predictions.

  • Gene Prediction: Protein-coding genes are predicted using a combination of ab initio methods (e.g., Augustus, SNAP), homology-based methods (aligning known protein sequences from related species), and RNA-seq evidence.

  • Functional Annotation: Predicted genes are functionally annotated by comparing their sequences to protein databases (e.g., Swiss-Prot, TrEMBL) and assigning Gene Ontology (GO) terms and KEGG pathways.

Comparative Genomic Analyses

2.3.1. Phylogenetic Analysis

Phylogenetic relationships are inferred to understand the evolutionary history of Carassius species.

  • Data Collection: Orthologous gene sets or mitochondrial DNA sequences are collected from the species of interest.

  • Sequence Alignment: The sequences are aligned using algorithms like MUSCLE or ClustalW.

  • Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian Inference (e.g., MrBayes, BEAST). The reliability of the tree topology is assessed using bootstrap analysis or posterior probabilities.

phylogenetic_workflow Ortholog/mtDNA Selection Ortholog/mtDNA Selection Sequence Alignment (MUSCLE) Sequence Alignment (MUSCLE) Ortholog/mtDNA Selection->Sequence Alignment (MUSCLE) Phylogenetic Model Selection Phylogenetic Model Selection Sequence Alignment (MUSCLE)->Phylogenetic Model Selection Tree Inference (ML/BI) Tree Inference (ML/BI) Phylogenetic Model Selection->Tree Inference (ML/BI) Branch Support (Bootstrap) Branch Support (Bootstrap) Tree Inference (ML/BI)->Branch Support (Bootstrap) Phylogenetic Tree Phylogenetic Tree Branch Support (Bootstrap)->Phylogenetic Tree

Figure 2: Phylogenetic Analysis Workflow.

2.3.2. Gene Family Evolution

The expansion and contraction of gene families can provide insights into adaptation and speciation.

  • Orthogroup Inference: Orthologous gene groups (orthogroups) are identified across the genomes of the studied species using tools like OrthoFinder.

  • Gene Family Size Analysis: The number of genes in each orthogroup is compared across species to identify expanded or contracted gene families.

  • Functional Enrichment Analysis: Gene families that show significant changes in size are analyzed for enrichment of specific biological functions using GO or KEGG pathway analysis.

2.3.3. Synteny and Collinearity Analysis

Synteny analysis identifies conserved blocks of genes between different genomes, providing evidence of shared ancestry and revealing large-scale genomic rearrangements.

  • Pairwise Genome Alignment: The genomes of two species are aligned to identify homologous regions.

  • Syntenic Block Identification: Conserved blocks of orthologous genes are identified.

  • Visualization: Syntenic relationships are visualized using tools like Circos plots to illustrate conserved regions and chromosomal rearrangements.

Signaling Pathways in Carassius Evolution

Whole-genome duplication events provide raw genetic material for the evolution of novel functions. The duplication of genes within signaling pathways can lead to subfunctionalization (division of ancestral functions) or neofunctionalization (evolution of a new function). The Wnt signaling pathway, which is crucial for embryonic development, cell fate specification, and adult tissue homeostasis, is an example of a pathway that has been impacted by WGD in teleosts.

wnt_pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3B GSK3β Dishevelled->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Figure 3: Simplified Wnt Signaling Pathway.

In the context of Carassius genomics, the duplication of key components of the Wnt pathway, such as the Wnt ligands, Frizzled receptors, or β-catenin, could have contributed to the evolution of the diverse morphologies and developmental processes observed in this genus. Comparative analysis of these duplicated genes can reveal changes in expression patterns and protein function that may be linked to specific traits.

Conclusion

The comparative genomics of Carassius species offers a unique window into the evolutionary consequences of polyploidy. The availability of high-quality genome assemblies has enabled detailed investigations into the genomic underpinnings of their unique reproductive strategies and evolutionary history. This technical guide provides a foundational understanding of the key genomic features and analytical approaches used in the study of this fascinating genus, serving as a valuable resource for researchers in evolutionary biology, aquaculture, and drug development.

The Neurobiology of Carassius under Anoxic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of certain species within the Carassius genus, such as the crucian carp (Carassius carassius) and the goldfish (Carassius auratus), to survive for extended periods in the complete absence of oxygen (anoxia) presents a remarkable model of natural neuroprotection. This in-depth technical guide explores the core neurobiological adaptations that enable these fish to endure conditions that would be fatal to most vertebrates. Understanding these mechanisms offers profound insights into cellular survival, metabolic depression, and potential therapeutic strategies for hypoxia- and ischemia-related pathologies in humans.

Metabolic Depression and Energy Management

The cornerstone of anoxia tolerance in Carassius is a profound, yet controlled, metabolic depression, particularly within the brain, an organ with high energetic demands. This is not a passive process but an orchestrated series of events designed to reduce ATP consumption to a level that can be sustained by anaerobic glycolysis.

A key adaptation is the unique ability to convert lactate, the end-product of anaerobic glycolysis in most vertebrates, into ethanol.[1][2] This is achieved through a specialized pathway primarily in the muscle tissue, where lactate from other tissues, including the brain, is transported.[2] Pyruvate is converted to acetaldehyde and then to ethanol, which is readily excreted across the gills.[2] This process is crucial for avoiding the detrimental effects of lactic acidosis and allows for the sustained operation of glycolysis.[1] The energy for this sustained anaerobic metabolism is provided by the largest known liver glycogen stores among vertebrates.

During anoxia, the brain's heat production, and by extension its ATP turnover, decreases significantly. This metabolic depression is a critical survival strategy, as the ultimate limit to anoxic survival appears to be the depletion of these vast glycogen reserves.

Quantitative Changes in Brain Metabolism and Physiology
ParameterSpeciesConditionChangeReference
NMDA Receptor Activity Carassius auratus40 min acute anoxia40-50% reduction
Brain Na+/K+-ATPase Activity Carassius auratus24 h anoxia30-40% decrease
Brain GABA Levels Carassius carassius17 days of anoxia at 8°C~5-fold increase
Brain GABA Levels Carassius carassiusProlonged anoxia5-fold increase in tissue, 2-fold increase in extracellular
Brain Alanine Levels Carassius carassiusAnoxia12-fold increase
Brain Aspartate Levels Carassius carassiusAnoxiaSignificant decrease
Brain Glutamate Levels Carassius carassiusAnoxiaDecrease
Brain Lactate Levels Carassius carassiusAnoxiaIncrease, returns to normoxic levels upon reoxygenation
Brain ATP Turnover Carassius carassiusAnoxia31% fall
Kidney Norepinephrine Levels Carassius carassius17 days of anoxia92% reduction

Neurotransmission and Ion Channel Modulation

To achieve a state of reduced energy expenditure, the Carassius brain employs sophisticated strategies to downregulate neuronal excitability, primarily through the modulation of neurotransmitter systems and ion channel activity.

The Central Role of GABAergic Inhibition

A hallmark of the anoxic Carassius brain is a significant increase in the concentration of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Concurrently, there is a decrease in the levels of excitatory amino acid neurotransmitters such as glutamate and aspartate. This shift in the balance of neurotransmission towards inhibition is a key factor in suppressing neuronal activity and, consequently, ATP consumption. Pharmacological inhibition of GABA synthesis has been shown to counteract the anoxic metabolic depression, highlighting its critical role. The increased GABA levels are thought to be a primary defense against excitotoxicity, a major cause of cell death in ischemic mammalian brains. Interestingly, this neuroprotective mechanism relies on the co-inhibition of both GABAA and GABAB receptors; blocking both is detrimental to neuronal survival under anoxia.

The accumulation of extracellular GABA is further facilitated by a decrease in the expression of GABA transporters GAT2 and GAT3, which would normally clear GABA from the synaptic cleft.

GABAergic_Inhibition_Pathway cluster_GABA GABAergic System Modulation cluster_Neuron Neuronal Response Anoxia Anoxia Glutamate Glutamate/Aspartate (Excitatory) Anoxia->Glutamate decreases levels GABA_synthesis Increased GABA Synthesis Anoxia->GABA_synthesis induces GAT_expression Decreased GAT2/3 Transporter Expression Anoxia->GAT_expression induces Neuronal_excitability Decreased Neuronal Excitability Glutamate->Neuronal_excitability reduces excitation GABA GABA (Inhibitory) GABA_receptors GABAA & GABAB Receptor Activation GABA->GABA_receptors activates GABA_synthesis->GABA increases GAT_expression->GABA increases extracellular concentration GABA_receptors->Neuronal_excitability enhances inhibition ATP_consumption Reduced Brain ATP Consumption Neuronal_excitability->ATP_consumption leads to Neuroprotection Neuroprotection & Anoxia Tolerance ATP_consumption->Neuroprotection contributes to

Caption: Upregulation of the GABAergic inhibitory pathway in the anoxic Carassius brain.
Channel Arrest: Downregulation of Ion Flux

The concept of "channel arrest," a downregulation of ion channel permeability to conserve energy, is another significant adaptation. Evidence points to a rapid, anoxia-induced reduction in the activity of N-methyl-d-aspartate (NMDA) receptors, which are ionotropic glutamate receptors and calcium channels. This reduction in NMDA receptor currents likely prevents excitotoxicity. Furthermore, a more gradual decrease in the activity of Na+/K+-ATPase, a major consumer of cellular ATP, also contributes to the profound metabolic depression observed during prolonged anoxia.

While the idea of a widespread channel arrest is compelling, some studies suggest that it may not be a universal strategy for all ion channels in Carassius, unlike in anoxia-tolerant turtles. This may be because Carassius remains active during anoxia, requiring a certain level of neuronal function that a complete shutdown of ion channels would preclude. The modulation appears to be more subtle, with specific channels like the NMDA receptor being key targets.

Gene and Protein Expression: A Tailored Response

The neurobiological adaptations in Carassius are also reflected in changes at the level of gene and protein expression, although the brain appears to be less affected in terms of the number of significantly altered proteins compared to other organs like the heart and liver.

Studies on gene expression related to excitatory neurotransmission show a remarkable stability for many genes during anoxia, suggesting that the brain retains its excitatory capabilities. However, there are specific changes in NMDA receptor subunit expression, such as a decrease in NR1, NR2C, and NR3A, which could contribute to a reduced number of functional NMDA receptors and thus decreased neural excitability.

In the context of GABAergic neurotransmission, the expression of most related genes remains largely unchanged during anoxia. A notable exception is the downregulation of GABA transporters GAT2 and GAT3, which, as mentioned earlier, likely contributes to the buildup of extracellular GABA.

Proteomic analyses have revealed that the brain is the least affected organ in terms of protein abundance changes during anoxia and reoxygenation. This suggests a high degree of intrinsic stability and preparedness for anoxic conditions in the brain's proteome.

Experimental Protocols

A detailed understanding of the neurobiology of Carassius under anoxia has been made possible through a variety of sophisticated experimental techniques. Below are overviews of the methodologies for key experiments.

Whole-Cell Patch-Clamp Recordings from Brain Slices

This technique is used to measure the electrical activity of individual neurons and the currents flowing through specific ion channels, such as NMDA receptors.

Protocol Outline:

  • Animal Acclimation and Anesthesia: Goldfish (Carassius auratus) are acclimated to the experimental temperature. Prior to dissection, the fish is anesthetized, for example, by immersion in a solution of tricaine methanesulfonate (MS-222).

  • Brain Dissection and Slicing: The brain is rapidly dissected in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices of the telencephalon (typically 300-400 µm thick) are prepared using a vibratome.

  • Slice Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording Setup: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with aCSF. Neurons are visualized using differential interference contrast (DIC) optics.

  • Whole-Cell Recording: A glass micropipette with a fine tip (resistance of several megaohms) is filled with an internal solution mimicking the intracellular ionic composition. The pipette is carefully maneuvered to form a high-resistance seal ("giga-seal") with the membrane of a target neuron. A brief suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Anoxia Induction: Anoxia is induced by switching the perfusion solution to an aCSF solution that has been bubbled with 95% N2 / 5% CO2 instead of 95% O2 / 5% CO2.

  • Data Acquisition: NMDA receptor currents are evoked by local application of NMDA and glycine. The resulting currents are recorded using a patch-clamp amplifier, filtered, digitized, and stored for later analysis.

Patch_Clamp_Workflow start Start acclimation Fish Acclimation & Anesthesia start->acclimation dissection Brain Dissection acclimation->dissection slicing Vibratome Slicing (e.g., Telencephalon) dissection->slicing recovery Slice Recovery in aCSF slicing->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup whole_cell Establish Whole-Cell Configuration recording_setup->whole_cell normoxia_rec Record Baseline Currents (Normoxic aCSF) whole_cell->normoxia_rec anoxia_induce Induce Anoxia (Switch to Anoxic aCSF) normoxia_rec->anoxia_induce anoxia_rec Record Currents during Anoxia anoxia_induce->anoxia_rec analysis Data Analysis anoxia_rec->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp recordings.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the expression levels of specific genes of interest, such as those encoding for neurotransmitter receptors or transporters.

Protocol Outline:

  • Anoxia Exposure and Tissue Sampling: Crucian carp (Carassius carassius) are exposed to normoxic or anoxic conditions for a defined period. Fish are euthanized, and brain tissue is rapidly dissected and snap-frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted from the brain tissue using a suitable kit (e.g., TRIzol-based methods or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: The qPCR reaction is set up in a multi-well plate. Each reaction contains the cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.

  • Thermal Cycling and Data Collection: The plate is placed in a real-time PCR machine. The thermal cycling protocol typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

  • Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target template, is determined for each sample. Gene expression levels are normalized to one or more stable reference genes to account for variations in RNA input and reverse transcription efficiency. The relative quantification of gene expression is often calculated using the ΔΔCt method.

Metabolomic Analysis by Mass Spectrometry

This powerful technique allows for the simultaneous quantification of a large number of small-molecule metabolites in a biological sample, providing a snapshot of the metabolic state of the brain under different oxygen conditions.

Protocol Outline:

  • Anoxia Exposure and Tissue Sampling: As with RT-qPCR, fish are exposed to normoxic, anoxic, and reoxygenation conditions. Brain tissue is rapidly dissected and snap-frozen to quench metabolic activity.

  • Metabolite Extraction: Metabolites are extracted from the frozen tissue by homogenization in a solvent mixture (e.g., acetonitrile/water or methanol/chloroform/water) to precipitate proteins and solubilize small molecules. Internal standards are often added at this stage for quality control and absolute quantification.

  • Sample Preparation: The supernatant containing the extracted metabolites is separated from the protein pellet by centrifugation. The extract may be further processed, for example, by filtration or concentration.

  • Mass Spectrometry Analysis: The prepared sample is injected into a mass spectrometer, often coupled with a separation technique like capillary electrophoresis (CE-MS) or liquid chromatography (LC-MS). The mass spectrometer separates ions based on their mass-to-charge ratio (m/z) and measures their abundance.

  • Data Processing and Metabolite Identification: The raw data is processed to detect peaks, align them across different samples, and normalize the data. Metabolites are identified by comparing their m/z values and retention times to a library of known standards.

  • Statistical Analysis: Statistical methods such as principal component analysis (PCA) and ANOVA are used to identify metabolites that are significantly different between experimental groups (e.g., normoxia vs. anoxia).

Implications for Drug Development

The remarkable neuroprotective strategies evolved by Carassius offer a rich source of inspiration for novel therapeutic approaches to ischemic stroke and other hypoxia-related neurological disorders. Key areas of interest include:

  • Targeting GABAergic Signaling: Modulators of GABA receptors could be explored for their potential to induce a state of controlled neuronal quiescence and prevent excitotoxicity during ischemic events.

  • NMDA Receptor Modulation: The specific downregulation of NMDA receptor activity without a complete shutdown of neuronal function suggests that targeting specific subunits or allosteric sites of the NMDA receptor could be a more nuanced and effective neuroprotective strategy than broad-spectrum antagonists.

  • Metabolic Reprogramming: Understanding how Carassius maintains energy balance and avoids acidosis during prolonged anaerobic glycolysis could inform the development of therapies aimed at preserving cellular energy status in ischemic tissues.

References

Methodological & Application

Application Notes and Protocols for Inducing Anoxia in Laboratory Carassius

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Carassius, which includes goldfish (Carassius auratus) and crucian carp (Carassius carassius), exhibits a remarkable tolerance to anoxia (complete lack of oxygen), a trait that is exceptionally rare among vertebrates.[1] This ability to survive for extended periods, from days to months, in oxygen-deprived environments makes them invaluable models for studying the physiological and molecular mechanisms of anoxia tolerance.[1][2] Understanding these mechanisms has significant implications for developing therapeutic strategies for hypoxia- and ischemia-related conditions in humans, such as stroke and heart attack.

These application notes provide detailed protocols for inducing anoxia in laboratory settings, summarize key quantitative physiological changes, and illustrate the primary signaling pathways involved in the anoxic response of Carassius.

Experimental Protocols

Protocol 1: Induction of Anoxia in Carassius

This protocol describes a common method for inducing a state of anoxia in Carassius species for experimental purposes. The technique involves the displacement of dissolved oxygen in the water with an inert gas, typically nitrogen.

Materials:

  • Glass or acrylic fish tanks with airtight lids

  • Nitrogen gas cylinder with a regulator

  • Air tubing and air stones

  • Fiber-optic oxygen meter with a probe (e.g., Firesting)

  • Acclimation tank with aerated, dechlorinated water

  • Carassius specimens (goldfish or crucian carp)

Methodology:

  • Acclimation:

    • Acclimate fish in a holding tank with well-aerated, dechlorinated water for at least 48 hours prior to the experiment.[3]

    • Maintain a constant temperature, typically between 4°C and 8°C, as anoxia tolerance is temperature-dependent.

    • Cease feeding 24 hours before the start of the experiment to reduce metabolic rate and waste production.

  • Anoxia Induction:

    • Transfer the acclimated fish to the experimental tanks with airtight lids.

    • Begin bubbling nitrogen gas at a low, continuous rate through air stones placed in the tanks.

    • Continuously monitor the dissolved oxygen level using a calibrated oxygen probe.

    • Anoxia is generally defined as an oxygen level below 0.1% of air saturation (<0.01 mg/L O₂). This level should be reached and maintained for the desired duration of the experiment.

  • Experimental Duration:

    • The duration of anoxia exposure can range from hours to several days or weeks, depending on the experimental goals. Studies have maintained anoxia for periods ranging from 40 minutes to 17 days.

  • Reoxygenation (Optional):

    • To study the effects of reoxygenation, replace the nitrogen bubbling with aeration.

    • Water should become fully air-saturated within approximately one hour.

    • Collect samples at various time points post-reoxygenation (e.g., 3 hours, 24 hours) to assess recovery.

  • Tissue Sampling:

    • At the end of the desired anoxic or reoxygenation period, euthanize the fish via a quick blow to the head followed by spinal cord transection.

    • Rapidly dissect the tissues of interest (e.g., brain, heart, liver, muscle).

    • Blot the tissues dry and immediately snap-freeze them in liquid nitrogen.

    • Store the frozen tissues at -80°C until further analysis.

Quantitative Data Summary

The following tables summarize key quantitative changes observed in Carassius during and after anoxia exposure.

Table 1: Metabolite Changes in Response to Anoxia

MetaboliteTissueChange during AnoxiaFold Change/ConcentrationCitation
GlycogenLiverSevere depletionUndetectable after 15-17 days at 8°C
Liver70% decrease (24h anoxia at 14°C)-
LiverNo significant decrease (96h anoxia at 4°C)-
LactateHeartLargest accumulation~10-fold increase
BloodElevated-
EthanolBloodSignificant accumulation-
GABABrainNearly fivefold increase~5-fold
GlutamateBrainDecrease-
AspartateBrainDecrease-
SuccinateAll tissuesHigh levels of accumulation-
Uric AcidLiver, Blood PlasmaDrastic increase from undetectable levels-
ATPHeart, Brain, LiverDecreaseEnergy charge in muscle falls from 1.0 to 0.8

Table 2: Changes in Protein and Enzyme Activity in Response to Anoxia

Protein/EnzymeTissueChange during AnoxiaMagnitude of ChangeCitation
Na+/K+-ATPaseBrain30-40% decrease in activity30-40%
NMDA ReceptorBrain40-50% reduction in activity40-50%
Hexokinase-2 (HK2)HeartIncrease2.4-fold
Glycogen Phosphorylase (PYGB)HeartIncrease1.7-fold
Glycogen Debranching Enzyme (AGLA)HeartIncrease10.1-fold
Electron Transport System EnzymesHeartDecrease-
LiverMassive increase-
NorepinephrineKidney (Chromaffin tissue)92% reduction92%

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in the anoxic response of Carassius and a typical experimental workflow.

Anoxia_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Fish Acclimation (48h, aerated water, 4-8°C) Fasting Fasting (24h) Acclimation->Fasting Anoxia_Induction Anoxia Induction (N2 bubbling, <0.01 mg/L O2) Fasting->Anoxia_Induction Reoxygenation Reoxygenation (Aeration) Anoxia_Induction->Reoxygenation Optional Euthanasia Euthanasia & Tissue Dissection Anoxia_Induction->Euthanasia Reoxygenation->Euthanasia Freezing Snap-freezing in Liquid N2 Euthanasia->Freezing Storage Storage at -80°C Freezing->Storage Downstream Downstream Analyses (Metabolomics, Proteomics, etc.) Storage->Downstream Anoxia_Signaling_Pathways cluster_metabolic Metabolic Depression cluster_energy Energy Production cluster_stress Stress Response Signaling Anoxia Anoxia GABA ↑ GABA Neurotransmitter Anoxia->GABA NMDA ↓ NMDA Receptor Activity ('Channel Arrest') Anoxia->NMDA NaK_ATPase ↓ Na+/K+-ATPase Activity Anoxia->NaK_ATPase Glycolysis ↑ Anaerobic Glycolysis Anoxia->Glycolysis AMPK ↑ AMPK Signaling Anoxia->AMPK MAPK ↑ MAPK Signaling (p38, ERK1/2, JNK) Anoxia->MAPK Metabolic_Rate ↓ Brain Activity & Metabolic Rate GABA->Metabolic_Rate ATP_Conservation ATP Conservation NMDA->ATP_Conservation NaK_ATPase->ATP_Conservation Metabolic_Rate->ATP_Conservation Ethanol_Production Ethanol Production & Excretion Glycolysis->Ethanol_Production Lactate_Avoidance Avoidance of Lactic Acidosis Ethanol_Production->Lactate_Avoidance Cell_Survival ↑ Cell Survival Pathways AMPK->Cell_Survival MAPK->Cell_Survival

References

Application Notes and Protocols for Measuring Ethanol Production in Goldfish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goldfish (Carassius auratus) and their close relatives, crucian carp, possess a remarkable physiological adaptation that allows them to survive for extended periods in anoxic (oxygen-free) environments.[1][2][3] Unlike most vertebrates, which succumb to the toxic effects of lactate accumulation during anaerobic metabolism, these fish have evolved a unique metabolic pathway to convert lactic acid into ethanol.[3][4] This ethanol is then readily diffused across the gills into the surrounding water, preventing a dangerous buildup of metabolic waste products in the body. This unique biological process makes the goldfish an excellent model for studying anaerobic metabolism and cellular adaptation to extreme environments. Blood alcohol concentrations in crucian carp under anoxic conditions can exceed 50 mg per 100 ml, a level that is above the legal drink-drive limit in many countries.

These application notes provide detailed protocols for the accurate measurement of ethanol production in goldfish, covering sample collection, preparation, and quantification using gas chromatography and enzymatic assays.

Signaling Pathway for Ethanol Production in Goldfish

Under anoxic conditions, goldfish muscle tissue utilizes a specialized metabolic pathway to convert pyruvate, the end product of glycolysis, into ethanol. This process is analogous to alcoholic fermentation in yeast. The key enzymes involved are pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH). While other tissues produce lactate, it is transported to the muscles for conversion into ethanol.

EthanolProductionPathway cluster_muscle Muscle Tissue cluster_other_tissues Other Tissues (e.g., Brain, Heart) Glycogen Glycogen Glucose Glucose Glycogen->Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate Decarboxylase (PDC) Ethanol Ethanol Acetaldehyde->Ethanol Alcohol Dehydrogenase (ADH) Bloodstream Bloodstream Ethanol->Bloodstream Diffusion Lactate Lactate Lactate->Bloodstream Bloodstream->Pyruvate Transport to Muscle Gills Gills Bloodstream->Gills Transport ExternalWater ExternalWater Gills->ExternalWater Excretion Glucose_other Glucose Pyruvate_other Pyruvate Glucose_other->Pyruvate_other Pyruvate_other->Lactate GC_Workflow Sample Prepared Sample (Water, Blood, or Tissue Extract) InternalStandard Add Internal Standard (e.g., n-propanol) Sample->InternalStandard Vial Transfer to GC Vial InternalStandard->Vial GC Inject into GC-FID Vial->GC Chromatogram Generate Chromatogram GC->Chromatogram Analysis Peak Area Analysis & Concentration Calculation Chromatogram->Analysis EnzymaticAssay_Workflow Sample Prepared Sample or Standard Plate Pipette into 96-well plate Sample->Plate Reagents Add Assay Buffer, NAD+, and Aldehyde Dehydrogenase Plate->Reagents Incubate1 Incubate and read initial absorbance (A1) Reagents->Incubate1 ADH Add Alcohol Dehydrogenase (ADH) Incubate1->ADH Incubate2 Incubate and read final absorbance (A2) ADH->Incubate2 Calculate Calculate ΔA and Determine Concentration Incubate2->Calculate

References

Application of CRISPR-Cas9 in Carassius auratus Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The advent of CRISPR-Cas9 technology has revolutionized genetic research across numerous species, and the goldfish, Carassius auratus, is no exception. This powerful gene-editing tool has opened up new avenues for investigating the genetic underpinnings of various biological processes in this important model organism, which has long been studied for its diverse ornamental traits and resilience. This document provides detailed application notes and experimental protocols for utilizing CRISPR-Cas9 in goldfish research, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The CRISPR-Cas9 system has been successfully employed in Carassius auratus to achieve targeted gene knockouts, facilitating the study of gene function in vivo. Key research areas include developmental biology, pigmentation, and disease modeling.

One prominent application has been the investigation of genes controlling body morphology and fin development. For instance, the disruption of the low-density lipoprotein receptor-related protein 6a (lrp6a) gene, a co-receptor in the Wnt signaling pathway, has been shown to cause significant abnormalities in median fin formation and somitogenesis in goldfish.[1][2][3][4][5] This highlights the utility of CRISPR-Cas9 in elucidating the molecular mechanisms that have been subjected to centuries of artificial selection in ornamental goldfish.

Another significant area of research is the manipulation of pigmentation pathways. The tyrosinase (tyr) gene, a key enzyme in melanin synthesis, has been successfully targeted to induce albinism in Carassius auratus. This not only provides insights into the genetics of coloration but also offers a method for creating specific genetic strains for further studies.

The CRISPR-Cas12a (Cpf1) system, a related gene-editing tool, has also been demonstrated to be effective in goldfish, with its editing efficiency being temperature-dependent. This suggests that optimizing experimental conditions, such as incubation temperature, can enhance the outcomes of gene editing in this poikilothermic species.

Quantitative Data Summary

The efficiency of CRISPR-Cas9-mediated gene editing in Carassius auratus can vary depending on the target gene, the specific sgRNA sequence, and the experimental conditions. Below is a summary of quantitative data from published research.

Target GenesgRNA IDMutation Efficiency (%)Phenotypic OutcomeReference
lrp6alrp6a-sgRNA198% (indel frequency)Abnormal median fin development, skeletal deformities
lrp6alrp6a-sgRNA265% (indel frequency)Abnormal median fin development, skeletal deformities
lrp6alrp6a-sgRNA7Not specifiedAbnormal median fin development, skeletal deformities
lrp6alrp6a-sgRNA8Not specifiedAbnormal median fin development, skeletal deformities
tyrosinase (tyr)Not specified60% - 90%Melanin reduction

Experimental Protocols

The following protocols provide a detailed methodology for CRISPR-Cas9-mediated gene editing in Carassius auratus. These are compiled from various sources and adapted for goldfish research.

Protocol 1: sgRNA Design and Synthesis
  • Target Site Selection:

    • Identify the target gene sequence in the Carassius auratus genome.

    • Use online design tools such as CRISPOR to identify potential sgRNA target sites. Select targets with high predicted on-target scores and low predicted off-target scores. Target sites should precede a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides for each target site.

    • The forward oligo should contain the T7 promoter sequence (5'-TAATACGACTCACTATAG-3'), followed by the 20-nucleotide target sequence (excluding the PAM), and a scaffold sequence.

    • The reverse oligo is the reverse complement of the target and scaffold sequence.

  • sgRNA Template Assembly (PCR):

    • Assemble the DNA template for in vitro transcription via PCR using the synthesized oligos and a scaffold template plasmid.

  • In Vitro Transcription (IVT):

    • Use a T7 RNA polymerase-based in vitro transcription kit to synthesize the sgRNA from the PCR template.

    • Purify the synthesized sgRNA using a suitable RNA purification kit.

    • Assess the quality and concentration of the sgRNA using gel electrophoresis and a spectrophotometer. Store at -80°C.

Protocol 2: Cas9 mRNA Synthesis
  • Plasmid Linearization:

    • Linearize a plasmid containing the Cas9 coding sequence downstream of a T7 promoter.

  • In Vitro Transcription:

    • Synthesize Cas9 mRNA from the linearized plasmid using a T7 mMESSAGE mMACHINE kit, which incorporates a 5' cap and a poly(A) tail.

  • Purification:

    • Purify the Cas9 mRNA using lithium chloride precipitation or a suitable RNA purification kit.

    • Verify the integrity and concentration of the mRNA and store it at -80°C.

Protocol 3: Preparation of Cas9 Ribonucleoprotein (RNP) Complex

An alternative to injecting Cas9 mRNA is to inject a pre-formed RNP complex of Cas9 protein and sgRNA, which can lead to higher editing efficiency and reduced toxicity.

  • Component Preparation:

    • Dilute purified Cas9 protein to a working concentration (e.g., 1 µg/µL) in Cas9 working buffer (e.g., 20 mM HEPES; 150 mM KCl, pH 7.5).

    • Dilute the purified sgRNA to the desired concentration in nuclease-free water.

  • RNP Assembly:

    • Combine the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2).

    • Incubate the mixture at 37°C for 10-15 minutes to allow the RNP complex to form.

    • Keep the RNP solution on ice until microinjection.

Protocol 4: Goldfish Embryo Microinjection
  • Embryo Collection:

    • Induce spawning in adult goldfish.

    • Collect freshly fertilized eggs and wash them with embryo medium.

    • Maintain the embryos at a constant temperature (e.g., 23-24°C).

  • Microinjection Preparation:

    • Prepare the injection mix containing Cas9 mRNA (e.g., 100-300 ng/µL) and sgRNA (e.g., 25-50 ng/µL) or the pre-formed RNP complex in nuclease-free water with a tracking dye (e.g., Phenol Red).

    • Pull microinjection needles from glass capillaries.

  • Microinjection:

    • Align the one-cell stage embryos in an agarose injection mold.

    • Inject approximately 1-2 nL of the injection mix into the cytoplasm of each embryo.

  • Post-injection Care:

    • Transfer the injected embryos to a new dish with fresh embryo medium.

    • Incubate the embryos at the appropriate temperature and monitor their development.

    • Remove any dead or developmentally abnormal embryos.

Protocol 5: Analysis of Gene Editing Efficiency
  • Genomic DNA Extraction:

    • At 24-48 hours post-fertilization, individually collect a subset of embryos.

    • Extract genomic DNA from each embryo.

  • PCR Amplification:

    • Design primers to amplify the genomic region surrounding the sgRNA target site.

    • Perform PCR on the extracted genomic DNA.

  • Mutation Detection:

    • Sanger Sequencing and ICE Analysis: Purify the PCR products and send them for Sanger sequencing. Analyze the resulting chromatograms using a tool like Inference of CRISPR Edits (ICE) to quantify the frequency and spectrum of insertions and deletions (indels).

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or destroys a restriction enzyme site, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis.

    • T7 Endonuclease I (T7E1) Assay: This assay can detect heteroduplex DNA formed between wild-type and mutated DNA strands.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_design sgRNA Design & Synthesis microinjection Microinjection into Goldfish Embryos sgRNA_design->microinjection sgRNA cas9_prep Cas9 mRNA/Protein Preparation cas9_prep->microinjection Cas9 incubation Embryo Incubation microinjection->incubation gDNA_extraction Genomic DNA Extraction incubation->gDNA_extraction phenotyping Phenotypic Analysis incubation->phenotyping pcr PCR Amplification gDNA_extraction->pcr sequencing Sanger Sequencing pcr->sequencing ice_analysis ICE Analysis sequencing->ice_analysis

Caption: Experimental workflow for CRISPR-Cas9 gene editing in Carassius auratus.

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6a LRP6a Co-receptor Wnt->LRP6a Dishevelled Dishevelled Frizzled->Dishevelled LRP6a->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Expression (Fin Development, Somitogenesis) TCF_LEF->Target_Genes CRISPR_Cas9 CRISPR-Cas9 CRISPR_Cas9->LRP6a knockout

Caption: Simplified Wnt signaling pathway and the role of LRP6a targeted by CRISPR-Cas9.

References

Application Notes and Protocols for Assessing Metabolic Rates in Crucian Carp (Carassius auratus)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the assessment of metabolic rates in crucian carp (Carassius auratus), a model organism for studies on hypoxia tolerance and metabolic depression. The following sections detail established methodologies, including intermittent-flow respirometry, direct calorimetry, and the doubly labeled water technique, offering a comprehensive guide for researchers investigating metabolic physiology in this species.

Introduction

Crucian carp are renowned for their remarkable ability to survive prolonged periods of anoxia, a trait underpinned by profound metabolic adaptations.[1] Accurate measurement of their metabolic rates under various physiological and environmental conditions is crucial for understanding these adaptations and for toxicological and pharmacological studies. This document outlines the primary methods for quantifying metabolic rates in crucian carp, providing standardized protocols to ensure data accuracy and reproducibility.

Methods for Metabolic Rate Assessment

Intermittent-Flow Respirometry

Intermittent-flow respirometry is a widely used and robust method for measuring the oxygen consumption of aquatic organisms.[2][3] It combines the advantages of both closed and flow-through respirometry, allowing for accurate determination of metabolic rates while preventing the buildup of waste products and avoiding hypoxic conditions in the respirometry chamber.[2][3] This technique is suitable for determining Standard Metabolic Rate (SMR), Routine Metabolic Rate (RMR), and Maximum Metabolic Rate (MMR).

Experimental Protocol:

  • Animal Acclimation:

    • House crucian carp in holding tanks with controlled temperature and photoperiod (e.g., 12L:12D) for at least two weeks prior to experimentation.

    • Maintain water quality with consistent aeration and filtration.

    • Fast the fish for 24-48 hours before the experiment to reach a post-absorptive state.

  • Respirometry Setup:

    • Place an individual fish into a respirometry chamber of an appropriate volume to restrict excessive movement but allow for comfortable positioning.

    • Immerse the respirometry chamber in a temperature-controlled water bath to maintain a constant experimental temperature.

    • Connect the chamber to a flush pump and a closed loop with a recirculation pump and an oxygen sensor (optode).

    • Automate the system with a computer and appropriate software to control the flush and measurement cycles.

  • Measurement Cycle:

    • Flush Phase: The flush pump is activated to exchange the water in the respirometry chamber with fresh, aerated water from the surrounding bath. This phase should be long enough to ensure complete water exchange.

    • Wait Phase: The flush pump is turned off, and a short period is allowed for the water within the chamber to mix completely and for the oxygen decline to stabilize.

    • Measurement Phase: The oxygen concentration within the sealed chamber is recorded over a set period. The rate of oxygen decline is used to calculate the oxygen consumption rate.

  • Data Acquisition and Analysis:

    • Record the oxygen concentration, temperature, and time continuously throughout the experiment.

    • Calculate the rate of oxygen consumption (MO2) using the following formula:

      • MO2 = (Δ[O2] / Δt) * V

      • Where Δ[O2] is the change in oxygen concentration, Δt is the duration of the measurement period, and V is the volume of the respirometer minus the volume of the fish.

    • Correct for any background microbial respiration by running the system without a fish.

    • SMR is typically determined by taking the average of the lowest 10-20% of MO2 values over a prolonged measurement period (e.g., 24 hours).

    • MMR can be induced by chasing the fish to exhaustion before placing it in the respirometer. The subsequent high oxygen consumption rates represent the MMR.

Logical Workflow for Intermittent-Flow Respirometry:

G cluster_acclimation Acclimation cluster_experiment Respirometry Experiment cluster_cycle Measurement Cycle cluster_analysis Data Analysis acclimate Acclimate fish to lab conditions (2 weeks) fast Fast fish (24-48h) acclimate->fast place_fish Place fish in respirometer fast->place_fish run_cycles Run automated measurement cycles place_fish->run_cycles flush Flush Chamber run_cycles->flush calculate_mo2 Calculate MO2 for each cycle run_cycles->calculate_mo2 wait Wait for mixing flush->wait measure Measure O2 decline wait->measure measure->flush determine_smr Determine SMR/MMR calculate_mo2->determine_smr

Caption: Workflow for intermittent-flow respirometry.

Direct Calorimetry

Direct calorimetry measures the heat produced by an organism, providing a direct assessment of its metabolic rate under both aerobic and anaerobic conditions. This makes it the 'gold standard' for quantifying energy turnover, especially in species like crucian carp that can experience prolonged periods of anoxia.

Experimental Protocol:

  • Calorimeter Setup:

    • Use a flow-through calorespirometer designed for aquatic animals. This typically consists of a measurement vessel and a reference vessel, with heat flux sensors (e.g., Peltier units) detecting the temperature difference between them.

    • The differential setup helps to account for ambient temperature fluctuations.

    • Incorporate oxygen optodes on the inflow and outflow lines to simultaneously measure oxygen consumption.

  • Animal Acclimation:

    • Follow the same acclimation and fasting procedures as for intermittent-flow respirometry.

  • Measurement Procedure:

    • Place the fish in the measurement vessel of the calorimeter.

    • Allow the fish to acclimate to the chamber until a stable heat production signal is observed.

    • Continuously record the heat production (in milliwatts) and the oxygen concentration of the inflow and outflow water.

  • Data Analysis:

    • Calculate the rate of heat loss from the voltage output of the heat flux sensors, using a predetermined calibration factor.

    • Simultaneously calculate the rate of oxygen consumption.

    • This dual measurement allows for the calculation of the oxycaloric equivalent, which can reveal the type of metabolic substrate being utilized.

Doubly Labeled Water Method

The doubly labeled water (DLW) method is a non-invasive technique for measuring the total energy expenditure of free-living animals over extended periods. It involves enriching the body water with stable isotopes of hydrogen (deuterium, ²H) and oxygen (¹⁸O) and then measuring their differential elimination rates.

Experimental Protocol:

  • Isotope Administration:

    • Capture the fish and obtain a baseline body water sample (e.g., from blood or tissue).

    • Inject a known amount of doubly labeled water (²H₂¹⁸O) into the fish's peritoneal cavity.

    • Allow a period for the isotopes to equilibrate with the body water (equilibration time will vary with fish size and temperature).

  • Release and Recapture:

    • Release the fish back into its natural or semi-natural environment.

    • Recapture the fish after a predetermined period (e.g., several days to weeks).

  • Sample Collection and Analysis:

    • Collect a second body water sample upon recapture.

    • Analyze the isotopic enrichment of ²H and ¹⁸O in the initial and final samples using isotope ratio mass spectrometry.

  • Calculation of Energy Expenditure:

    • The elimination rate of deuterium provides a measure of water turnover.

    • The elimination rate of ¹⁸O is higher because it is lost as both water and expired carbon dioxide.

    • The difference between the two elimination rates is proportional to the rate of CO₂ production.

    • The CO₂ production rate can then be used to calculate the total energy expenditure using principles of indirect calorimetry.

Quantitative Data on Crucian Carp Metabolic Rates

The following tables summarize key metabolic rate data for crucian carp from published studies.

Table 1: Resting and Maximum Metabolic Rates of Crucian Carp

Body Mass (g)Temperature (°C)Resting Metabolic Rate (RMR) (mg O₂/h)Maximum Metabolic Rate (MMR) (mg O₂/h)Source
4.5 - 323.9Not specifiedRMR = 0.212 * M^0.776MMR = 0.753 * M^0.785
<25Not specified~5~15
25-50Not specified~10~30
50-100Not specified~18~55
100-150Not specified~30~90
150-200Not specified~40~120
>200Not specified~50~150

M = Body Mass in grams

Table 2: Influence of Temperature on Metabolic Rate in Carp

SpeciesAcclimation Temperature (°C)Metabolic Rate (ml O₂·h⁻¹·kg⁻⁰·⁷⁷)Q₁₀Source
Cyprinus carpio19.027.1 ± 1.12.61

Table 3: Metabolic Response to Anoxia in Crucian Carp Tissues

ConditionTissueKey Metabolic ChangesSource
AnoxiaBrain, Heart, LiverAccumulation of amino acids and succinate.
AnoxiaAll tissuesEnhanced purine catabolism, leading to uric acid accumulation.
ReoxygenationAll tissuesIncreased urea formation.
AnoxiaHeartSlower recovery of ATP, GTP, and phosphocreatine compared to brain and liver.

Signaling Pathways and Logical Relationships

The metabolic adaptations in crucian carp, particularly in response to anoxia, involve complex regulatory pathways. While a complete signaling cascade is beyond the scope of these notes, a simplified representation of the metabolic shift during anoxia is presented below.

Metabolic Shift During Anoxia in Crucian Carp:

G cluster_normoxia Normoxia cluster_anoxia Anoxia glucose_norm Glucose pyruvate_norm Pyruvate glucose_norm->pyruvate_norm Glycolysis tca_cycle TCA Cycle & Oxidative Phosphorylation pyruvate_norm->tca_cycle atp_norm High ATP Production tca_cycle->atp_norm glycogen Glycogen Stores glucose_anox Glucose glycogen->glucose_anox pyruvate_anox Pyruvate glucose_anox->pyruvate_anox Upregulated Glycolysis lactate Lactate pyruvate_anox->lactate atp_anox Low ATP Production pyruvate_anox->atp_anox ethanol Ethanol lactate->ethanol Conversion in Muscle oxygen Oxygen Availability oxygen->tca_cycle oxygen->pyruvate_anox Depletion

Caption: Simplified metabolic pathway shift during anoxia.

Conclusion

The methods described provide a robust framework for assessing metabolic rates in crucian carp. The choice of method will depend on the specific research question, available resources, and the desired level of detail. Intermittent-flow respirometry is ideal for laboratory-based studies of standard and active metabolism, while direct calorimetry offers the unique advantage of measuring anaerobic metabolism. The doubly labeled water method is unparalleled for assessing long-term energy expenditure in free-living individuals. By applying these standardized protocols, researchers can generate high-quality, comparable data to further unravel the fascinating metabolic physiology of the crucian carp.

References

Application Notes and Protocols: Carassius as a Model for Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The remarkable ability of fish from the genus Carassius, such as the goldfish (Carassius auratus) and the crucian carp (Carassius carassius), to withstand prolonged periods of low oxygen (hypoxia) and even complete oxygen deprivation (anoxia) makes them an exceptional model organism for studying the cellular and molecular mechanisms of ischemia-reperfusion (I/R) injury.[1][2][3] Unlike most vertebrates, which suffer severe tissue damage and cell death within minutes of oxygen deprivation, Carassius have evolved sophisticated physiological and biochemical adaptations to survive and recover from such extreme conditions.[1][2] These adaptations offer a unique window into natural strategies for cellular protection against the damaging effects of I/R, providing valuable insights for the development of novel therapeutic strategies for clinical conditions such as stroke and myocardial infarction.

These application notes provide a comprehensive overview of the use of Carassius as a model for I/R injury, including detailed experimental protocols, a summary of key quantitative data, and a description of the critical signaling pathways involved in their profound ischemia tolerance.

Data Presentation

The following tables summarize quantitative data from studies on Carassius subjected to anoxia/hypoxia and reoxygenation, providing a basis for comparison and experimental design.

Table 1: Changes in Protein Abundance in Carassius carassius Tissues Following Anoxia and Reoxygenation.

TissueConditionNumber of Significantly Changed Proteins (vs. Normoxia)Key Upregulated ProteinsKey Downregulated ProteinsReference
Brain 5 days anoxia19--
5 days anoxia + 1 day reoxygenation45--
Heart 5 days anoxia150Glycogen debranching enzyme, Glycogen phosphorylase, Hexokinase-2, Glycogenin, Glycogen synthase-
5 days anoxia + 1 day reoxygenation159Glycogen debranching enzyme, Hexokinase-2, Glycogenin-
Liver 5 days anoxia92Uncoupling protein 2-
5 days anoxia + 1 day reoxygenation96Uncoupling protein 2-

Table 2: Changes in Phosphopeptide Levels in Carassius carassius Tissues Following Anoxia and Reoxygenation.

TissueConditionTotal Differentially Phosphorylated Peptides (vs. Normoxia)Increased PhosphorylationDecreased PhosphorylationReference
Brain 5 days anoxia684028
5 days anoxia + 1 day reoxygenation594910
Liver 5 days anoxia28619492
5 days anoxia + 1 day reoxygenation21517242

Table 3: Metabolite Changes in Carassius carassius Tissues During Anoxia and Reoxygenation.

TissueMetaboliteChange during Anoxia (vs. Normoxia)Change during Reoxygenation (vs. Normoxia)Reference
Brain Alanine12-fold increaseGradual decrease
Uric AcidAccumulationContinued accumulation
Heart Alanine4-fold increaseGradual decrease
Aspartate92% decreaseGradual recovery
Glutamine56% decreaseGradual recovery
ATP/GTP/PhosphocreatineDecreaseSlower recovery
UreaAccumulationContinued accumulation (up to ~900 nmol/g)
Liver Alanine8-fold increaseGradual decrease
Aspartate70% decreaseGradual recovery
Fructose-1,6-bisphosphate76% decrease4-fold increase (after 24h)
Glycerol-3-phosphateIncrease10-fold increase (after 24h)
UreaAccumulation7.5-fold increase (after 24h)

Table 4: Cardiac Performance in Ex Vivo Perfused Goldfish (Carassius auratus) Heart under Normoxia and Hypoxia.

ParameterNormoxiaHypoxiaReference
Cardiac Output (mL min⁻¹ kg⁻¹)12.3 ± 1.116.8 ± 1.2
Stroke Volume (mL kg⁻¹)0.21 ± 0.020.28 ± 0.02
Heart Rate (beats min⁻¹)58.6 ± 2.460.0 ± 2.6
Stroke Work (mJ g⁻¹)1.8 ± 0.22.5 ± 0.2

Experimental Protocols

Protocol 1: In Vivo Anoxia/Reoxygenation Model in Carassius

This protocol describes the induction of anoxia and subsequent reoxygenation in Carassius for tissue-specific analysis.

Materials:

  • Carassius (goldfish or crucian carp) of appropriate size and sex.

  • Airtight experimental tanks (e.g., 25-liter).

  • Nitrogen gas supply.

  • Air supply.

  • Dissolved oxygen meter with a probe.

  • Anesthetic (e.g., MS-222).

  • Liquid nitrogen.

  • Dissection tools.

Procedure:

  • Acclimation: Acclimate fish in aerated, dechlorinated water at a constant temperature (e.g., 8-12°C) for at least 48 hours. Fish should be fasted during this period.

  • Induction of Anoxia: Transfer fish to the airtight experimental tanks. To induce anoxia, cease aeration and begin bubbling with nitrogen gas. Monitor the dissolved oxygen level continuously until it is below 0.1% air saturation. Maintain anoxia for the desired duration (e.g., 5 days).

  • Reoxygenation: To initiate reoxygenation, stop the nitrogen supply and begin vigorous aeration of the water. The water should become fully air-saturated within approximately 1 hour. Maintain reoxygenation for the desired duration (e.g., 1, 3, or 24 hours).

  • Tissue Sampling:

    • At the end of the experimental period (normoxia, anoxia, or reoxygenation), euthanize the fish by a quick blow to the head followed by spinal cord transection.

    • For blood collection, anesthetize the fish (e.g., 100 mg/L MS-222) and collect blood from the tail vein. Centrifuge to obtain plasma.

    • Rapidly dissect the tissues of interest (e.g., brain, heart, liver).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis.

Protocol 2: Ex Vivo Perfused Working Heart Model in Goldfish (Carassius auratus)

This protocol allows for the direct assessment of cardiac function under controlled oxygen conditions.

Materials:

  • Goldfish (Carassius auratus).

  • Perfusion apparatus.

  • Perfusion solution (in mmol L⁻¹): NaCl 124.9, KCl 2.49, MgSO₄ 0.94, NaH₂PO₄ 1.0, Glucose 5.0, NaHCO₃ 15.0, and CaCl₂ 1.2.

  • Gas mixture for normoxia: 99.5% O₂ and 0.5% CO₂.

  • Gas mixture for hypoxia: 10% O₂, 0.5% CO₂, and 89.5% N₂.

  • Oxygen analyzer.

  • Pressure transducer and data acquisition system.

  • Dissection tools.

Procedure:

  • Heart Isolation: Euthanize the goldfish and quickly excise the heart.

  • Cannulation and Perfusion: Cannulate the heart and connect it to the perfusion apparatus.

  • Perfusion Conditions:

    • Perfuse the heart with the perfusion solution equilibrated with either the normoxic or hypoxic gas mixture.

    • Maintain the pH of the perfusate at 7.7-7.9 and the temperature at 18-20°C.

    • Continuously monitor the oxygen concentration in the perfusion reservoir. Normoxic conditions are typically around 8.4 mg O₂ L⁻¹, and hypoxic conditions are around 2.5 mg O₂ L⁻¹.

  • Stabilization and Baseline Measurements: Allow the heart to stabilize for 15-20 minutes with a spontaneous rhythm. Set the afterload (e.g., to 1.5 kPa) and adjust the filling pressure to achieve a baseline cardiac output (e.g., 10-14 mL min⁻¹ kg⁻¹ body mass).

  • Experimental Measurements:

    • Simultaneously measure cardiac variables such as heart rate, stroke volume, cardiac output, and stroke work.

    • For time-course experiments, record cardiac parameters at regular intervals (e.g., every 10 minutes) for the duration of the experiment (e.g., 90 minutes).

Key Signaling Pathways

The remarkable ischemia tolerance of Carassius is orchestrated by a complex network of signaling pathways that regulate metabolism, protect against oxidative stress, and maintain cellular homeostasis.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

The HIF-1 signaling pathway is a master regulator of the cellular response to hypoxia. In Carassius, this pathway is crucial for initiating adaptive responses to low oxygen. Under normoxic conditions, the HIF-1α subunit is continuously degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various adaptive processes, including angiogenesis, erythropoiesis, and anaerobic metabolism. In goldfish, hypoxia leads to increased expression of HIF-1α in the heart.

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O2 Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHDs->VHL Hydroxylation VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF, Glycolytic Enzymes) HRE->Target_Genes Transcription Hypoxia_stimulus Hypoxia

Caption: HIF-1 signaling pathway under normoxia and hypoxia.

Nrf2-Mediated Antioxidant Response

Reperfusion following ischemia leads to a burst of reactive oxygen species (ROS), which can cause significant cellular damage. The Nrf2 signaling pathway is a key defense mechanism against this oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1, which targets it for degradation. During reoxygenation, ROS accumulation leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (AREs), inducing the expression of a battery of antioxidant and cytoprotective genes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). Studies in gibel carp have shown that hypoxia can improve the expression of core genes in the Nrf2 signaling pathway.

Nrf2_Signaling_Pathway cluster_basal Basal Conditions cluster_reoxygenation Reoxygenation (Oxidative Stress) Nrf2_basal Nrf2 Keap1 Keap1 Nrf2_basal->Keap1 Binding Proteasome Proteasome Nrf2_basal->Proteasome Degradation Cul3_E3_Ligase Cul3-E3 Ligase Keap1->Cul3_E3_Ligase Cul3_E3_Ligase->Nrf2_basal Ubiquitination ROS ROS Keap1_inactive Keap1 (inactive) ROS->Keap1_inactive Oxidation Nrf2_active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nrf2_active->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPX) ARE->Antioxidant_Genes Transcription Reoxygenation_stimulus Reoxygenation

Caption: Nrf2-mediated antioxidant response during reoxygenation.

Nitric Oxide (NO) Signaling in the Hypoxic Heart

Nitric oxide (NO) plays a crucial role in modulating cardiac function in Carassius during hypoxia. In the goldfish heart, hypoxia activates NO synthase (NOS) through the PI3-K/Akt pathway, leading to increased NO production. NO can then act through various downstream effectors to enhance cardiac performance and confer cardioprotection. For instance, NO can activate sarcolemmal KATP channels, which may help conserve ATP and reduce intracellular calcium accumulation. The interplay between NO and other signaling molecules is complex and contributes significantly to the remarkable hypoxic tolerance of the Carassius heart.

NO_Signaling_Pathway Hypoxia Hypoxia PI3K_Akt PI3-K/Akt Pathway Hypoxia->PI3K_Akt NOS Nitric Oxide Synthase (NOS) PI3K_Akt->NOS Activation NO Nitric Oxide (NO) NOS->NO Production sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation KATP_channels Sarcolemmal KATP Channels NO->KATP_channels Activation Cardiac_Performance Enhanced Cardiac Performance NO->Cardiac_Performance cGMP cGMP sGC->cGMP Cardioprotection Cardioprotection (ATP conservation, reduced Ca²⁺ overload) KATP_channels->Cardioprotection

Caption: Nitric Oxide signaling in the hypoxic Carassius heart.

Conclusion

The Carassius model offers a powerful and unique platform for investigating the fundamental mechanisms of tolerance to ischemia-reperfusion injury. Their natural adaptations provide a rich source of potential therapeutic targets for mitigating I/R damage in humans. The protocols and data presented here serve as a valuable resource for researchers aiming to leverage this exceptional model system in their studies of ischemia, hypoxia, and cellular protection. By understanding the intricate signaling networks and metabolic reprogramming that allow Carassius to survive extreme oxygen deprivation, we can pave the way for novel and effective treatments for a range of ischemic pathologies.

References

Application Notes and Protocols for Primary Cell Culture from Carassius Tissues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on establishing primary cell cultures from various tissues of Carassius species, commonly known as goldfish and crucian carp. The following sections detail methodologies for isolating and culturing cells from fin, gill, kidney, and liver tissues, along with quantitative data and visualizations of experimental workflows and relevant signaling pathways.

I. General Considerations for Carassius Primary Cell Culture

Primary cell cultures initiated directly from animal tissues are considered more biologically relevant for in vitro studies than established cell lines as they more closely mimic the in vivo environment.[1] Success in establishing primary cultures from Carassius tissues depends on several factors, including the careful aseptic collection of tissues, effective enzymatic or mechanical dissociation, and optimized culture conditions.[2][3]

Key Parameters:

  • Temperature: Optimal growth temperatures for Carassius cell lines typically range from 25°C to 30°C.[4][5]

  • Culture Media: Leibovitz's L-15 (L-15) and Medium 199 (M199) are commonly used basal media for Carassius cell culture, often supplemented with fetal bovine serum (FBS).

  • Serum Concentration: FBS is a critical supplement for the proliferation of fish cells. Concentrations ranging from 10% to 20% are frequently reported for optimal growth of Carassius cells.

  • Antibiotics and Antimycotics: To prevent microbial contamination, media are typically supplemented with penicillin, streptomycin, and sometimes an antifungal agent like amphotericin B (fungizone).

II. Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on Carassius primary cell cultures and cell lines.

Table 1: Optimal Culture Conditions for Carassius Cell Lines

Cell Line/TissueSpeciesOptimal Temperature (°C)MediumFBS Concentration (%)Reference
FtGF (Fin)Carassius auratus28L-1510-20
GH (Heart)Carassius auratus25M19910
Muscle & Swim BladderCarassius auratus30L-1520
GiCS (Skin)Carassius gibelio25L-1510-20
CAM (Muscle)Carassius auratusNot SpecifiedL-1515

Table 2: Characterization Data of Carassius Cell Lines

Cell LineTissue of OriginSpeciesModal Chromosome Number (2n)Population Doubling Time (h)Viral Titer (TCID50/mL)Reference
FtGFCaudal FinCarassius auratus104Not Specified10^7.8±0.26 (CyHV-2)
FtGG, FtGL, FtGBGill, Liver, BrainCarassius auratus10041.47, 63.43, 79.79Not Specified
Muscle & Swim BladderMuscle, Swim BladderCarassius auratus104Not SpecifiedNot Specified
GiCSSkinCarassius gibelio156Not SpecifiedHigh susceptibility to CaHV
CAMMuscleCarassius auratusAbnormal (64)Not SpecifiedNot Specified

Table 3: Effect of Storage Media on Fin Explant Outgrowth of Carassius auratus

Storage Medium (at 4°C for 7 days)Cell Outgrowth at Day 3 (%)
DMEM84.44
PBS62.42
No Storage Medium25.56
Control (Fresh)100

III. Experimental Protocols

A. Protocol for Primary Fin Cell Culture

This protocol is adapted from the explant method used for establishing the Fantail Goldfish Fin (FtGF) cell line.

Materials:

  • Carassius auratus (goldfish)

  • Leibovitz's L-15 (L-15) medium

  • Fetal Bovine Serum (FBS)

  • Antibiotic-Antimycotic solution (100X)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile scalpel and forceps

  • 25 cm² cell culture flasks

Procedure:

  • Anesthetize the fish and disinfect the caudal fin with 70% ethanol.

  • Excise a small piece of the caudal fin tissue using a sterile scalpel.

  • Wash the tissue fragment three times with sterile PBS containing a high concentration of antibiotics.

  • Mince the tissue into small fragments (approximately 1-2 mm²) in a sterile petri dish containing a small amount of culture medium.

  • Place the tissue fragments into a 25 cm² culture flask.

  • Add a minimal amount of culture medium (L-15 supplemented with 20% FBS and 1X antibiotic-antimycotic solution) to allow the explants to adhere to the flask surface.

  • Incubate the flask at 28°C.

  • After 24 hours, add more culture medium to cover the explants.

  • Change the medium every 2-3 days.

  • Monitor the flask for cell migration and proliferation from the explants. A monolayer of cells should form in approximately 2-4 weeks.

  • Once confluent, subculture the cells by treating with 0.25% trypsin-EDTA to detach the cells, followed by seeding into new flasks.

B. Protocol for Primary Gill Cell Culture

This protocol is based on methods developed for rainbow trout and can be adapted for Carassius species. It utilizes a double-seeding technique on permeable inserts to create a more physiologically relevant gill epithelium model.

Materials:

  • Carassius species

  • L-15 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin solution (0.25%)

  • Collagenase solution

  • Sterile dissection tools

  • Permeable membrane inserts (e.g., Transwell®)

  • 6-well culture plates

Procedure:

  • Euthanize the fish and aseptically dissect the gill arches.

  • Wash the gill arches multiple times in sterile PBS with antibiotics to remove mucus and contaminants.

  • Carefully remove the gill filaments from the cartilage.

  • Mince the filaments into small pieces.

  • Digest the tissue fragments with a solution containing collagenase and trypsin at room temperature with gentle agitation.

  • Neutralize the enzymatic digestion with culture medium containing 10% FBS.

  • Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in L-15 medium supplemented with 5% FBS and antibiotics.

  • Seed the primary gill cells onto the apical side of the permeable membrane inserts placed in a 6-well plate. Add medium to the basolateral compartment as well.

  • Incubate at a suitable temperature (e.g., 18-25°C).

  • A double-seeding technique can be employed where a second layer of cells is added after the initial seeding to promote the formation of a tight epithelial sheet.

  • Change the medium every 2-3 days. The apical medium can eventually be replaced with freshwater to mimic the in vivo environment.

C. Protocol for Primary Kidney and Liver Cell Culture

Protocols for kidney and liver cell culture from Carassius are less standardized. The following is a general protocol based on enzymatic disaggregation methods used for various fish species.

Materials:

  • Carassius species

  • Eagle's Minimum Essential Medium (EMEM) or L-15 medium

  • Fetal Bovine Serum (FBS)

  • Trypsin solution (e.g., long-time trypsinization for ovaries and muscles)

  • Collagenase solution

  • Sterile dissection tools

  • Cell culture flasks or plates

Procedure:

  • Aseptically dissect the kidney or liver from a euthanized fish.

  • Wash the tissue thoroughly in sterile, antibiotic-containing PBS.

  • Mince the tissue into very small fragments.

  • For enzymatic dissociation, incubate the tissue fragments in a solution of trypsin and/or collagenase. The duration of incubation may need to be optimized for each tissue type.

  • Stop the enzymatic reaction by adding medium with FBS.

  • Gently pipette the cell suspension to further dissociate cell clumps.

  • Filter the suspension through a cell strainer.

  • Centrifuge to pellet the cells and resuspend in fresh culture medium (e.g., EMEM with 10% FBS).

  • Seed the cells into culture flasks or plates.

  • Incubate at an optimal temperature (e.g., 25°C).

  • Change the medium after 24 hours to remove non-adherent cells and debris, and then every 2-3 days thereafter.

IV. Visualizations

A. Experimental Workflows

Primary_Cell_Culture_Workflow cluster_tissue_prep Tissue Preparation cluster_dissociation Cell Isolation cluster_culture Cell Culture cluster_downstream Downstream Applications A Tissue Excision (Fin, Gill, Kidney, Liver) B Washing & Disinfection A->B C Mincing into small fragments B->C D Explant Culture C->D E Enzymatic Dissociation (Trypsin/Collagenase) C->E F Seeding into Culture Vessel D->F E->F G Incubation (25-30°C) F->G H Media Change & Monitoring G->H I Primary Culture Confluence H->I J Subculturing (Passaging) I->J K Cryopreservation I->K L Experimental Assays I->L JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFN Receptor JAK1 JAK1 IFNR->JAK1 Activation TYK2 TYK2 IFNR->TYK2 Activation STAT1_inactive STAT1 JAK1->STAT1_inactive Phosphorylation TYK2->STAT1_inactive Phosphorylation STAT1_active p-STAT1 Dimer STAT1_inactive->STAT1_active Dimerization STAT1_dimer_nuc p-STAT1 Dimer STAT1_active->STAT1_dimer_nuc Translocation DNA DNA STAT1_dimer_nuc->DNA Binds to promoter ISGs Antiviral Gene Expression (e.g., CaMx1) DNA->ISGs Transcription IFN Interferon (IFN) (e.g., from virus infection) IFN->IFNR Binding Apoptosis_Pathway cluster_pathways Apoptotic Signaling Virus CyHV-2 Infection Procaspases Pro-caspases Virus->Procaspases Induces Caspases Activated Caspases Procaspases->Caspases Activation Substrates Cellular Substrates Caspases->Substrates Cleavage Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

References

Application Notes and Protocols for Telemetry-Based Tracking of Carassius carassius Behavior in the Wild

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telemetry offers a powerful methodology for remotely monitoring the behavior and movement patterns of aquatic species in their natural habitats. For a resilient species like the Crucian carp (Carassius carassius), which can tolerate a wide range of environmental conditions, understanding its behavior is crucial for conservation, management, and assessing the impact of environmental changes. These application notes provide a comprehensive overview and detailed protocols for utilizing telemetry to track the behavior of Carassius carassius in the wild. The primary methods covered are acoustic and radio telemetry, both of which involve the attachment of a transmitter to the fish and the use of receivers to detect their presence and movements.[1][2][3] The choice between acoustic and radio telemetry often depends on the specific characteristics of the study environment, with radio telemetry being particularly effective in shallower freshwater systems like rivers and streams, while acoustic telemetry is versatile across various aquatic environments.[2][4]

Telemetry System Components

A typical fish telemetry system consists of two primary components: transmitters (tags) and receivers (hydrophones for acoustic, antennas for radio).

  • Transmitters (Tags): These are small, battery-powered devices that are either surgically implanted in the fish's abdominal cavity or externally attached. They emit a unique signal that allows for the identification of individual fish. Some advanced tags can also be equipped with sensors to collect additional data such as depth, temperature, and acceleration.

  • Receivers: These are data-logging devices that are strategically placed in the study area to "listen" for signals from the tagged fish. When a tagged fish comes within the detection range of a receiver, the receiver records the tag's unique ID, the date, and the time.

The following diagram illustrates the fundamental components and their interaction in a typical fish telemetry setup.

Telemetry_Components cluster_fish Tagged Fish (Carassius carassius) cluster_environment Aquatic Environment cluster_researcher Researcher Fish Fish Transmitter Transmitter (Tag) - Unique ID - Optional Sensors (Depth, Temp) Receiver Receiver/Hydrophone - Records Tag ID, Date, Time Transmitter->Receiver Acoustic or Radio Signal DataAnalysis Data Storage & Analysis - Movement Patterns - Habitat Use Receiver->DataAnalysis Data Download

Core components of a fish telemetry system.

Experimental Protocols

Fish Capture and Handling

Objective: To capture and handle Carassius carassius in a manner that minimizes stress and injury prior to transmitter implantation.

Materials:

  • Appropriate fishing gear (e.g., fyke nets, electrofishing equipment)

  • Holding tanks with aerated water from the capture site

  • Anesthetic solution (e.g., tricaine methanesulfonate - MS-222)

  • Nitrile gloves

  • Soft, wet measuring board

  • Scale

Protocol:

  • Capture fish using the chosen method, minimizing handling time.

  • Immediately transfer captured fish to a holding tank with aerated water from the capture location.

  • Allow fish to acclimate for a short period before processing.

  • Anesthetize fish by immersing them in a bath of a suitable anesthetic solution until they reach a surgical plane of anesthesia (loss of equilibrium and lack of response to touch).

  • Once anesthetized, quickly measure the fish's length and weight. This is crucial for ensuring the transmitter weight does not exceed 2% of the fish's body weight.

  • Place the anesthetized fish on a surgical platform, ensuring its gills are kept moist with a continuous or intermittent flow of water containing a maintenance dose of anesthetic.

Surgical Implantation of Transmitters

Objective: To surgically implant a telemetry transmitter into the coelomic cavity of Carassius carassius using aseptic techniques to ensure high survival and tag retention rates.

Materials:

  • Sterilized telemetry transmitters

  • Sterile surgical kit (scalpel, forceps, needle holder, sutures)

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

  • Sterile saline solution

  • Surgical gloves

  • Surgical platform/cradle

  • Recovery tank with fresh, aerated water

Protocol:

  • Position the anesthetized fish in dorsal recumbency (on its back) on the surgical platform.

  • Disinfect the surgical instruments, transmitters, and the incision site on the fish's abdomen.

  • Make a small incision (just large enough to insert the transmitter) along the ventral midline (linea alba), anterior to the pelvic girdle.

  • Carefully insert the sterilized transmitter into the coelomic cavity.

  • Close the incision using absorbable monofilament sutures. The number of sutures will depend on the size of the incision.

  • Apply a topical antiseptic to the closed incision.

  • Immediately transfer the fish to a recovery tank with fresh, well-aerated water.

  • Monitor the fish until it has regained its equilibrium and is swimming normally. This process can take around 15 minutes.

  • Release the fish back into its natural habitat in the vicinity of its capture location.

The following diagram outlines the workflow for the surgical implantation of telemetry tags.

Surgical_Workflow Start Start: Fish Capture Anesthesia Anesthesia Induction Start->Anesthesia Measurements Record Weight & Length Anesthesia->Measurements SurgeryPrep Aseptic Surgical Preparation Measurements->SurgeryPrep Incision Make Ventral Midline Incision SurgeryPrep->Incision Implantation Insert Transmitter Incision->Implantation Suturing Close Incision with Sutures Implantation->Suturing Recovery Monitor in Recovery Tank Suturing->Recovery Release Release to Wild Recovery->Release

Workflow for surgical implantation of telemetry tags.
Receiver Deployment and Data Collection

Objective: To deploy a network of receivers to effectively monitor the movements of tagged Carassius carassius and to periodically retrieve the collected data.

Materials:

  • Acoustic or radio receivers

  • Mooring equipment (anchors, buoys, lines)

  • GPS unit

  • Boat

  • Laptop with receiver communication software

Protocol:

  • Develop a receiver deployment strategy based on the research questions. This may involve a gated array to monitor migration routes or a gridded array for fine-scale habitat use studies.

  • Record the precise GPS coordinates of each receiver deployment location.

  • Securely moor the receivers to the substrate to prevent loss or movement.

  • For active tracking, use a mobile receiver from a boat to follow the movements of individual fish in real-time.

  • Periodically visit the stationary receivers to download the stored detection data. The frequency of data download will depend on the receiver's memory capacity and the study duration.

Data Presentation and Analysis

The large datasets generated from telemetry studies require careful management and analysis. The data should be stored in a readily usable digital database, and Geographic Information Systems (GIS) can be instrumental in visualizing and analyzing spatial data.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from a telemetry study on Carassius carassius.

Table 1: Transmitter Specifications

ParameterSpecificationRationale
Transmitter Type Acoustic / RadioDependent on study environment (Acoustic for lakes/deep rivers, Radio for shallow streams).
Frequency e.g., 69 kHz (Acoustic) / 150 MHz (Radio)Standard frequencies for fisheries research.
Weight in Air < 2% of fish body weightMinimizes impact on fish behavior and swimming performance.
Battery Life e.g., 90-365 daysDetermines the maximum duration of the tracking study.
Signal Interval e.g., 30-90 secondsA trade-off between battery life and temporal resolution of movement data.
Sensor Options Depth, Temperature, AccelerationProvides additional ecological and behavioral data.

Table 2: Receiver Array Configuration

ParameterDescription
Number of Receivers e.g., 20
Array Design Gated / Gridded
Detection Range e.g., 200-500 meters
Deployment Depth e.g., 1-5 meters

Table 3: Example Carassius carassius Movement Data

Individual IDDate RangeTotal DetectionsMean Daily Movement (m)Home Range (ha)Key Habitats Utilized
CC-0012024-05-01 to 2024-08-3115,432150 ± 452.5Littoral zone with dense vegetation
CC-0022024-05-01 to 2024-08-3112,876125 ± 301.8Deep pool near tributary inflow
CC-0032024-05-01 to 2024-08-3118,109210 ± 603.1Shallow, weedy bays
Data Analysis Workflow

The analysis of telemetry data aims to link fish movement to environmental factors and answer specific research questions. It is important to use individual fish as the sampling unit to avoid pseudoreplication.

The logical flow of data analysis is depicted in the following diagram.

Data_Analysis_Workflow DataCollection Raw Detection Data (Tag ID, Timestamp, Receiver ID) DataFiltering Data Filtering (Remove false detections) DataCollection->DataFiltering MovementMetrics Calculate Movement Metrics (e.g., Home Range, Activity Space) DataFiltering->MovementMetrics HabitatAnalysis Habitat Use Analysis (Link locations to habitat types) MovementMetrics->HabitatAnalysis EnvironmentalCorrelation Correlate with Environmental Data (Temperature, DO, Flow) HabitatAnalysis->EnvironmentalCorrelation StatisticalModeling Statistical Modeling & Hypothesis Testing EnvironmentalCorrelation->StatisticalModeling Results Interpretation & Publication StatisticalModeling->Results

Logical workflow for telemetry data analysis.

Application Notes

  • Carassius carassius as a Model Organism: The Crucian carp's tolerance to a wide range of environmental conditions, including hypoxia, makes it an excellent model for studying the behavioral responses of fish to environmental stressors. Telemetry can provide valuable data on how these fish alter their habitat use and activity levels in response to changes in dissolved oxygen, temperature, and water levels.

  • Informing Conservation and Management: Telemetry data can identify critical habitats for Carassius carassius, such as spawning and overwintering areas. This information is vital for developing effective conservation and management strategies, especially in regions where the species is threatened.

  • Assessing the Impact of Anthropogenic Factors: Telemetry studies can be designed to assess the impact of human activities, such as the construction of barriers (dams, weirs), water pollution, and the introduction of invasive species, on the behavior of Carassius carassius.

  • Drug Development and Ecotoxicology: In a controlled or semi-natural setting, telemetry can be used to monitor the behavioral responses of Carassius carassius to exposure to novel compounds or environmental contaminants. Changes in activity patterns, avoidance behaviors, or altered habitat selection can serve as sensitive endpoints in ecotoxicological studies.

References

Application Notes and Protocols for Quantitative PCR (qPCR) in Carassius Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to performing quantitative real-time PCR (qPCR) for gene expression analysis in Carassius species, such as the goldfish (Carassius auratus) and Prussian carp (Carassius gibelio). The protocols detailed herein cover every critical step from tissue sampling to data analysis, ensuring reliable and reproducible results.

Section 1: Experimental Workflow Overview

The entire process of qPCR for gene expression analysis can be broken down into several key stages. Each stage is critical for the accuracy and reliability of the final results. The following diagram illustrates the typical workflow.

qPCR_Workflow cluster_0 Sample & RNA Preparation cluster_1 cDNA Synthesis cluster_2 qPCR cluster_3 Data Analysis Tissue Tissue Collection (e.g., liver, kidney, gill) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction QC1 RNA Quality & Quantity Assessment RNA_Extraction->QC1 gDNA_Removal Genomic DNA Removal (Optional but Recommended) QC1->gDNA_Removal RT Reverse Transcription (RNA to cDNA) gDNA_Removal->RT Primer_Design Primer Design & Validation RT->Primer_Design qPCR_Setup qPCR Reaction Setup RT->qPCR_Setup Primer_Design->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Collection Cq Value Generation qPCR_Run->Data_Collection Data_Analysis Relative Quantification (e.g., 2^-ΔΔCt Method) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for gene expression analysis using qPCR.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Total RNA Extraction from Carassius Tissues

This protocol is optimized for extracting high-quality total RNA from various Carassius tissues using a TRIzol-based method. Tissues like liver and kidney are rich in RNases, making rapid and careful processing essential.[1]

Materials:

  • Carassius tissue (e.g., liver, kidney, gills), fresh or snap-frozen in liquid nitrogen.

  • TRIzol reagent or similar phenol-guanidine isothiocyanate solution.

  • Chloroform.

  • Isopropanol, ice-cold.

  • 75% Ethanol (in RNase-free water), ice-cold.

  • RNase-free water.

  • Homogenizer (rotor-stator or bead beater).

  • Refrigerated microcentrifuge.

  • RNase-free pipette tips and microcentrifuge tubes.

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen or fresh tissue. For smaller or tougher tissues like gills, it may be beneficial to first disrupt the tissue to a powder in liquid nitrogen using a mortar and pestle.[2]

    • Add 1 mL of TRIzol reagent to the tissue in a 2 mL microcentrifuge tube.[3]

    • Homogenize the tissue immediately using a homogenizer until no visible tissue clumps remain.

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[4]

  • Phase Separation:

    • Add 200 µL of chloroform to the tube.[5]

    • Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (typically 400-500 µL) to a new RNase-free tube. Be extremely careful not to disturb the white interphase, which contains DNA.

    • Add 500 µL of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inverting the tube several times and incubate at room temperature for 10 minutes, or at -20°C overnight to enhance precipitation.

    • Centrifuge at 12,000 x g for 10-30 minutes at 4°C. A small white pellet of RNA should be visible at the bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant without dislodging the pellet.

    • Add 1 mL of ice-cold 75% ethanol to wash the pellet.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the supernatant, taking care to remove all residual ethanol with a smaller pipette.

  • RNA Solubilization:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 30-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

Protocol 2.2: Primer Design and Validation

Primer Design Guidelines:

  • Length: 18-25 nucleotides.

  • Melting Temperature (Tm): 58-60°C, with both forward and reverse primers having a Tm within 2°C of each other.

  • GC Content: 40-60%.

  • Amplicon Length: 80-200 base pairs for SYBR Green assays.

  • 3' End: Avoid complementarity at the 3' ends to prevent primer-dimer formation. A 'G' or 'C' clamp at the 3' end can be beneficial, but avoid runs of Gs.

  • Specificity: Use tools like NCBI Primer-BLAST to check for specificity against the Carassius transcriptome to avoid off-target amplification.

  • Intron Spanning: Whenever possible, design primers to span an exon-exon junction to prevent amplification of contaminating genomic DNA (gDNA).

Primer Validation Protocol: The goal is to determine the amplification efficiency of each primer pair, which should be between 90% and 110%.

  • Prepare a Template Dilution Series:

    • Create a pooled cDNA sample by mixing equal amounts of cDNA from several experimental samples.

    • Perform a 5- or 10-fold serial dilution of the pooled cDNA over at least 5 dilution points (e.g., 1:1, 1:10, 1:100, 1:1000, 1:10000).

  • Run qPCR:

    • Set up qPCR reactions for each primer pair using the dilution series as a template. Run each dilution in triplicate.

    • Use the standard qPCR cycling protocol (see Protocol 2.4).

  • Analyze Data:

    • Plot the average Cq values (Y-axis) against the log10 of the dilution factor (X-axis).

    • Generate a linear regression line (standard curve) and determine the slope.

    • Calculate the primer efficiency using the formula: Efficiency (%) = (10(-1/slope) - 1) * 100 .

  • Melt Curve Analysis:

    • After the qPCR run, perform a melt curve analysis. A single, sharp peak indicates that the primers are amplifying a specific product and are not forming significant primer-dimers.

Table 1: Example of Primer Validation Data

Dilution Log10(Dilution) Cq (Rep 1) Cq (Rep 2) Cq (Rep 3) Avg Cq
1:1 0 18.52 18.45 18.59 18.52
1:10 1 21.85 21.91 21.88 21.88
1:100 2 25.21 25.15 25.28 25.21
1:1000 3 28.59 28.66 28.55 28.60
1:10000 4 31.90 31.98 32.05 31.98
Slope -3.35
0.999

| Efficiency (%) | 98.8% | | | | |

Protocol 2.3: Reverse Transcription (cDNA Synthesis)

This two-step protocol is standard for gene expression analysis.

Materials:

  • Total RNA sample (1 µg recommended).

  • Reverse transcriptase enzyme (e.g., M-MLV or SuperScript III/IV).

  • dNTP mix (10 mM).

  • Primers (Oligo(dT)s, random hexamers, or a mix).

  • RNase inhibitor.

  • Reaction buffer.

  • RNase-free water.

  • Thermal cycler.

Procedure:

  • gDNA Removal (Optional but Recommended):

    • Treat 1 µg of total RNA with a DNase I enzyme according to the manufacturer's protocol to remove any contaminating genomic DNA.

  • Reaction Setup:

    • In an RNase-free tube on ice, combine the following:

      • Total RNA: 1 µg

      • Oligo(dT)/Random Hexamer Mix: 1 µL

      • dNTP mix (10 mM): 1 µL

      • RNase-free water: to a final volume of 13 µL

    • Mix gently and centrifuge briefly.

  • Primer Annealing:

    • Incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute. This denatures RNA secondary structures.

  • Reverse Transcription:

    • Add the following to the tube:

      • 5X Reaction Buffer: 4 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase: 1 µL

      • RNase-free water: 1 µL (if needed to reach 20 µL total volume)

    • Mix gently and centrifuge briefly.

  • Incubation:

    • Incubate the reaction in a thermal cycler with the following program:

      • 25°C for 5 minutes (for random hexamers).

      • 42-50°C for 30-60 minutes (depending on the enzyme).

      • 85°C for 5 minutes to inactivate the enzyme.

    • Hold at 4°C.

  • Storage:

    • The resulting cDNA can be used immediately or stored at -20°C. For qPCR, it is common to dilute the cDNA 1:5 or 1:10 with nuclease-free water.

Protocol 2.4: SYBR Green qPCR

Materials:

  • cDNA template.

  • Validated forward and reverse primers (10 µM stocks).

  • 2X SYBR Green qPCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye).

  • Nuclease-free water.

  • qPCR plate and optical seals.

  • Real-time PCR instrument.

Procedure:

  • Reaction Master Mix Preparation:

    • On ice, prepare a master mix for all reactions (including NTCs and replicates) to minimize pipetting errors. For a single 20 µL reaction:

      • 2X SYBR Green Master Mix: 10 µL

      • Forward Primer (10 µM): 0.4 µL (final concentration 200 nM)

      • Reverse Primer (10 µM): 0.4 µL (final concentration 200 nM)

      • Nuclease-free water: 7.2 µL

    • Mix gently and centrifuge briefly.

  • Plate Setup:

    • Aliquot 18 µL of the master mix into each well of the qPCR plate.

    • Add 2 µL of diluted cDNA template to the appropriate wells.

    • For the No-Template Control (NTC), add 2 µL of nuclease-free water instead of cDNA.

    • Seal the plate firmly with an optical seal.

    • Centrifuge the plate briefly to collect all components at the bottom of the wells.

  • Thermal Cycling:

    • Run the plate on a real-time PCR instrument with a program similar to the following:

      • Initial Denaturation: 95°C for 2-3 minutes (1 cycle).

      • Amplification: 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds (data acquisition step).

      • Melt Curve Analysis: 65°C to 95°C, with a temperature increase of 0.5°C per step.

Section 3: Data Presentation and Analysis

Data Analysis using the 2-ΔΔCt (Livak) Method

The 2-ΔΔCt method is a widely used technique for relative quantification of gene expression. This method assumes that the amplification efficiencies of the target and reference genes are approximately equal (90-110%).

Steps for Calculation:

  • Normalize to Reference Gene (ΔCt): For each sample, calculate the difference between the Cq value of the gene of interest (GOI) and the Cq value of the reference (housekeeping) gene.

    • ΔCt = Cq (GOI) - Cq (Reference Gene)

  • Normalize to Control Group (ΔΔCt):

    • First, calculate the average ΔCt for the control group (e.g., untreated fish).

    • Then, for each sample (both control and treated), calculate the difference between its ΔCt and the average ΔCt of the control group.

    • ΔΔCt = ΔCt (Sample) - Average ΔCt (Control Group)

  • Calculate Fold Change:

    • Calculate the relative expression level using the formula:

    • Fold Change = 2-ΔΔCt

Table 2: Example of 2-ΔΔCt Calculation

Sample Group Sample ID Gene Cq ΔCt (Cq_GOI - Cq_Ref) Avg ΔCt (Control) ΔΔCt (ΔCt_Sample - AvgΔCt_Ctrl) Fold Change (2⁻ΔΔCt)
Control Ctrl 1 IL-1β (GOI) 24.3 5.8 5.7 0.1 0.93
EF1a (Ref) 18.5
Control Ctrl 2 IL-1β (GOI) 24.1 5.6 -0.1 1.07
EF1a (Ref) 18.5
Control Ctrl 3 IL-1β (GOI) 24.2 5.7 0.0 1.00
EF1a (Ref) 18.5
Treated Treat 1 IL-1β (GOI) 22.1 3.5 5.7 -2.2 4.59
EF1a (Ref) 18.6
Treated Treat 2 IL-1β (GOI) 21.9 3.3 -2.4 5.28
EF1a (Ref) 18.6

| Treated | Treat 3 | IL-1β (GOI) | 22.3 | 3.7 | | -2.0 | 4.00 |

Visualization of an Immune Signaling Pathway

Gene expression studies in Carassius often focus on immune responses. The following diagram illustrates a simplified signaling pathway for an activating Leukocyte Immune-Type Receptor (LITR), which can be studied using qPCR by measuring the expression of downstream cytokines like IL-1β and TNF-α.

LITR_Signaling cluster_cell Immune Cell (e.g., Macrophage) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaLITR2 CaLITR2 (Activating Receptor) ITAM ITAM CaLITR2->ITAM Phosphorylation Syk Syk Kinase ITAM->Syk Recruitment & Activation Signaling_Cascade Downstream Signaling Cascade Syk->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA Gene Promoters NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Transcription->Cytokines Translation & Secretion Ligand Pathogen/ Ligand Ligand->CaLITR2 Binding & Activation

Caption: Simplified activating LITR signaling pathway in Carassius.

References

Application Notes and Protocols for Stable Isotope Analysis of Carassius Diet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope analysis is a powerful tool for elucidating the dietary habits and trophic position of aquatic organisms, including species of the genus Carassius, such as crucian carp, goldfish, and Prussian carp. By analyzing the ratios of stable isotopes of carbon (δ¹³C) and nitrogen (δ¹⁵N) in fish tissues and their potential food sources, researchers can gain a time-integrated understanding of assimilated nutrients. This contrasts with gut content analysis, which provides only a snapshot of recently ingested food items[1][2][3][4]. These analyses are critical for ecological studies, understanding invasive species dynamics, and assessing the health of aquatic ecosystems.

The principle behind this technique lies in the predictable fractionation of isotopes as they move up the food chain. Carbon isotopes (δ¹³C) show little enrichment between a consumer and its diet, thus indicating the primary producers at the base of the food web. Nitrogen isotopes (δ¹⁵N), however, exhibit a stepwise enrichment of 3-4‰ with each trophic level, making them an excellent indicator of an organism's trophic position[1].

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope analysis to determine the diet of Carassius species.

Data Presentation

The following tables summarize quantitative data from a study on the stable isotope analysis of Carassius gibelio and its potential food sources in the Karamenderes River, Turkey. This data can serve as a reference for researchers conducting similar studies.

Table 1: Stable Isotope Values of Carassius gibelio and Other Fish Species

SpeciesTissueδ¹³C (‰) Mean ± SDδ¹⁵N (‰) Mean ± SD
Carassius gibelioMuscle-26.9 ± 1.29.6 ± 0.9
Carassius gibelioGut Contents-27.1 ± 0.88.9 ± 0.7
Barbus oligolepisMuscle-26.5 ± 1.010.5 ± 1.1
Alburnoides chalcoidesMuscle-25.8 ± 1.311.2 ± 1.4
Squalius ciiMuscle-26.1 ± 0.910.8 ± 1.3

Data sourced from Yalçın Özdilek & Jones, 2014.

Table 2: Stable Isotope Values of Potential Food Sources for Carassius gibelio

Food Sourceδ¹³C (‰) Mean ± SDδ¹⁵N (‰) Mean ± SD
Potamogeton sp.-23.7 ± 1.55.1 ± 1.1
Filamentous Algae-31.7 ± 0.94.8 ± 0.7
Seston-29.8 ± 1.16.2 ± 0.9
Detritus-27.5 ± 0.65.5 ± 0.4
Macroinvertebrates-28.9 ± 1.87.9 ± 1.2

Data sourced from Yalçın Özdilek & Jones, 2014.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies of stable isotope analysis of fish.

Protocol 1: Sample Collection and Preparation
  • Fish Sampling: Collect Carassius specimens and other co-occurring fish species from the study site. Record the fork length and weight of each individual.

  • Tissue Extraction: For stable isotope analysis, dorsal muscle tissue is commonly used as it reflects long-term dietary assimilation. Excise a small sample of dorsal white muscle tissue from each fish. For a less invasive approach, fin clips can also be used, though validation against muscle tissue is recommended.

  • Gut Content Collection: Carefully remove the entire digestive tract. The gut contents should be gently squeezed out, avoiding contamination from the digestive tract tissue itself.

  • Food Source Sampling: Collect samples of potential food sources from the same habitat as the fish. This should include aquatic plants (Potamogeton sp.), filamentous algae, seston, detritus, and macroinvertebrates.

  • Sample Storage: Store all samples frozen at -20°C or lower until further processing to prevent degradation.

  • Drying and Homogenization: Samples should be dried to a constant weight, typically in an oven at 60°C for 24-48 hours or by freeze-drying. Once dried, grind the samples into a fine, homogeneous powder using a mortar and pestle or a ball mill.

Protocol 2: Lipid Extraction (for Carbon Isotope Analysis)

Lipids are depleted in ¹³C relative to other tissue components, and their presence can bias δ¹³C values. Therefore, lipid extraction is often a necessary step, especially for tissues with high lipid content (C:N ratio > 3.5).

  • Solvent Preparation: Prepare a 2:1 chloroform:methanol solution.

  • Extraction:

    • Weigh approximately 350 mg of the dried, homogenized sample into a glass scintillation vial.

    • Add 8 mL of the 2:1 chloroform:methanol solution.

    • Sonicate the vial in a water bath for 15 minutes.

    • Decant the solvent.

  • Rinsing:

    • Add 8 mL of deionized water to the sample in the vial.

    • Sonicate for another 15 minutes to rinse the sample.

    • Decant the deionized water.

  • Drying: Dry the lipid-extracted sample in an oven at 60°C until a constant weight is achieved.

Note: Lipid extraction can sometimes affect δ¹⁵N values. It is advisable to process a subset of samples with and without lipid extraction to assess any potential effects.

Protocol 3: Stable Isotope Analysis using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
  • Sample Weighing: Accurately weigh 0.5-0.6 mg of the dried, homogenized (and lipid-extracted, if applicable) sample powder into tin capsules.

  • Instrumentation: The analysis is performed using an elemental analyzer (EA) coupled to an isotope ratio mass spectrometer (IRMS).

    • Elemental Analyzer: The EA combusts the sample at a high temperature (e.g., >1000°C) to convert the organic carbon and nitrogen into CO₂ and N₂ gas, respectively.

    • Gas Chromatography: The resultant gases are separated by a gas chromatography column.

    • Isotope Ratio Mass Spectrometer: The separated gases are then introduced into the IRMS, which measures the ratios of ¹³C/¹²C and ¹⁵N/¹⁴N.

  • Data Expression: The stable isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna PeeDee Belemnite for carbon and atmospheric N₂ for nitrogen).

  • Quality Control: Include internal laboratory standards (e.g., pike muscle tissue, potato leaves) with known isotopic compositions in each analytical run (e.g., after every five unknown samples) to monitor instrument performance and ensure data accuracy.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the stable isotope analysis workflow and the underlying principles.

Experimental_Workflow cluster_field Field Sampling cluster_lab Laboratory Processing cluster_analysis Analysis Fish Carassius Sampling Preparation Sample Preparation (Drying & Homogenization) Fish->Preparation Food Food Source Sampling Food->Preparation Lipid Lipid Extraction (for δ¹³C) Preparation->Lipid Weighing Weighing into Tin Capsules Preparation->Weighing for δ¹⁵N Lipid->Weighing EA_IRMS EA-IRMS Analysis Weighing->EA_IRMS Data Data Interpretation (Mixing Models) EA_IRMS->Data

Caption: Experimental workflow for stable isotope analysis of Carassius diet.

Trophic_Enrichment Producer Primary Producer (e.g., Algae) δ¹⁵N = 4.8‰ δ¹³C = -31.7‰ Primary_Consumer Primary Consumer (e.g., Macroinvertebrate) δ¹⁵N = 7.9‰ δ¹³C = -28.9‰ Producer->Primary_Consumer Δ¹⁵N ≈ +3.1‰ Δ¹³C ≈ +2.8‰ Secondary_Consumer Secondary Consumer (Carassius) δ¹⁵N = 9.6‰ δ¹³C = -26.9‰ Primary_Consumer->Secondary_Consumer Δ¹⁵N ≈ +1.7‰ Δ¹³C ≈ +2.0‰

Caption: Trophic enrichment of δ¹⁵N and δ¹³C in a simplified food web.

Data_Interpretation_Logic cluster_input Input Data cluster_model Modeling cluster_output Output Carassius_Isotopes δ¹³C and δ¹⁵N of Carassius Mixing_Model Bayesian Mixing Model (e.g., MixSIAR) Carassius_Isotopes->Mixing_Model Food_Isotopes δ¹³C and δ¹⁵N of Food Sources Food_Isotopes->Mixing_Model Fractionation Trophic Enrichment Factors (TEFs) Fractionation->Mixing_Model Diet_Proportions Proportional Contribution of Each Food Source Mixing_Model->Diet_Proportions

Caption: Logical flow for interpreting stable isotope data using mixing models.

References

Troubleshooting & Optimization

Technical Support Center: Long-Term Maintenance of Anoxic Carassius

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with anoxic Carassius models. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the long-term maintenance of crucian carp (Carassius carassius) and goldfish (Carassius auratus) under anoxic conditions.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your experiments.

Issue 1: High mortality rates during prolonged anoxia.

  • Question: We are observing unexpected mortality in our Carassius cohort during long-term anoxia experiments. What are the likely causes and how can we mitigate this?

  • Answer: High mortality during prolonged anoxia, despite the robust tolerance of Carassius, can stem from several factors. A primary concern is the depletion of glycogen stores, which are crucial for anaerobic ATP production.[1] Crucian carp, in particular, build up extensive liver glycogen reserves in preparation for overwintering in anoxic conditions.[2] Ensure that experimental subjects have been adequately conditioned and fed a carbohydrate-rich diet prior to the induction of anoxia to maximize these energy reserves.

    Another critical factor is temperature. The anoxia tolerance of Carassius is inversely related to temperature; survival times are significantly longer at colder temperatures due to a reduction in metabolic rate.[3][4] For long-term studies, maintaining a low and stable water temperature (e.g., 4-8°C) is essential.[3]

    Finally, ensure that the anoxic environment is consistently maintained. Any intermittent exposure to oxygen can disrupt the metabolic adaptations to anoxia and may not be well-tolerated.

Issue 2: Inconsistent or unexpected metabolic profiles in tissue samples.

  • Question: Our metabolomic analysis of tissues from anoxic Carassius shows high variability between individuals. What could be causing this and how can we improve consistency?

  • Answer: Variability in metabolic profiles can be attributed to several experimental variables. The duration of anoxia is a key factor, as the accumulation and clearance of metabolites are time-dependent. For instance, lactate levels increase during anoxia and are subsequently converted to ethanol, which diffuses across the gills. Succinate also accumulates in various tissues during anoxia. Standardizing the duration of anoxic exposure is therefore critical.

    The recovery period following reoxygenation also significantly impacts metabolite concentrations. The heart, for example, shows a slower recovery of energy-carrying compounds like ATP and GTP compared to the brain and liver. Therefore, the timing of tissue sampling post-reoxygenation must be precise and consistent across all experimental groups.

    Temperature during the experiment also plays a significant role. At colder temperatures, the metabolic rate is lower, leading to a slower accumulation of anaerobic metabolites. Maintaining a constant and controlled temperature throughout the experiment is crucial for reproducible results.

Issue 3: Evidence of oxidative stress and tissue damage upon reoxygenation.

  • Question: We are observing markers of oxidative stress and tissue damage in our Carassius after reintroducing oxygen. How can we minimize reoxygenation injury?

  • Answer: Reoxygenation injury, characterized by the production of reactive oxygen species (ROS), is a known challenge. While Carassius have evolved mechanisms to mitigate this, certain experimental conditions can exacerbate the issue. The rate of reoxygenation may be a factor; a gradual reintroduction of oxygen might be less stressful than a sudden return to normoxia.

    Studies have shown that Carassius upregulate antioxidant enzymes to counter oxidative stress. However, the response can be tissue-specific and time-dependent. For example, lipid peroxidation has been observed to increase in the liver and brain at different time points during reoxygenation.

    It is also important to consider the metabolic state of the fish before reoxygenation. High levels of accumulated metabolites, such as succinate, can contribute to ROS production upon the re-activation of the electron transport chain. Ensuring that the duration of anoxia is not excessively long for the given temperature can help manage the metabolic burden during reoxygenation.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic adaptations that allow Carassius to survive long-term anoxia?

A1: Carassius possess a unique suite of metabolic adaptations. The most notable is the ability to convert lactate, the end product of anaerobic glycolysis in most vertebrates, into ethanol. This is achieved through a specialized enzymatic pathway involving pyruvate decarboxylase and alcohol dehydrogenase. The produced ethanol then diffuses harmlessly across the gills, preventing the toxic accumulation of lactic acid. This allows for the continuation of glycolytic ATP production. Additionally, Carassius undergo significant metabolic depression, reducing their overall energy demand. They also rely on vast stores of glycogen, primarily in the liver, to fuel anaerobic metabolism for extended periods.

Q2: How does temperature affect the anoxia tolerance of Carassius?

A2: Temperature is a critical factor influencing the duration Carassius can survive without oxygen. At lower temperatures, their metabolic rate is significantly reduced, which decreases their energy demands and slows the depletion of their glycogen reserves. Consequently, they can endure much longer periods of anoxia at colder temperatures, which is ecologically relevant for overwintering in ice-covered ponds. For example, at 4°C, liver glycogen may not significantly decrease even after 96 hours of anoxia, whereas at 14°C, a 70% decrease can be observed after just 24 hours.

Q3: What are the expected changes in key metabolites in different tissues during anoxia and reoxygenation?

A3: During anoxia, there is a general shift to anaerobic metabolism, leading to significant changes in metabolite concentrations that can vary between tissues. Lactate levels increase in tissues like the brain and heart, and particularly in the blood plasma as it is transported for conversion to ethanol. Succinate accumulation is also a prominent feature in the brain, heart, liver, and blood plasma. There are also notable changes in amino acid profiles, with increases in some, like alanine and arginine, and decreases in others, such as aspartate. Upon reoxygenation, there is a gradual return to normoxic metabolite levels, though the recovery rate can differ between tissues. For instance, the heart may recover its energy-carrying compounds more slowly than the brain and liver.

Q4: What is the appropriate duration for anoxia induction in experimental settings?

A4: The appropriate duration of anoxia depends on the experimental goals and the water temperature. Carassius can survive for several days to weeks in anoxia at low temperatures (e.g., 8°C). Many studies utilize an anoxia period of 5 to 7 days to investigate metabolic and physiological adaptations. For studies focusing on reoxygenation effects, an anoxic period sufficient to induce significant metabolic changes is necessary. It is crucial to establish a duration that is sublethal and allows for the observation of recovery processes. A pilot study to determine the tolerance limits under your specific experimental conditions (temperature, fish size, and prior acclimation) is highly recommended.

Q5: Are there any specific water quality parameters that need to be monitored during long-term anoxic maintenance?

A5: While the primary focus is on maintaining anoxia (dissolved oxygen < 0.1 mg/L), other water quality parameters should be monitored to ensure the health of the fish. Like most cyprinids, goldfish produce significant nitrogenous waste in the form of ammonia. In a closed system, ammonia can accumulate to toxic levels. Therefore, regular water changes or the use of a properly cycled biological filter (which would require a separate oxygenated reservoir and a system to deoxygenate the water before it enters the experimental tank) are important considerations for long-term experiments. Monitoring pH is also advisable, as metabolic byproducts could potentially alter water chemistry over time.

Data Presentation

Table 1: Changes in Selected Metabolite Concentrations in Carassius carassius Tissues During Anoxia and Reoxygenation.

MetaboliteTissueConditionFold Change vs. Normoxia
SuccinateLiverAnoxia18-fold increase
Blood PlasmaAnoxia311-fold increase
HeartAnoxia21-fold increase
BrainAnoxia3-fold increase
AlanineHeartAnoxia4-fold increase
LiverAnoxia8-fold increase
BrainAnoxia12-fold increase
LactateBrainAnoxia3-fold increase
HeartAnoxia5-fold increase
LiverAnoxia26-fold increase
Data synthesized from a study on Carassius carassius exposed to anoxia at 8°C.

Table 2: Effect of Temperature on Liver Glycogen Depletion in Carassius auratus During Anoxia.

TemperatureDuration of AnoxiaLiver Glycogen Change
4°C96 hoursNo significant decrease
14°C24 hours70% decrease
Data from a comparative study on goldfish.

Experimental Protocols

Protocol 1: Induction of Anoxia and Reoxygenation

This protocol provides a general framework for inducing anoxia and subsequent reoxygenation in Carassius.

  • Acclimation: Acclimate fish to the experimental tanks with a continuous flow of aerated water for at least 24-48 hours. The water temperature should be maintained at the desired experimental temperature (e.g., 8°C).

  • Induction of Anoxia: To induce anoxia, cease aeration and begin bubbling the water with nitrogen gas. Use an oxygen probe to monitor the dissolved oxygen levels, ensuring they remain below 0.1 mg/L. Maintain the anoxic conditions for the desired experimental duration (e.g., 5 days).

  • Reoxygenation: For reoxygenation studies, stop the nitrogen bubbling and resume aeration of the water. The water will typically become fully saturated with oxygen within an hour.

  • Tissue Sampling: At the designated time points (normoxic control, during anoxia, and post-reoxygenation), euthanize the fish via a quick blow to the head followed by spinal transection. Immediately dissect the tissues of interest (e.g., brain, heart, liver), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

Visualizations

experimental_workflow cluster_acclimation Phase 1: Acclimation cluster_anoxia Phase 2: Anoxia Induction cluster_reoxygenation Phase 3: Reoxygenation cluster_sampling Phase 4: Sampling acclimation Acclimate Fish (Aerated Water, Constant Temp) induce_anoxia Induce Anoxia (Nitrogen Bubbling, O2 < 0.1 mg/L) acclimation->induce_anoxia sampling_normoxic Normoxic Control Sampling acclimation->sampling_normoxic maintain_anoxia Maintain Anoxia (e.g., 5 days) induce_anoxia->maintain_anoxia reoxygenate Reoxygenate (Aerate Water) maintain_anoxia->reoxygenate sampling_anoxic Anoxic Sampling maintain_anoxia->sampling_anoxic sampling_reox Reoxygenation Sampling reoxygenate->sampling_reox

Caption: Experimental workflow for anoxia and reoxygenation studies in Carassius.

metabolic_pathway cluster_ATP Energy Production Glycogen Glycogen Stores (Liver) Glucose Glucose Glycogen->Glucose Glycolysis Lactate Lactate Glucose->Lactate Anaerobic Metabolism ATP ATP Ethanol Ethanol Lactate->Ethanol Specialized Pathway (Pyruvate Decarboxylase, Alcohol Dehydrogenase) Gills Excretion via Gills Ethanol->Gills

Caption: Simplified metabolic pathway for ethanol production in anoxic Carassius.

References

Technical Support Center: Enhancing Survival Rates in Carassius Larvae Rearing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the rearing of Carassius larvae.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue: High Mortality Rates in Early-Stage Larvae

Question: We are experiencing a sudden, high mortality rate within the first few days of hatching. What are the likely causes and how can we mitigate this?

Answer: High mortality in the early larval stages of Carassius is a frequent challenge and can be attributed to several factors. The initial days post-hatching are a critical period as the larvae transition from endogenous (yolk sac) to exogenous feeding.

Potential Causes and Solutions:

  • Poor Water Quality: Larvae are extremely sensitive to water conditions. Elevated levels of ammonia and nitrite are highly toxic.

    • Solution: Ensure a mature biofilter is established in your recirculating aquaculture system (RAS) before introducing larvae.[1][2] Daily monitoring of ammonia, nitrite, nitrate, pH, and dissolved oxygen is crucial.[1][3] Perform partial water changes (20-30%) every other day to maintain optimal conditions.[4]

  • Inappropriate First Feed: The type and size of the initial food are critical for first-feeding larvae.

    • Solution: Live feeds such as rotifers (Brachionus calyciflorus) and Artemia nauplii are highly recommended as first food due to their size, slow movement, and nutritional profile. Ensure the live feed is of the appropriate size for the larval gape. Transitioning to a high-quality, fine-particle artificial diet can be done gradually.

  • Delayed First Feeding: There is a critical window for the initiation of exogenous feeding. Missing this window can lead to starvation and mass mortality. This "point of no return" for goldfish larvae has been observed to be around 4 days after hatching under certain conditions.

    • Solution: Introduce first feed as soon as the yolk sac is nearly absorbed and larvae exhibit swimming and foraging behavior. Delaying the first feeding can significantly reduce survival rates.

  • Fungal and Bacterial Infections: Infertile eggs can quickly develop fungus, which can spread to viable eggs and newly hatched larvae. Larvae are also susceptible to bacterial infections.

    • Solution: Remove any white, opaque (infertile) eggs daily. The use of a mild methylene blue solution during incubation can help prevent fungal growth. Maintaining a clean rearing environment is the best preventive measure against bacterial outbreaks.

Issue: Poor Growth and Lack of Vigor in Larvae

Question: Our larvae are surviving but exhibit slow growth and appear lethargic. What factors could be contributing to this, and what are your recommendations?

Answer: Suboptimal growth and lethargy can compromise experimental outcomes and indicate underlying stressors or nutritional deficiencies.

Potential Causes and Solutions:

  • Nutritional Deficiencies: While live feeds are excellent initial food sources, their nutritional content can be variable.

    • Solution: Enrich your live feeds (Artemia and rotifers) with highly unsaturated fatty acids (HUFAs), vitamins, and minerals. Commercial enrichment products are available for this purpose. For artificial diets, ensure they are specifically formulated for cyprinid larvae and contain adequate protein, lipid, and micronutrient levels.

  • Suboptimal Temperature: Temperature plays a crucial role in the metabolic rate and growth of poikilothermic animals like fish larvae.

    • Solution: Maintain a stable water temperature within the optimal range for Carassius auratus larvae, which is generally between 21-24°C (70-75°F). Avoid sharp temperature fluctuations.

  • High Stocking Density: Overcrowding can lead to stress, competition for food, and deterioration of water quality, all of which negatively impact growth.

    • Solution: While Carassius larvae can be reared at relatively high densities, it's essential to adjust the stocking rate based on the rearing system's capacity. One study found that the growth of goldfish larvae is independent of stocking density when varying between 40 and 80 larvae per liter. However, another study showed that individual fish growth rate decreased with an increase in stocking density. It is crucial to monitor water quality closely at higher densities.

  • Stress: Various environmental factors can induce a stress response in larvae, diverting energy from growth to stress mitigation.

    • Solution: Minimize handling and disturbances. Ensure stable water quality parameters and appropriate stocking densities. Chronic stress can lead to reduced growth.

Frequently Asked Questions (FAQs)

Feeding and Nutrition

  • Q1: What is the ideal feeding regimen for Carassius larvae?

    • A1: A common and effective feeding strategy involves a sequential or co-feeding approach. Start with enriched rotifers for the first few days post-hatching, followed by enriched Artemia nauplii as the larvae grow. Gradually introduce a high-quality, micro-particulate artificial diet, co-feeding with live food for a few days before completely weaning the larvae onto the artificial diet. The best practice for early larval feeding of goldfish could be 7 days of rotifers, followed by 3 days of co-feeding with a dry diet, and then a complete transition to the dry diet.

  • Q2: Why is live feed enrichment important?

    • A2: Live feeds like Artemia and rotifers can have variable nutritional profiles, often lacking in essential fatty acids like EPA and DHA, which are crucial for larval development, survival, and pigmentation. Enrichment ensures that these vital nutrients are delivered to the larvae.

  • Q3: Can Carassius larvae be reared solely on artificial diets from the start?

    • A3: While advancements are being made in the formulation of artificial diets, rearing Carassius larvae on dry food from the start often results in lower growth and survival rates compared to using live feeds initially. A combination of live and artificial feeds is generally more successful.

Water Quality and Environment

  • Q4: What are the critical water quality parameters to monitor for Carassius larvae?

    • A4: The most critical parameters are:

      • Temperature: 21-24°C (70-75°F)

      • pH: 7.0-8.0

      • Dissolved Oxygen: >5 mg/L

      • Total Ammonia Nitrogen (TAN): <0.1 mg/L

      • Nitrite (NO2-): <0.1 mg/L

      • Nitrate (NO3-): <50 mg/L

  • Q5: How does stocking density affect larval survival?

    • A5: High stocking densities can lead to increased competition, stress, and faster deterioration of water quality, potentially reducing survival rates. However, some studies suggest that for Carassius larvae, survival rates can remain high across a range of densities (e.g., 40-80 larvae/L), provided water quality is meticulously maintained. It is a balance between maximizing production and maintaining a healthy environment.

Health and Disease

  • Q6: My larvae have fuzzy, cotton-like growths. What is this and how do I treat it?

    • A6: This is likely a fungal infection, common in fish eggs and larvae. It often starts on unfertilized eggs. Promptly remove any infected individuals or eggs to prevent its spread. Maintaining excellent water quality and using a prophylactic methylene blue bath during egg incubation can help prevent outbreaks.

  • Q7: Some larvae are seen "flashing" (rubbing against surfaces) and have clamped fins. What could be the cause?

    • A7: This behavior is often indicative of external parasites, such as flukes. These parasites can cause significant mortality in young fish. A microscopic examination of a skin or gill scrape can confirm the diagnosis. Treatment with appropriate parasiticides may be necessary, but care must be taken with dosage for sensitive larvae.

Data Presentation

Table 1: Effect of Feeding Regimen on Carassius auratus Larval Survival and Growth

Feeding RegimenDuration (days)Final Weight (mg)Final Length (mm)Survival Rate (%)Reference
Rotifers only15--High
Dry Diet 1 (continuous)15Lower than rotifer-fed-Lower
7 days rotifers, 3 days rotifer + dry diet, 5 days dry diet15Higher than continuous dry diet-Higher than continuous dry diet
Biofloc system120710050-
Normal tank120510035Higher than biofloc

Table 2: Optimal Water Quality Parameters for Carassius Larvae Rearing

ParameterOptimal RangeReference
Temperature21-24°C (70-75°F)
pH7.0 - 8.0
Dissolved Oxygen> 5 mg/L
Total Ammonia Nitrogen (TAN)< 0.1 mg/L
Nitrite (NO2-)< 0.1 mg/L
Nitrate (NO3-)< 50 mg/L
Alkalinity100 - 200 mg/L as CaCO3

Experimental Protocols

Protocol 1: Live Feed Enrichment (Artemia Nauplii)

  • Hatching: Hatch Artemia cysts in a conical container with vigorous aeration in saltwater (25-35 ppt) at 25-28°C for 24 hours.

  • Harvesting and Rinsing: After hatching, stop aeration and allow the empty cyst shells to float to the surface and the nauplii to settle at the bottom. Siphon the nauplii from the bottom and rinse them thoroughly with fresh water on a fine mesh screen to remove hatching waste.

  • Enrichment: Transfer the rinsed nauplii to a clean enrichment tank with disinfected seawater at a density of 100-300 nauplii/mL.

  • Adding Enrichment Medium: Add a commercial enrichment product (e.g., Selco) at the manufacturer's recommended concentration (typically around 300 ppm).

  • Aeration: Provide gentle aeration to keep the nauplii and enrichment medium in suspension.

  • Duration: The enrichment period typically lasts for 12 to 24 hours.

  • Final Harvest: After enrichment, harvest the nauplii, rinse them again with fresh water, and feed them to the Carassius larvae.

Protocol 2: Water Quality Management in a Recirculating Aquaculture System (RAS)

  • System Cycling: Before introducing larvae, ensure the RAS is fully cycled. This involves establishing a robust population of nitrifying bacteria in the biofilter that can efficiently convert toxic ammonia and nitrite into less harmful nitrate. This process can take several weeks.

  • Daily Monitoring:

    • Measure and record temperature, pH, and dissolved oxygen daily.

    • Test for total ammonia nitrogen (TAN), nitrite (NO2-), and nitrate (NO3-) daily, especially in the early stages of rearing when the system is most sensitive.

  • Solids Removal: Employ mechanical filtration (e.g., a drum filter or settling tank) to remove solid waste (uneaten feed and feces) promptly to reduce the load on the biofilter.

  • Biofiltration: Ensure the biofilter is adequately sized for the expected biomass of larvae and is functioning correctly. Monitor the efficiency of ammonia and nitrite conversion.

  • Water Exchange: Perform regular partial water changes (10-30% daily or every other day) to control the accumulation of nitrates and other dissolved compounds.

  • Alkalinity Management: Monitor alkalinity and add a buffer (e.g., sodium bicarbonate) as needed to maintain levels between 100-200 mg/L as CaCO3. Nitrification consumes alkalinity, so regular replenishment is often necessary.

  • Degassing: If using well water, ensure it is adequately aerated to remove any potentially harmful dissolved gases like carbon dioxide or hydrogen sulfide before it enters the culture tanks.

Mandatory Visualizations

IGF_Signaling_Pathway GH Growth Hormone (GH) GHR GH Receptor GH->GHR Binds to Liver Liver GHR->Liver IGF1 IGF-1 Liver->IGF1 Produces IGF1R IGF-1 Receptor IGF1->IGF1R Binds to TargetCell Target Cell (e.g., Muscle) IGF1R->TargetCell PI3K PI3K-Akt Pathway IGF1R->PI3K Activates MAPK MAPK Pathway IGF1R->MAPK Activates Proliferation Cell Proliferation & Differentiation PI3K->Proliferation MAPK->Proliferation Growth Somatic Growth Proliferation->Growth Cortisol_Stress_Response Stressor Stressor (e.g., Poor Water Quality) Brain Brain (Hypothalamus) Stressor->Brain CRH CRH Brain->CRH Releases Pituitary Pituitary Gland CRH->Pituitary Stimulates ACTH ACTH Pituitary->ACTH Releases Interrenal Interrenal Gland (Head Kidney) ACTH->Interrenal Stimulates Cortisol Cortisol Interrenal->Cortisol Releases Cortisol->Brain Cortisol->Pituitary TargetTissues Target Tissues (Liver, Gills, Muscle) Cortisol->TargetTissues Response Physiological Response (Energy Mobilization, etc.) TargetTissues->Response Feedback Negative Feedback HSP_Response_Workflow CellularStressor Cellular Stressor (e.g., Heat Shock, Toxins) ProteinDenaturation Protein Denaturation & Aggregation CellularStressor->ProteinDenaturation HSF Heat Shock Factor (HSF) (Inactive Monomer) ProteinDenaturation->HSF Triggers release of HSF from HSP complexes Refolding Protein Refolding ProteinDenaturation->Refolding via HSPs Degradation Targeting for Degradation ProteinDenaturation->Degradation via HSPs HSF_Active HSF Trimerization & Phosphorylation (Active) HSF->HSF_Active HSE Heat Shock Element (HSE) (in DNA) HSF_Active->HSE Binds to HSP_Gene HSP Gene HSE->HSP_Gene Upstream of HSP_mRNA HSP mRNA HSP_Gene->HSP_mRNA Transcription HSP Heat Shock Proteins (HSPs) (e.g., HSP70, HSP90) HSP_mRNA->HSP Translation HSP->ProteinDenaturation Binds to denatured proteins CellularHomeostasis Restoration of Cellular Homeostasis Refolding->CellularHomeostasis Degradation->CellularHomeostasis

References

Technical Support Center: Optimizing DNA Extraction from Carassius Fin Clips

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize DNA extraction from Carassius (goldfish and crucian carp) fin clips.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample size for DNA extraction from Carassius fin clips?

A minimum tissue size of 5 square millimeters is recommended for successful DNA extraction.[1] This is roughly the size of a standard hole punch.[1] For smaller fins, a portion of the pelvic fin can be used.

Q2: How should I store fin clip samples before DNA extraction?

Proper storage is crucial to prevent DNA degradation.[2] Here are the recommended methods:

  • Ethanol: Store the fin clip in at least 95% ethanol. The volume of ethanol should be at least 10 times the volume of the tissue sample to ensure complete immersion and prevent degradation.[1] Storing tissues in alcohol helps to prevent bacterial growth and the activity of enzymes that break down DNA.[3]

  • Drying: Air-drying the fin clip on unbleached kraft paper (like a scale envelope) is also an effective method. Ensure the sample is completely dry before long-term storage to prevent fungal growth.

  • Freezing: Samples can be stored frozen, but preservation in alcohol has been shown to yield better results.

Q3: Which DNA extraction method is best for Carassius fin clips?

Several methods can yield high-quality DNA from fish fins. The best method depends on your laboratory's resources, throughput needs, and the intended downstream applications.

  • Saline (Salt) Extraction: This method is cost-effective and avoids the use of hazardous organic solvents. It has been shown to yield DNA of comparable quantity and quality to commercial kits.

  • Phenol-Chloroform Extraction: A traditional method that can yield high concentrations of pure DNA. However, it involves toxic chemicals and is more time-consuming.

  • Commercial Kits (e.g., Qiagen DNeasy Blood & Tissue Kit): These kits are convenient, fast, and reliable, providing standardized protocols that yield sufficient DNA for most downstream applications like PCR.

Q4: What is a good 260/280 ratio for DNA extracted from fin clips?

A 260/280 ratio of 1.7 to 2.1 is generally considered to indicate a pure DNA sample. Ratios below 1.7 may suggest protein contamination, while ratios above 2.1 could indicate RNA contamination.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low DNA Yield Insufficient sample size.Use a fin clip of at least 5 sq. mm.
Incomplete tissue lysis.Ensure the fin clip is fully submerged in the lysis buffer. For fibrous fin tissue, cut it into the smallest possible pieces or grind it in liquid nitrogen before lysis to aid digestion. Extend the Proteinase K digestion time.
Inefficient DNA precipitation.Ensure the ethanol used for precipitation is ice-cold. Increase the precipitation time at -20°C.
Loss of DNA pellet during washing.Be careful when decanting the supernatant after centrifugation. Use a pipette to remove the final wash solution to avoid disturbing the pellet.
Low DNA Purity (Low 260/280 Ratio) Protein contamination.Ensure complete Proteinase K digestion. During phenol-chloroform extraction, avoid the intermediate layer when collecting the aqueous phase. Perform an additional chloroform wash. For kit-based methods, ensure the lysate is centrifuged properly to remove all particulate matter before loading it onto the column.
RNA contamination.Add RNase to your DNA solution and incubate to remove residual RNA.
Low DNA Purity (Low 260/230 Ratio) Contamination with salts, carbohydrates, or phenol.Ensure the DNA pellet is properly washed with 70% ethanol to remove residual salts. Avoid transferring any phenol to the aqueous phase during phenol-chloroform extraction.
Degraded DNA (smeared band on agarose gel) Nuclease activity from improper sample storage.Use fresh samples whenever possible. If storage is necessary, use 95% ethanol or dry the sample completely.
Mechanical shearing during extraction.Avoid vigorous vortexing or pipetting of the DNA solution. Mix gently by inverting the tube.
PCR Inhibition Contaminants from the extraction process (e.g., ethanol, salts).Ensure the final DNA pellet is completely air-dried to remove all traces of ethanol. Perform an additional wash with 70% ethanol.
Contaminants from the sample itself.The presence of mucus on the fin clip can inhibit PCR. Ensure the fin is wiped clean before tissue sampling.

Quantitative Data Summary

The following table summarizes typical DNA yields and purity from different extraction methods applied to fish fins. Note that yields can vary based on species, sample size, and protocol execution.

Extraction Method Mean DNA Concentration (ng/µl) Mean 260/280 Ratio Reference
Phenol-Chloroform554.41.9 - 2.0
Saline Extraction433.81.9 - 2.1
Commercial Kit (Wizard® Genomic)Variable, comparable to salineSatisfactory, often >1.7
Chelex Resin55.0 - 1639.8 (highly variable)0.9 - 2.1 (highly variable)

Experimental Protocols

Saline DNA Extraction Protocol

This protocol is adapted from published methods and is a cost-effective alternative to commercial kits.

  • Sample Preparation: Place a 5-10 mg piece of Carassius fin clip into a 1.5 ml microcentrifuge tube.

  • Lysis: Add 400 µl of lysis solution (e.g., 200mM Tris-HCl pH 8.0, 50mM EDTA, 1% SDS) and 5 µl of RNase A (10 mg/ml). Vortex briefly and incubate at 37°C for 30 minutes.

  • Protein Digestion: Add 10 µl of Proteinase K (10 mg/ml) and incubate at 55°C for 3 hours, or until the tissue is completely lysed.

  • Salting Out: Add 350 µl of 5M NaCl. Mix thoroughly by inversion.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

  • DNA Precipitation: Carefully transfer the supernatant to a new tube. Add an equal volume of ice-cold 100% ethanol. Invert gently until DNA precipitates.

  • Pelleting: Centrifuge at 10,000 rpm for 10 minutes to pellet the DNA.

  • Washing: Discard the supernatant and wash the pellet with 500 µl of 70% ethanol. Centrifuge at 10,000 rpm for 5 minutes.

  • Drying: Discard the supernatant and air-dry the pellet completely.

  • Resuspension: Resuspend the DNA in 50-100 µl of TE buffer or sterile water.

Phenol-Chloroform DNA Extraction Protocol

A standard protocol for high-purity DNA extraction.

  • Homogenization: Homogenize a 20-100 mg fin clip in 600 µl of extraction buffer.

  • Lysis: Incubate at 37°C for 1 hour, then at 55°C for 1 hour.

  • Centrifugation: Centrifuge at 5,000 rpm for 10 minutes. Transfer the supernatant to a new tube.

  • Phenol-Chloroform Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl alcohol (25:24:1). Mix by inversion and centrifuge at 12,000 rpm for 10 minutes.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous layer to a new tube.

  • Chloroform Wash: Add an equal volume of Chloroform:Isoamyl alcohol (24:1). Mix by inversion and centrifuge at 12,000 rpm for 10 minutes.

  • DNA Precipitation: Transfer the aqueous layer to a new tube. Add 0.1 volumes of 3M sodium acetate and 2 volumes of ice-cold 100% ethanol.

  • Pelleting and Washing: Follow steps 7-9 from the Saline Extraction Protocol.

  • Resuspension: Resuspend the DNA in 50-100 µl of TE buffer or sterile water.

Generic Commercial Kit Protocol (Column-Based)

This represents a typical workflow for a spin-column-based DNA extraction kit.

  • Sample Preparation: Place the fin clip in a microcentrifuge tube.

  • Lysis: Add Buffer ATL and Proteinase K. Vortex and incubate at 56°C until the tissue is completely lysed.

  • Binding: Add Buffer AL and ethanol to the lysate. Mix and transfer the solution to a spin column.

  • Centrifugation: Centrifuge to bind the DNA to the silica membrane. Discard the flow-through.

  • Washing: Wash the membrane with Buffer AW1, followed by a second wash with Buffer AW2. Centrifuge after each wash and discard the flow-through.

  • Drying: Perform a final centrifugation step to dry the membrane.

  • Elution: Place the spin column in a clean tube. Add Buffer AE or sterile water directly to the membrane and incubate for 1 minute.

  • Final Centrifugation: Centrifuge to elute the purified DNA.

Visualizations

DNA_Extraction_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_final Final Steps start Start: Fin Clip Collection lysis Tissue Lysis (Proteinase K Digestion) start->lysis Add Lysis Buffer separation Separation of DNA (Salting Out / Phenol-Chloroform / Column Binding) lysis->separation washing Washing (70% Ethanol) separation->washing elution Elution / Resuspension (TE Buffer or Water) washing->elution end End: Purified gDNA elution->end Troubleshooting_Workflow start Problem Encountered low_yield Low DNA Yield? start->low_yield low_purity Low Purity? (260/280) degraded Degraded DNA? low_yield->low_purity No check_lysis Check Lysis Efficiency Increase Digestion Time low_yield->check_lysis Yes low_purity->degraded No check_protein_removal Improve Protein Removal (Avoid Interface / Extra Wash) low_purity->check_protein_removal Yes check_storage Review Sample Storage (Use Ethanol / Dry Properly) degraded->check_storage Yes end Problem Solved degraded->end No check_precipitation Optimize Precipitation (Ice-cold Ethanol) check_lysis->check_precipitation check_precipitation->end add_rnase Add RNase Treatment check_protein_removal->add_rnase add_rnase->end gentle_handling Use Gentle Handling (Avoid Vortexing) check_storage->gentle_handling gentle_handling->end

References

troubleshooting inconsistent results in Carassin metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Carassin

This compound is a novel synthetic compound under investigation for its potential to modulate cellular metabolism. Preclinical studies suggest that this compound may influence glucose uptake and utilization, making it a person of interest for metabolic disease research. As with any novel compound, establishing robust and reproducible experimental protocols is crucial. This guide addresses common issues encountered during the study of this compound's metabolic effects.

Frequently Asked Questions (FAQs) & Troubleshooting

In-Vitro Studies

Q1: We are observing inconsistent results in our cell viability assays (e.g., MTT, XTT) after this compound treatment. What could be the cause?

A1: Inconsistent cell viability results can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell Culture Conditions:

    • Cell Passage Number: High passage numbers can lead to altered cellular characteristics and responses. It is recommended to use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Uneven cell seeding can result in variability. Ensure a homogenous cell suspension and careful plating.

    • Contamination: Mycoplasma contamination can significantly impact cell health and metabolism. Regularly test your cell cultures for mycoplasma.

  • Assay Protocol:

    • Incubation Times: Ensure consistent incubation times with both this compound and the viability reagent across all experiments.

    • Reagent Preparation: Prepare fresh reagents for each experiment to avoid degradation.

  • This compound Compound:

    • Solubility: Poor solubility of this compound can lead to inconsistent concentrations in the culture medium. Visually inspect for any precipitation and consider using a different solvent or sonication to improve solubility.

    • Stability: this compound may be unstable in culture medium over long incubation periods. Consider the stability of the compound under your experimental conditions.

Q2: Our glucose uptake assay results with this compound are highly variable between experiments. How can we improve reproducibility?

A2: Variability in glucose uptake assays is a common challenge. Here are key areas to focus on for improving consistency:

  • Cell Line Choice: Different cell lines have varying levels of glucose transporter expression and insulin sensitivity. Using a well-characterized cell line like 3T3-L1 adipocytes or L6 muscle cells can provide more consistent results.

  • Assay Method:

    • Radiolabeled vs. Fluorescent Analogs: Both radiolabeled (e.g., [3H]-2-deoxyglucose) and fluorescent (e.g., 2-NBDG) glucose analogs are used. While fluorescent methods are often simpler, they can sometimes be less sensitive and prone to higher background. Ensure your chosen method is validated for your cell line.

    • Uptake vs. Consumption: Be aware that measuring glucose uptake (a rapid process) is different from measuring glucose consumption (which occurs over a longer period).

  • Experimental Conditions:

    • Serum Starvation: For insulin-stimulated glucose uptake, the duration of serum starvation prior to the assay is critical. Optimize this step for your specific cell line.

    • Washing Steps: Incomplete removal of unincorporated glucose analog can lead to high background. Ensure thorough and consistent washing steps.

Data Presentation: Inconsistent vs. Expected Glucose Uptake

Experiment #Control (Vehicle)This compound (10 µM) - InconsistentControl (Vehicle)This compound (10 µM) - Expected
1100 ± 5%150 ± 20%100 ± 4%145 ± 5%
2100 ± 6%110 ± 15%100 ± 5%142 ± 6%
3100 ± 4%180 ± 25%100 ± 3%148 ± 4%

Q3: We are seeing unexpected changes in lactate production after this compound treatment. What does this signify and how can we investigate it further?

A3: An increase in lactate production often indicates a shift towards anaerobic glycolysis. This could be a primary effect of this compound or a secondary response to mitochondrial dysfunction.

  • Possible Interpretations:

    • Warburg Effect: this compound might be inducing a metabolic shift similar to the Warburg effect seen in cancer cells, where glycolysis is favored even in the presence of oxygen.

    • Mitochondrial Toxicity: this compound could be inhibiting mitochondrial respiration, forcing cells to rely on glycolysis for ATP production.

  • Further Investigations:

    • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar instrument to directly measure mitochondrial respiration. A decrease in OCR would support the mitochondrial toxicity hypothesis.

    • Extracellular Acidification Rate (ECAR): Simultaneously measure ECAR, which is an indicator of glycolysis. An increase in ECAR alongside a decrease in OCR would provide strong evidence for a shift to anaerobic glycolysis.

    • Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to assess mitochondrial health. A loss of membrane potential can be an early indicator of mitochondrial dysfunction.

Q4: We are having trouble getting clean and consistent Western blot results for metabolic proteins (e.g., AMPK, AKT) following this compound treatment. What are some common pitfalls?

A4: Western blotting can be a challenging technique with many potential sources of error.

  • Sample Preparation:

    • Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins.

    • Protein Quantification: Accurate protein quantification is crucial for equal loading. Use a reliable method like the BCA assay.

  • Electrophoresis and Transfer:

    • Gel Percentage: Use an appropriate acrylamide percentage to resolve your protein of interest based on its molecular weight.

    • Transfer Efficiency: Confirm successful protein transfer by staining the membrane with Ponceau S before blocking.

  • Antibody Incubation and Detection:

    • Antibody Validation: Use antibodies that have been validated for your specific application and species.

    • Blocking: Optimize your blocking buffer (e.g., non-fat milk or BSA) and incubation time to minimize non-specific binding.

    • Washing: Insufficient washing can lead to high background, while excessive washing can reduce your signal.

In-Vivo Studies

Q5: We are observing high variability in the metabolic responses of our animal models to this compound. How can we improve the reproducibility of our animal studies?

A5: Reproducibility in animal studies is a significant challenge in preclinical research.

  • Animal Characteristics:

    • Strain, Age, and Sex: Be consistent with the strain, age, and sex of the animals used in your studies, as these factors can significantly influence metabolic phenotypes.

    • Microbiota: The gut microbiota can impact metabolism. Consider the source of your animals and their housing conditions, as these can affect the microbiota.

  • Environmental Factors:

    • Diet: The composition of the animal's diet can have a profound effect on metabolic outcomes. Ensure a consistent and well-defined diet for all experimental groups.

    • Housing Conditions: Maintain consistent temperature, light-dark cycles, and handling procedures to minimize stress, which can affect metabolism.

  • Experimental Procedures:

    • Dosing: Ensure accurate and consistent dosing of this compound. For oral gavage, for example, technique matters.

    • Fasting: The duration of fasting before metabolic tests (e.g., glucose tolerance tests) must be carefully controlled and consistent.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2-NBDG Glucose Uptake Assay
  • Cell Culture: Seed cells in a 96-well plate and grow to confluency. Differentiate cells if necessary (e.g., 3T3-L1 pre-adipocytes to adipocytes).

  • Serum Starvation: Starve cells in serum-free medium for 3-4 hours.

  • This compound and Insulin Treatment: Pre-treat cells with this compound for the desired time, followed by stimulation with insulin (e.g., 100 nM for 30 minutes) to induce glucose uptake.

  • 2-NBDG Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with 100 µM 2-NBDG in KRH buffer for 30-60 minutes.

  • Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Lyse the cells and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.

Visualizations

Signaling Pathways

Carassin_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates AMPK AMPK Receptor->AMPK Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes AMPK->GLUT4 Promotes Glycolysis Glycolysis AMPK->Glycolysis Stimulates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

Caption: Hypothetical signaling pathway for this compound's metabolic effects.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability glucose Glucose Uptake Assay (2-NBDG) treatment->glucose western Western Blot (p-AKT, p-AMPK) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis glucose->data_analysis western->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in-vitro this compound studies.

Troubleshooting Logic

Troubleshooting_Logic problem Inconsistent Results check_cells Check Cell Culture: - Passage Number - Seeding Density - Contamination problem->check_cells First check_protocol Review Protocol: - Incubation Times - Reagent Prep - Washing Steps problem->check_protocol Second check_compound Verify Compound: - Solubility - Stability - Purity problem->check_compound Third optimize Optimize Assay Parameters check_cells->optimize check_protocol->optimize check_compound->optimize re_run Re-run Experiment optimize->re_run

Caption: A logical approach to troubleshooting inconsistent results.

Technical Support Center: Overcoming Difficulties in Carassius Breeding in Captivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a technical support resource for troubleshooting common issues encountered during the captive breeding of Carassius species, such as the goldfish (Carassius auratus).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Carassius are sexually mature but fail to spawn naturally in the laboratory. What are the primary causes and solutions?

A1: Failure to spawn, despite apparent maturity, is a common issue in captive settings. It typically stems from a lack of specific environmental or social cues that trigger natural reproductive behavior.

Troubleshooting Steps:

  • Verify Environmental Parameters: Ensure water quality and temperature are within the optimal range for spawning. Goldfish breeding is often initiated after a significant temperature change, which frequently occurs in the spring.[1] Optimal conditions include a pH of 7.14 to 7.24 and dissolved oxygen levels between 5.65 and 6.22 mg/L.[2][3]

  • Assess Broodstock Condition: Evaluate the nutrition and health of your broodstock. A balanced diet rich in essential fatty acids, amino acids, and vitamins is crucial for gonadal maturation and fecundity.[4] Food restriction can delay spawning time.[4]

  • Optimize Social Structure: The sex ratio can significantly influence breeding success. Studies have shown that a higher ratio of males to females (e.g., 2:1 or 3:1) can increase courtship behavior, fertilization rates, and overall seed production.

  • Provide Spawning Substrates: Carassius are egg-layers with adhesive eggs that attach to aquatic vegetation. The absence of a suitable substrate can inhibit spawning. Research indicates that artificial substrates like polythene sheets can yield higher fertilization and hatching rates compared to natural options or no substrate at all.

  • Consider Hormone Induction: If environmental and social manipulations fail, induced breeding using synthetic hormones is a reliable method to synchronize and trigger spawning. This is a common practice for species that have difficulty spawning spontaneously in captivity.

Q2: What are the optimal water quality parameters for successful Carassius breeding and incubation?

A2: Maintaining stable and optimal water quality is critical for all stages of reproduction, from broodstock conditioning to larval survival. While Carassius auratus can tolerate a wide range of conditions, specific parameters are essential for maximizing reproductive success.

Data Presentation: Table 1. Optimal Water Quality Parameters for Carassius Breeding

ParameterOptimal RangeNotes
Temperature 20°C - 24°CA medium temperature of 22°C has been shown to produce the highest ovulation rates and optimal sperm quality during hormone induction. Spawning can begin at a minimum of 10°C.
pH 6.0 - 8.0Optimal spawning has been observed specifically between 7.14 and 7.24.
Dissolved Oxygen (DO) 5.65 - 6.22 mg/LCrucial for egg and larval survival. Poor oxygen levels are a known cause of egg mortality.
Ammonia (NH₃) < 0.05 ppmWhile goldfish have a tolerance for ammonia, elevated levels are toxic and cause stress, which can lead to fry mortality.
Nitrite (NO₂) < 0.1 ppmMaintained at minimal levels to prevent stress and health issues.
Nitrate (NO₃) < 40 ppmMaintained at minimal levels.

Q3: We are experiencing low fertilization and/or hatching rates. What are the potential causes?

A3: Low fertilization and hatching rates can be attributed to several factors, ranging from gamete quality to incubation conditions.

Troubleshooting Checklist:

  • Sperm and Egg Quality: This is heavily influenced by broodstock nutrition. Deficiencies in essential nutrients can lead to poor gamete viability. High temperatures (e.g., 28°C) have also been shown to result in low egg quality.

  • Improper Hormone Dosage: If using induced breeding, incorrect hormone dosages can result in variable fertilization and hatching rates.

  • Spawning Substrate: The type and cleanliness of the substrate are important. Polythene substrates have been shown to yield fertilization rates as high as 93% and hatching rates of 95%.

  • Water Quality: Siltation, oxygen depletion, or high levels of hydrogen sulfide during incubation can cause significant egg mortality.

  • Premature Hatching: In some cases, egg shells may burst prematurely, releasing undeveloped hatchlings that do not survive. This can be caused by issues with the egg membrane's hardness.

Q4: We have high mortality in the larval (fry) stage. How can we improve survival?

A4: Fry mortality is a significant bottleneck in Carassius production. The primary causes are environmental stress, inadequate nutrition, and predation.

Strategies to Improve Fry Survival:

  • Nutrition: Providing the right first feed is critical. A mixed diet of live food (like zooplankton) and high-quality formulated feed has been shown to significantly enhance growth and survival rates compared to pelleted or live feed alone.

  • Water Quality Management: Fry are highly sensitive to poor water quality, especially ammonia and low dissolved oxygen. Systems like biofloc technology can maintain stable water quality and have been associated with higher larval growth rates.

  • Control Cannibalism: Adult goldfish may consume their own offspring. It is standard practice to remove the parent fish from the spawning tank after the eggs have been laid and fertilized.

  • Disease and Parasite Prevention: Ponds or tanks that are not properly dried and disinfected prior to use can harbor protozoan parasites, leading to mass mortality of fry. Common parasites affecting goldfish include Trichodina and Ichthyophthirius multifiliis.

Experimental Protocols

Protocol 1: Hormone-Induced Spawning in Carassius auratus

This protocol details a standardized method for inducing ovulation and spermiation using a synthetic hormone like Ovaprim or WOVA-FH.

Methodology:

  • Broodstock Selection: Select healthy, mature male and female goldfish. Males often develop breeding tubercles (small white spots) on their pectoral fins and head. Females will have a softer, more rounded abdomen.

  • Acclimatization: Acclimatize the selected broodstock in breeding tanks (e.g., 1-ton FRP tanks or glass aquaria) for at least 24 hours. Maintain optimal water quality as specified in Table 1. Provide continuous aeration.

  • Hormone Preparation & Administration:

    • Use a commercially available synthetic hormone such as Ovaprim or WOVA-FH.

    • Calculate the required dosage based on the body weight of each fish. A commonly effective dose is 0.4-0.5 ml/kg for females and 0.2 ml/kg for males. Some protocols use a higher dose of 1.4 ml/kg for females and 0.7 ml/kg for males.

    • Administer the hormone via intramuscular injection to minimize stress. Females may be given a single dose or a resolving second dose, while males typically receive a single dose at the time of the female's final injection.

  • Spawning:

    • Place the injected fish back into the breeding tank, which should contain a suitable spawning substrate (e.g., spawning mop, aquatic plants, or polythene sheets).

    • Maintain a sex ratio of 2:1 or 3:1 (male:female) to ensure high fertilization.

    • Courtship behavior should be observed within 1-8 hours, and spawning typically occurs 5-9 hours post-injection.

  • Post-Spawning Care:

    • Once spawning is complete, remove the broodstock to prevent them from consuming the eggs.

    • Maintain gentle aeration and stable water temperature in the incubation tank.

  • Data Collection:

    • Fecundity: Estimate the total number of eggs produced.

    • Fertilization Rate (%): After 12-24 hours, identify fertilized eggs (translucent) versus unfertilized eggs (opaque) from a random sample to calculate the percentage.

    • Hatching Rate (%): Monitor the eggs until hatching (typically 48-72 hours). Calculate the percentage of fertilized eggs that successfully hatch.

Protocol 2: Evaluating Spawning Substrate Efficacy

This experiment is designed to determine the most effective spawning substrate for maximizing fertilization and hatching rates in a controlled environment.

Methodology:

  • Experimental Setup: Prepare at least four identical spawning tanks. Each tank will represent a different treatment group.

  • Treatment Groups:

    • T1: Water Hyacinth (natural substrate)

    • T2: Jute Rope (artificial substrate)

    • T3: Polythene Strips (artificial substrate)

    • T4: Control (no substrate)

  • Experimental Procedure:

    • Place one gravid female and two mature males in each tank.

    • Ensure all other conditions (water quality, temperature, feeding) are identical across all tanks.

    • Allow the fish to breed naturally.

  • Data Collection and Analysis:

    • After 24-48 hours, count the total number of eggs laid in each tank.

    • Calculate the fertilization rate for each substrate by examining a subsample of eggs.

    • Monitor the eggs through to hatching and calculate the hatching rate for each substrate.

    • Perform a one-way analysis of variance (ANOVA) to determine if there are significant differences in fecundity, fertilization rate, and hatching success between the different substrate treatments.

Visualizations: Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Carassius Breeding Failure

G start Breeding Failure Observed check_env Step 1: Assess Environmental Parameters (Temp, pH, DO) start->check_env env_ok Parameters Optimal? check_env->env_ok adjust_env Action: Adjust Water Quality & Temperature (See Table 1) env_ok->adjust_env No check_brood Step 2: Evaluate Broodstock Condition env_ok->check_brood Yes adjust_env->check_env brood_ok Healthy & Conditioned? check_brood->brood_ok improve_diet Action: Improve Nutrition (High-quality protein, vitamins, EFAs) brood_ok->improve_diet No check_setup Step 3: Check Breeding Setup brood_ok->check_setup Yes improve_diet->check_brood setup_ok Adequate Substrate & Sex Ratio? check_setup->setup_ok adjust_setup Action: Add Substrate (e.g., Polythene) & Adjust Sex Ratio (e.g., 1F:3M) setup_ok->adjust_setup No induce Step 4: Attempt Hormone Induction setup_ok->induce Yes adjust_setup->check_setup protocol Action: Follow Induced Breeding Protocol (See Protocol 1) induce->protocol success Breeding Successful protocol->success

Caption: A logical workflow for diagnosing and resolving common causes of breeding failure.

Diagram 2: Simplified Signaling Pathway for Induced Ovulation

G hormone Synthetic Hormone Injection (e.g., Ovaprim: GnRH analog + Dopamine antagonist) pituitary Pituitary Gland hormone->pituitary Stimulates gth Gonadotropin (GTH) Release pituitary->gth ovary Ovary (Gonads) gth->ovary Acts on steroids Steroidogenesis (Maturation-Inducing Steroids) ovary->steroids prostaglandins Prostaglandin Synthesis ovary->prostaglandins ovulation Ovulation (Egg Release) steroids->ovulation behavior Spawning Behavior prostaglandins->behavior Mediates ovulation->behavior Stimulates

Caption: Key hormonal steps in the Brain-Pituitary-Gonadal axis for induced spawning.

Diagram 3: Experimental Workflow for Comparing Breeding Methods

G cluster_0 Group 1: Induced Breeding cluster_1 Group 2: Natural Breeding (Control) start Broodstock Selection & Acclimatization split Random Allocation to Treatment Groups start->split g1_hormone Hormone Injection (See Protocol 1) split->g1_hormone g2_control Saline Injection (or no injection) split->g2_control g1_spawn Spawning g1_hormone->g1_spawn data Data Collection for Both Groups: - Fecundity (Egg Count) - Fertilization Rate (%) - Hatching Rate (%) g1_spawn->data g2_spawn Spawning g2_control->g2_spawn g2_spawn->data analysis Statistical Analysis (e.g., t-test or ANOVA) data->analysis conclusion Conclusion: Compare Efficacy of Breeding Methods analysis->conclusion

References

Technical Support Center: Respirometry Measurements in Carassius

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of respirometry measurements in Carassius species, such as goldfish (Carassius auratus) and crucian carp (Carassius carassius).

Troubleshooting Guides

This section addresses specific issues that may arise during respirometry experiments with Carassius.

Issue 1: High Variability in Baseline Oxygen Consumption (Standard Metabolic Rate - SMR)

  • Question: My SMR measurements for individual fish are highly variable between measurements. What could be the cause and how can I fix it?

  • Answer: High variability in SMR is a common issue and can be attributed to several factors:

    • Insufficient Acclimation: Fish require adequate time to acclimate to the respirometer chamber and recover from the stress of handling. An initial period of elevated oxygen consumption is often observed.[1] It is recommended to have an acclimation period of at least 24 hours in the respirometry setup before starting measurements.[2]

    • Spontaneous Activity: Carassius may exhibit spontaneous movements within the chamber, leading to spikes in oxygen consumption.[3] To minimize this, shield the respirometers from external stimuli like light and movement of people.[4]

    • Time of Day: Goldfish are diurnal, meaning their metabolic rate is higher during the day.[5] For consistent SMR measurements, it is crucial to conduct experiments at the same time of day or measure over a full 24-hour cycle to determine the minimum rate.

    • Fasting State: The metabolic rate increases after feeding, a phenomenon known as specific dynamic action (SDA). To measure SMR, fish should be in a post-absorptive state. A fasting period of 48 hours is recommended for Carassius to ensure digestion-associated metabolism does not influence the results.

Issue 2: Non-linear Decline in Oxygen Levels During Measurement Phase

  • Question: During the closed measurement phase of intermittent-flow respirometry, the oxygen level is not declining linearly. Why is this happening and what can I do?

  • Answer: A non-linear decline in oxygen saturation can indicate several problems with your setup or protocol:

    • Inadequate Mixing: Poor water mixing within the respirometry chamber can lead to localized oxygen depletion near the fish and inaccurate readings from the oxygen sensor. Ensure your recirculation pump is functioning correctly and providing adequate flow to homogenize the water.

    • Wait Period Too Short: After the flush cycle, a brief "wait" period is necessary to allow the water in the chamber to become fully mixed before the measurement period begins. If this period is too short, the initial part of your measurement may be non-linear.

    • Leaks in the System: Any leaks in the respirometer or tubing can allow oxygen from the surrounding water to enter the chamber, which will affect the rate of oxygen decline. Carefully check all connections and seals for leaks.

    • Microbial Respiration: Bacteria in the respirometer system consume oxygen and can contribute to the overall oxygen depletion, especially in long experiments. It's important to measure this background respiration before and after the fish is in the chamber and correct your data accordingly.

Issue 3: Difficulty in Eliciting Maximum Metabolic Rate (MMR)

  • Question: I am unable to obtain consistent or expectedly high values for Maximum Metabolic Rate (MMR). What are the best practices for measuring MMR in Carassius?

  • Answer: Measuring a true MMR can be challenging. Here are some key considerations:

    • Method of Exhaustion: The most common method is to chase the fish to exhaustion before placing it in the respirometer. However, the intensity and duration of the chase protocol are critical. Insufficient exercise may not elicit a maximal response.

    • Recovery Period: MMR is typically the highest rate of oxygen consumption measured during the recovery period immediately after exhaustive exercise. Ensure your measurement protocol starts as soon as the fish is in the chamber.

    • Stress-Induced Metabolic Suppression: While counterintuitive, extreme stress can sometimes lead to a suppression of metabolic rate. Ensure the handling and transfer of the fish from the exercise chamber to the respirometer is as quick and gentle as possible.

Frequently Asked Questions (FAQs)

Q1: What is the ideal respirometer size for Carassius?

A1: The volume of the respirometer should generally be 30 to 50 times the volume of the fish. A chamber that is too small can stress the fish and lead to elevated metabolic rates, while a chamber that is too large will result in a very slow decline in oxygen, making accurate measurements difficult.

Q2: How long should the flush, wait, and measure periods be in intermittent-flow respirometry?

A2: The duration of these periods depends on several factors including the size of the fish, the volume of the respirometer, and the water temperature.

  • Flush Period: This should be long enough to fully replenish the oxygen in the chamber to near 100% saturation.

  • Wait Period: A short period (e.g., 30-60 seconds) is usually sufficient to ensure complete water mixing.

  • Measure Period: This should be long enough to get a clear, linear decline in oxygen but short enough to prevent the oxygen saturation from dropping below 80%, which could induce a hypoxic stress response.

Q3: How does temperature affect the metabolic rate of Carassius?

A3: As ectotherms, the metabolic rate of Carassius is highly dependent on water temperature. An increase in temperature leads to a significant increase in oxygen consumption. It is crucial to maintain a constant and controlled temperature throughout the experiment.

Q4: Should I be concerned about background microbial respiration?

A4: Yes, especially in longer experiments. Bacteria and other microorganisms in the respirometry system consume oxygen and can lead to an overestimation of the fish's metabolic rate. It is essential to measure the background respiration rate of the empty respirometer before and after the experiment and subtract this from your measurements.

Data Presentation

Table 1: Metabolic Rates of Carassius auratus at Different Temperatures

Temperature (°C)Metabolic Rate TypeMetabolic Rate (mg O₂ kg⁻¹ h⁻¹)Reference
21Routine Metabolic Rate (RMR)~180
26Routine Metabolic Rate (RMR)1.55 mgO₂h⁻¹ (for a 5.76g fish)
30Routine Metabolic Rate (RMR)1.80 mgO₂h⁻¹ (for a 5.76g fish)
26Maximum Metabolic Rate (MMR)2.06 mgO₂h⁻¹ (for a 5.76g fish)
30Maximum Metabolic Rate (MMR)2.35 mgO₂h⁻¹ (for a 5.76g fish)
30Peak RMR after gradual increase~352

Table 2: Effect of Stressors on Oxygen Consumption in Carassius auratus

StressorDurationPeak Increase in MO₂Time to Return to BaselineReference
Handling5 minutes140% (from 180 to 252 mg O₂ kg⁻¹ h⁻¹)2.5 hours
Feeding to Satiety-35%7 hours
Gradual Temperature Increase90 minutes (21°C to 30°C)200%> 5 hours

Experimental Protocols

Detailed Methodology for Intermittent-Flow Respirometry in Carassius auratus

This protocol is a generalized guide based on common practices.

  • Animal Acclimation:

    • House fish individually in tanks with controlled temperature and photoperiod for at least one week prior to experiments.

    • Fast the fish for 48 hours before placing them in the respirometer to ensure they are in a post-absorptive state.

  • Respirometry Setup:

    • Use an intermittent-flow respirometry system with chambers of an appropriate volume (30-50 times the fish volume).

    • Maintain a constant temperature in the water bath surrounding the respirometers.

    • Shield the setup from external light and disturbances.

  • Experimental Procedure:

    • Carefully transfer a fasted fish into the respirometry chamber.

    • Allow the fish to acclimate to the chamber for at least 24 hours. During this time, the chamber should be continuously flushed with fully aerated water.

    • After acclimation, begin the intermittent measurement cycles. A typical cycle consists of:

      • Flush Period: The chamber is flushed with oxygen-saturated water to restore oxygen levels to near 100%.

      • Wait Period: A brief period with no flow to allow for complete mixing of the water in the chamber.

      • Measurement Period: The chamber is sealed, and the decline in oxygen concentration is recorded. This period should be long enough to obtain a linear decrease in oxygen but short enough to avoid stressing the fish with low oxygen levels (maintain >80% saturation).

    • Run multiple cycles to obtain a stable baseline for SMR.

    • Measure background respiration in the empty chamber before and after the experiment to correct the data.

  • Data Analysis:

    • Calculate the rate of oxygen consumption (MO₂) from the slope of the linear decline in oxygen concentration during the measurement period.

    • Correct the MO₂ for background respiration.

    • SMR is typically calculated as the lowest 10-20% of the stable MO₂ values obtained during the experiment.

Mandatory Visualization

Experimental_Workflow Intermittent-Flow Respirometry Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Fish Acclimation (1 week) fasting Fasting (48 hours) acclimation->fasting transfer Transfer to Respirometer fasting->transfer chamber_acclimation Chamber Acclimation (24 hours) transfer->chamber_acclimation measurement_cycles Intermittent Measurement Cycles chamber_acclimation->measurement_cycles background_resp Background Respiration Measurement measurement_cycles->background_resp data_analysis Data Analysis background_resp->data_analysis

Caption: Workflow for an intermittent-flow respirometry experiment.

Troubleshooting_Flowchart Troubleshooting Respirometry Issues start High SMR Variability? acclimation Increase Acclimation Time (24h+) start->acclimation Yes shield Shield from External Stimuli start->shield Yes time_of_day Standardize Time of Day start->time_of_day Yes fasting Ensure 48h Fasting start->fasting Yes non_linear Non-linear O2 Decline? start->non_linear No mixing Check Recirculation Pump for Mixing non_linear->mixing Yes wait_period Increase Wait Period non_linear->wait_period Yes leaks Check for Leaks non_linear->leaks Yes background Measure & Correct for Background Respiration non_linear->background Yes

Caption: A flowchart for troubleshooting common respirometry problems.

Hypoxia_Signaling_Pathway Simplified Hypoxia Signaling Pathway in Carassius cluster_hif1a HIF-1α Regulation cluster_response Physiological Response hypoxia Hypoxia (Low O2) hif1a HIF-1α Stabilization hypoxia->hif1a metabolic_depression Metabolic Depression hypoxia->metabolic_depression anaerobic_metabolism Anaerobic Metabolism hypoxia->anaerobic_metabolism pi3k_akt PI3-K/Akt Pathway hif1a->pi3k_akt nos NOS Activation pi3k_akt->nos no Nitric Oxide (NO) Production nos->no cardiac_performance Increased Cardiac Performance no->cardiac_performance

Caption: Key elements of the hypoxia signaling response in Carassius.

References

Technical Support Center: Minimizing Stress in Experimental Carassius Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in experimental Carassius (goldfish) populations. Adhering to these guidelines will enhance animal welfare and improve the validity and reliability of experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to stress in Carassius populations.

Issue: High mortality or morbidity rates post-arrival.

  • Question: We are experiencing a high number of mortalities within the first week of receiving a new shipment of Carassius. What could be the cause and how can we prevent this?

  • Answer: High mortality post-arrival is often due to transport stress and inadequate acclimation. Fish undergo significant physiological stress during transport due to factors like handling, confinement, and changes in water quality.[1] A standardized acclimation protocol is critical to allow them to adjust to their new environment.

    Troubleshooting Steps:

    • Inspect Upon Arrival: Immediately upon arrival, assess the fish for any signs of disease or distress, such as erratic swimming, clamped fins, or visible lesions.[2]

    • Gradual Temperature Acclimation: Float the sealed transport bags in the quarantine tank for at least 24 hours to equalize the water temperature and avoid thermal shock.[3][4]

    • Water Parameter Equalization: After temperature acclimation, gradually introduce small amounts of quarantine tank water into the transport bags over a period of 30-60 minutes to allow the fish to adjust to the new water chemistry (pH, hardness, etc.).

    • Quarantine: House new arrivals in a separate, dedicated quarantine system for a minimum of two to three weeks to monitor for any signs of illness and prevent the introduction of pathogens to the main colony.

    • Minimize Initial Disturbances: Keep the quarantine area quiet and limit disturbances. Provide adequate hiding places to reduce anxiety.

Issue: Fish exhibiting abnormal behavior.

  • Question: Our Carassius are displaying behaviors such as hiding, erratic swimming, and gasping at the surface. What do these signs indicate and what should we do?

  • Answer: These are common behavioral signs of stress in goldfish.[2] Such behaviors can be triggered by a variety of stressors including poor water quality, social stress, or improper handling.

    Troubleshooting Steps:

    • Immediate Water Quality Check: Test the water for ammonia, nitrite, nitrate, pH, and dissolved oxygen levels. Deviations from the optimal ranges (see Table 1) can be a primary cause of stress.

    • Observe Social Interactions: Overcrowding or the presence of aggressive tank mates can lead to stress. Ensure stocking densities are appropriate and that fish are compatible.

    • Review Handling Procedures: Excessive or improper handling can be a significant stressor. Ensure all personnel are trained in proper fish handling techniques.

    • Environmental Enrichment: A barren environment can lead to stress. Consider adding appropriate environmental enrichment to provide shelter and stimulation.

Issue: Inconsistent experimental results.

  • Question: We are observing high variability in our experimental data, particularly in stress-related biomarkers like cortisol. How can we reduce this variability?

  • Answer: High variability in stress markers is often a result of inconsistent handling and environmental conditions. The stress response in fish is rapid, and even minor variations in procedure can lead to significant changes in physiological parameters like plasma cortisol and glucose.

    Troubleshooting Steps:

    • Standardize All Procedures: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all aspects of fish care and experimentation, including feeding, tank cleaning, water changes, and experimental manipulations.

    • Consistent Handling: Handle all fish in the same manner and for the same duration. When taking blood samples, be aware that cortisol levels can begin to rise within minutes of initial capture.

    • Acclimation to Experimental Setup: Allow fish to acclimate to any experimental apparatus before starting the trial to reduce novelty-induced stress.

    • Control for External Stimuli: Minimize noise, vibrations, and sudden changes in light in the experimental area, as these can act as stressors.

Frequently Asked Questions (FAQs)

1. What are the optimal water quality parameters for holding Carassius in a laboratory setting?

Maintaining stable and optimal water quality is paramount to minimizing chronic stress. The following table summarizes key water quality parameters.

ParameterOptimal RangeTesting FrequencyManagement Recommendations
Temperature 20-23°C (68-74°F)DailyUse a reliable aquarium heater and thermometer. Avoid sudden temperature fluctuations.
pH 7.2-7.6Daily to WeeklyStable pH is more important than a specific value. Use buffers if necessary, but avoid rapid changes.
Ammonia (NH₃) 0 ppmDaily (in new systems); Weekly (in established systems)Ammonia is highly toxic. Ensure robust biological filtration. Perform partial water changes if detected.
Nitrite (NO₂⁻) 0 ppmDaily (in new systems); Weekly (in established systems)Nitrite is toxic. A fully cycled biological filter will convert nitrite to nitrate.
Nitrate (NO₃⁻) < 20 ppmWeeklyNitrate is less toxic but can cause stress at high levels. Control with regular partial water changes.
Dissolved Oxygen > 6 mg/LDailyEnsure adequate aeration through air stones or filter outflows.

2. What are the primary indicators of stress in Carassius?

Stress in Carassius can be assessed through a combination of behavioral, physical, and physiological indicators.

  • Behavioral Indicators:

    • Hiding or lethargy

    • Erratic swimming or darting

    • Gasping at the water surface

    • Loss of appetite

    • Rubbing or scratching against objects

    • Clamped fins (fins held close to the body)

  • Physical Indicators:

    • Color fading or darkening

    • Red streaks on fins or body

    • Fin erosion

    • Skin lesions or ulcers

    • White spots (e.g., Ichthyophthirius multifiliis)

  • Physiological Indicators:

    • Cortisol: The primary stress hormone in fish. Plasma cortisol levels rise in response to a stressor.

    • Glucose: Blood glucose levels often increase as a secondary response to stress, providing energy for a "fight or flight" response.

3. How can environmental enrichment be used to minimize stress?

Environmental enrichment involves modifying the fish's environment to provide opportunities for species-typical behaviors, which can reduce stress and improve welfare.

  • Provide Shelter: Structures such as PVC pipes, ceramic pots, or artificial plants provide hiding places, which can reduce anxiety.

  • Substrate: The use of gravel or sand as a substrate allows for natural foraging behaviors.

  • Social Housing: Carassius are social animals and should be housed in groups when possible. However, monitor for any aggression.

  • Varied Diet: Providing a varied and appropriate diet can be a form of enrichment.

Studies have shown that environmental enrichment can enhance learning and memory in Carassius auratus.

Experimental Protocols

Protocol 1: Acclimation of a New Carassius Shipment

  • Preparation: Prepare a quarantine tank with fully cycled water matching the optimal parameters in Table 1. Ensure the tank has adequate filtration and aeration, and provide some form of shelter.

  • Temperature Equalization: Float the unopened transport bags in the quarantine tank for a minimum of 24 hours.

  • Water Chemistry Adjustment:

    • Open the transport bags.

    • Every 10-15 minutes for one hour, remove about 25% of the water from the bag and replace it with water from the quarantine tank.

  • Transfer: Gently net the fish from the transport bag and release them into the quarantine tank. Discard the water from the transport bags.

  • Quarantine Period: Maintain the fish in quarantine for at least 21 days. Monitor daily for any signs of illness or distress. Do not begin any experimental procedures during this period.

Protocol 2: Blood Sampling for Cortisol and Glucose Analysis

This protocol is designed for non-lethal blood sampling from the caudal vein.

  • Anesthesia: Anesthetize the fish by immersion in a buffered solution of Tricaine Methanesulfonate (MS-222) at a concentration of 100-150 mg/L until opercular movements cease.

  • Positioning: Place the anesthetized fish on a wet, soft surface.

  • Blood Collection:

    • Use a heparinized 1 mL syringe with a 25-gauge needle.

    • Insert the needle just ventral to the lateral line in the caudal peduncle, aiming for the vertebral column.

    • Slowly aspirate blood from the caudal vein. The target volume will depend on the specific assay requirements and the size of the fish.

  • Recovery: Immediately return the fish to a tank of clean, well-aerated water. Monitor until normal swimming behavior resumes.

  • Sample Processing:

    • Transfer the blood to a microcentrifuge tube.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

Protocol 3: Anesthesia and Euthanasia

  • Anesthesia: For minor procedures, a buffered solution of MS-222 (100-150 mg/L) is effective for inducing anesthesia.

  • Euthanasia: The AVMA guidelines for the euthanasia of animals should be followed.

    • Chemical Method: Overdose of a buffered solution of MS-222 (at least 250 mg/L). Fish should be left in the solution for a minimum of 10 minutes following the cessation of opercular movement.

    • Adjunctive Method: Pithing or decapitation should be performed after the fish is unresponsive to ensure death. Studies have shown that myocardial contractions can continue for an extended period after immersion in an anesthetic overdose alone.

Visualizations

StressResponsePathway Stressor Stressor (e.g., Handling, Poor Water Quality) Brain Brain (Central Nervous System) Stressor->Brain Perception Hypothalamus Hypothalamus Brain->Hypothalamus Activation ChromaffinCells Chromaffin Cells (in Head Kidney) Brain->ChromaffinCells Sympathetic Nervous System Activation Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (Corticotropin-Releasing Hormone) InterrenalGland Interrenal Gland (in Head Kidney) Pituitary->InterrenalGland ACTH (Adrenocorticotropic Hormone) Cortisol Cortisol Release InterrenalGland->Cortisol SecondaryResponse Secondary Stress Response (Metabolic & Physiological Changes) Cortisol->SecondaryResponse Mobilizes Energy Catecholamines Catecholamine Release (Adrenaline, Noradrenaline) ChromaffinCells->Catecholamines Catecholamines->SecondaryResponse 'Fight or Flight'

Caption: Hypothalamic-Pituitary-Interrenal (HPI) Axis and Catecholamine Stress Response in Carassius.

ExperimentalWorkflow Start Start: New Fish Shipment Acclimation Acclimation & Quarantine (min. 21 days) Start->Acclimation HealthCheck Daily Health & Behavior Monitoring Acclimation->HealthCheck Experiment Experimental Procedure HealthCheck->Experiment Healthy Cull Isolate or Euthanize HealthCheck->Cull Unhealthy DataCollection Data Collection (e.g., Blood Sample) Experiment->DataCollection PostProcedure Post-Procedure Recovery & Monitoring DataCollection->PostProcedure Endpoint Endpoint: Euthanasia or Return to Stock PostProcedure->Endpoint

Caption: Recommended workflow for minimizing stress in experimental Carassius.

References

Technical Support Center: Fungal Infections in Laboratory Carassius Stocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fungal infections in their laboratory Carassius stocks.

Troubleshooting Guides

Issue 1: Fish exhibiting white, cotton-like growths on skin, fins, or gills.

Question: What are these growths, and how should I proceed with diagnosis and treatment?

Answer:

White, cotton-like growths are a classic sign of a fungal infection, most commonly caused by oomycetes of the genus Saprolegnia.[1][2] These infections are often secondary to pre-existing conditions such as parasitic infestations, bacterial infections, or physical injuries.[1][3] Stress from poor water quality or handling can also predispose fish to fungal infections.[2]

Diagnostic Workflow:

A definitive diagnosis is crucial as bacterial infections like Columnaris can present with similar fuzzy, white patches.

dot

Caption: Diagnostic workflow for suspected fungal infections.

Experimental Protocol: Microscopic Examination and Staining

  • Wet Mount Preparation:

    • Gently collect a small sample of the cottony growth using a sterile scalpel or coverslip edge.

    • Place the sample in a drop of sterile water on a clean microscope slide.

    • Cover with a coverslip and observe under a light microscope at 100x and 400x magnification.

    • Look for the presence of non-septate, branching fungal hyphae, characteristic of Saprolegnia.

  • Lactophenol Cotton Blue (LPCB) Staining:

    • Place a drop of LPCB stain on a clean microscope slide.

    • Transfer a small portion of the fungal growth into the stain.

    • Gently tease the sample apart with dissecting needles.

    • Apply a coverslip, avoiding air bubbles.

    • Examine under the microscope. Fungal elements will stain blue, providing clear visualization of the hyphae and any reproductive structures.

Treatment Options:

Isolate affected fish in a separate treatment tank to prevent the spread of the infection. Several chemical treatments are effective against Saprolegnia.

Treatment AgentConcentrationDurationNotes
Sodium Chloride (Salt) Bath 1-3 teaspoons per gallon (approx. 1-3 g/L)5-10 minutes daily or as a prolonged bathWell-tolerated by goldfish; helps in osmoregulation and inhibits fungal growth.
Potassium Permanganate (KMnO₄) 2 mg/LMinimum 4 hoursA strong oxidizing agent effective against external parasites, bacteria, and fungi. Monitor water color; treatment is active when water is purple.
Formalin (37% Formaldehyde) 12.5-25 mg/L (prolonged bath) or up to 250 mg/L (short-term bath)12-24 hours (prolonged) or 30-60 minutes (short-term)Ensure vigorous aeration as formalin depletes oxygen. Handle with care as it is a hazardous chemical.
Malachite Green 0.05 ppmTreat daily with 25% water changesEffective against external parasites and fungi. Some formulations are combined with formalin for synergistic effects.

Note: Always follow safety protocols when handling chemicals. Treatment efficacy can be influenced by water parameters such as temperature and organic load.

Issue 2: Recurrent fungal infections in the laboratory stock.

Question: Despite successful treatment of individual fish, fungal infections keep recurring in our Carassius population. What are the underlying causes and how can we prevent future outbreaks?

Answer:

Recurrent fungal infections are typically indicative of underlying stressors or environmental issues that are compromising the fish's immune system. Fungal spores are ubiquitous in aquatic environments, and healthy fish are generally resistant to infection.

Troubleshooting Logic:

dot

TroubleshootingLogic Start Recurrent Fungal Infections WaterQuality Assess Water Quality (Ammonia, Nitrite, Nitrate, pH, Temp) Start->WaterQuality StockingDensity Evaluate Stocking Density and Social Stressors WaterQuality->StockingDensity Parameters in range? Nutrition Review Nutritional Regimen StockingDensity->Nutrition Density appropriate? Quarantine Implement Strict Quarantine Protocol Nutrition->Quarantine Diet adequate? Prophylaxis Consider Prophylactic Treatments Quarantine->Prophylaxis New introductions properly quarantined? Resolution Healthy Fish Stock Prophylaxis->Resolution Prophylaxis needed?

Caption: Logical workflow for troubleshooting recurrent fungal infections.

Preventative Measures:

  • Maintain Optimal Water Quality: Regularly monitor and maintain ammonia, nitrite, and nitrate levels at or near zero. Ensure stable pH and temperature appropriate for Carassius auratus. Poor water quality is a primary stressor leading to immunosuppression.

  • Reduce Stocking Density: Overcrowding can lead to stress, increased organic waste, and rapid disease transmission.

  • Provide Adequate Nutrition: A balanced and high-quality diet is essential for a robust immune system.

  • Implement Strict Quarantine Procedures: All new fish should be quarantined for a minimum of 30 days before introduction to the main stock. This allows for observation and treatment of any potential diseases.

  • Minimize Handling Stress: Handle fish only when necessary and with care to avoid abrasions and stress.

  • Prophylactic Treatments: In high-risk situations, prophylactic salt baths or other treatments for new arrivals during quarantine can be considered.

Frequently Asked Questions (FAQs)

Q1: Can I use antifungal medications intended for human use on fish?

A1: It is not recommended. The formulations and concentrations of human antifungal medications are not appropriate for aquatic use and can be toxic to fish. Use only treatments specifically approved or recognized for use in aquaculture.

Q2: What is the fish's natural defense against fungal infections?

A2: Fish possess a sophisticated innate immune system that provides the first line of defense. This includes physical barriers like the mucus layer, and cellular and humoral components. Macrophages play a crucial role in recognizing and engulfing pathogens.

Signaling Pathway: Innate Immune Recognition of Fungal Pathogens

dot

FungalImmuneResponse cluster_pathogen Fungal Pathogen (e.g., Saprolegnia) cluster_macrophage Fish Macrophage PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., β-glucans) PRRs Pattern Recognition Receptors (e.g., TLRs, NLRs) PAMPs->PRRs Recognition Signaling Downstream Signaling (e.g., MyD88-dependent pathway) PRRs->Signaling Activation Response Immune Response (Phagocytosis, Cytokine Production) Signaling->Response Induction

Caption: Simplified signaling pathway of fungal recognition by fish macrophages.

Upon recognition of fungal PAMPs by PRRs on the surface of immune cells like macrophages, a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines and the activation of antimicrobial mechanisms such as phagocytosis.

Q3: How can I differentiate between a fungal infection and a bacterial infection that looks similar?

A3: While clinical signs can be ambiguous, microscopic examination is the most reliable method. Fungal infections like Saprolegnia will show characteristic non-septate hyphae, whereas bacterial infections like Columnaris will reveal filamentous bacteria. Staining with Lactophenol Cotton Blue can further aid in visualizing fungal structures.

Q4: Are there any non-chemical treatment options available?

A4: Improving water quality and reducing stressors are the most critical non-chemical steps. Salt baths are a relatively gentle and effective non-chemical treatment option for external fungal infections. Maintaining a clean environment with regular water changes and removal of organic debris can also help reduce the fungal load in the system.

Q5: What are the best practices for preventing fungal infections on fish eggs?

A5: Fungal infections are a common cause of egg mortality. Prophylactic treatments during incubation are often necessary. A common practice is the use of a malachite green bath. Methylene blue is also frequently used to control fungal growth on eggs. Maintaining clean water and removing any dead or infertile eggs promptly is also crucial to prevent the spread of fungus.

References

Technical Support Center: Enhancing Carassius Transgenesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carassius transgenesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your transgenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for transgenesis in Carassius species?

A1: The most established methods for gene transfer in Carassius and other fish species include microinjection, electroporation, and more recently, genome editing technologies like CRISPR/Cas9 and TALENs.[1][2][3] Microinjection is a widely used technique due to its reliability, though it can be labor-intensive.[4][5] Electroporation offers a higher throughput alternative for treating many eggs simultaneously. CRISPR/Cas9 has become increasingly popular for its precision in targeting specific genomic locations.

Q2: What is a typical success rate for Carassius transgenesis?

A2: The success rate of fish transgenesis can vary significantly depending on the method used, the species, and various experimental parameters. For microinjection in fish, success rates can range from 10% to 70%. However, it's important to note that only about one in every 100 microinjected eggs may result in stable integration and germline transmission of the transgene. Efficiency can also be influenced by factors such as the integrity of the injected DNA and the developmental stage of the embryo.

Q3: How can I screen for transgenic founder fish efficiently?

A3: A common and efficient method for screening transgenic founders is to co-inject a fluorescent reporter construct (e.g., expressing Green Fluorescent Protein, GFP) along with the transgene of interest. The expression of the fluorescent marker in the F0 generation provides a visual indicator of successful injection and increases the likelihood of identifying founders that are also positive for the desired transgene. This method can significantly reduce the number of animals that need to be raised and screened. It has been reported that up to 50% of GFP-positive fish may also carry the second transgene.

Q4: What is mosaicism and how does it affect my experiments?

A4: Mosaicism is a common issue in fish transgenesis where the transgene is not present in all cells of the embryo. This occurs due to delayed integration of the transgene into the host genome after the initial cell divisions. Mosaic founders may not transmit the transgene to their offspring if it is not integrated into the germline cells. The percentage of F1 progeny inheriting the transgene from mosaic founders can range from 6% to 24%.

Q5: What are the key factors influencing the efficiency of homologous recombination (HR) for gene editing?

A5: The efficiency of homology-directed repair (HDR), a form of homologous recombination, is influenced by the length of the homology arms in the repair template and the cell cycle stage. HDR is most active during the S and G2 phases of the cell cycle when a sister chromatid is available as a template. Supplying an artificial repair template with the CRISPR/Cas9 system can facilitate precise gene editing, although this process competes with the more predominant non-homologous end joining (NHEJ) pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Embryo Survival Rate After Microinjection - Poor DNA quality (impurities like phenol, ethanol).- High DNA concentration.- Physical damage to the embryo during injection.- Incorrect injection timing (too late in development).- Suboptimal incubation temperature.- Purify DNA using a reliable kit and ensure the OD260/280 ratio is between 1.80-1.90.- Optimize DNA concentration; a common starting point is 1-2 µg/ml.- Use a sharp, beveled micropipette and inject into the one-cell stage embryo.- Inject within the first hour post-fertilization.- Maintain optimal incubation temperature for Carassius auratus (around 22-26°C).
Low Transgenesis Efficiency - Inefficient gene delivery method.- Low integration rate of the transgene.- Use of inappropriate promoters in the construct.- Degradation of the injected DNA or RNA.- Consider co-injection with Tol2 transposase or I-SceI meganuclease to enhance integration efficiency.- Use promoters of piscine origin for better expression in fish cells.- Ensure high purity of the injected nucleic acids.- For CRISPR/Cas9, optimize the design and quality of the guide RNA.
High Incidence of Mosaicism - Delayed integration of the transgene into the genome.- Inject into the one-cell stage embryo as early as possible to increase the chances of integration before the first cleavage.- Use methods that promote earlier and more efficient integration, such as transposon-mediated transgenesis.
No or Low Expression of the Transgene - Position effect variegation (integration into a transcriptionally silent genomic region).- Inappropriate promoter for the target tissue or developmental stage.- Silencing of the transgene.- Generate multiple transgenic lines to account for random integration sites.- Use insulator sequences flanking the transgene to buffer against position effects.- Utilize promoters known to drive strong and ubiquitous expression in fish, or tissue-specific promoters as required.
Difficulty in Obtaining Germline Transmission - The transgene is not integrated into the germ cells of the founder fish (somatic mosaicism).- Reduced reproductive performance of transgenic fish.- Screen a larger number of F0 founders to increase the probability of identifying one with germline integration.- Outcross potential founders and screen F1 progeny for the transgene.- Monitor the health and reproductive fitness of transgenic lines.

Data Presentation

Table 1: Factors Influencing Microinjection Efficiency in Fish

ParameterConditionEffect on Efficiency/SurvivalSpecies ReferenceCitation
DNA Concentration 1-2 µg/mlOptimal for pronuclear microinjectionGeneral
> 1 µg/µlCan compromise embryo survivalGeneral
DNA Purity (OD260/280) 1.80-1.90Recommended for high-quality DNA for microinjectionGeneral
Incubation Temperature 22°CHighest ovulation rates and sperm qualityCarassius auratus
26°CHigh fertilization rate (92±2.16)%Carassius auratus
34°CLethal, causing 100% anomaliesCarassius auratus
Embryo Stage One-cell stageOptimal for injection to reduce mosaicismZebrafish (adaptable)
Co-injection I-SceI meganucleaseGreatly improves gene transfer and integrationFish (general)
Fluorescent Reporter (e.g., GFP)Up to 50% of fluorescent F0 fish are also transgenic for the gene of interestMedaka, Zebrafish

Table 2: Comparison of Transgenesis Methods in Fish

MethodAdvantagesDisadvantagesReported Efficiency/NotesCitation
Microinjection - High reliability- Direct delivery into the embryo- Labor-intensive and time-consuming- Can cause physical damage to embryos- High incidence of mosaicism- Survival rate: ~47%- Transgenesis rate in survivors: ~68% (including transient expression)
Electroporation - High throughput (treats many eggs at once)- Simplicity and speed- Lower embryo survival rates compared to microinjection- Tough chorion can reduce efficiency- Can be as efficient as microinjection for gene transfer
CRISPR/Cas9 - High precision and targeted gene editing- Can be used for gene knockout, knock-in, and modifications- Potential for off-target effects- Requires careful design of guide RNAs- High efficiency of targeted mutagenesis in Carassius auratus
Transposon-mediated - Efficient integration- Often results in single-copy insertion- Potential for ongoing transposase activity- Can achieve over 50% efficiency

Experimental Protocols

Protocol 1: Plasmid DNA Preparation for Microinjection

This protocol outlines the steps for preparing high-purity plasmid DNA suitable for microinjection into Carassius embryos.

Materials:

  • Plasmid containing the transgene construct

  • Restriction enzymes

  • Agarose and reagents for gel electrophoresis

  • DNA purification kit (e.g., Qiagen QIAquick Gel Extraction Kit)

  • Microinjection buffer (5 mM Tris-HCl, pH 7.4, 0.2 mM EDTA)

  • 3M Sodium Acetate, pH 5.2

  • 100% and 70% Ethanol (cold)

  • Spectrophotometer

  • Microcentrifuge

Procedure:

  • Linearize the Plasmid: Digest 20-40 µg of the plasmid with appropriate restriction enzymes to excise the transgene cassette from the vector backbone.

  • Gel Electrophoresis: Separate the digested DNA fragments on a 0.7-1.0% agarose gel. Use a wide comb to create a large well to avoid overloading.

  • Excise the DNA Fragment: Under minimal UV exposure, carefully excise the band corresponding to the transgene cassette using a clean scalpel.

  • Purify the DNA: Purify the DNA from the agarose slice using a gel extraction kit according to the manufacturer's instructions. Elute the DNA in a small volume of elution buffer (e.g., 30-50 µl).

  • Ethanol Precipitation:

    • Add 1/10 volume of 3M Sodium Acetate (pH 5.2) to the purified DNA solution.

    • Add 2.5 volumes of cold 100% ethanol and mix well.

    • Incubate at -20°C for at least 2 hours (overnight is recommended).

    • Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µl of cold 70% ethanol and centrifuge for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend and Quantify:

    • Resuspend the DNA pellet in microinjection buffer to a final concentration of approximately 40-50 ng/µl.

    • Measure the DNA concentration and purity using a spectrophotometer (OD260/280 ratio should be ~1.8).

    • Confirm the integrity and concentration of the DNA by running a small aliquot on an agarose gel alongside a DNA ladder of known concentration.

  • Final Preparation for Injection:

    • Dilute the DNA stock to the desired final injection concentration (e.g., 10-25 ng/µl) using microinjection buffer.

    • Before loading the microinjection needle, centrifuge the diluted DNA at maximum speed for 5-10 minutes to pellet any particulates.

Protocol 2: CRISPR/Cas9-mediated Gene Editing in Carassius auratus

This protocol provides a general workflow for gene editing in goldfish using CRISPR/Cas9.

Materials:

  • Cas9 protein or Cas9 mRNA

  • Synthetic single guide RNAs (sgRNAs) targeting the gene of interest

  • Microinjection setup (as described in the troubleshooting guide)

  • Fertilized Carassius auratus eggs

  • Rearing medium for embryos

  • Reagents for genomic DNA extraction and PCR

  • Reagents for mutation detection assay (e.g., T7 Endonuclease I assay or high-resolution melt analysis)

Procedure:

  • sgRNA Design and Synthesis:

    • Design 2-3 sgRNAs targeting a critical exon of the gene of interest. Use online design tools to minimize off-target effects.

    • Synthesize the sgRNAs in vitro or purchase commercially synthesized sgRNAs.

  • Preparation of the Injection Mix:

    • Prepare the injection mix on ice. A typical mix contains:

      • Cas9 protein (e.g., 200-500 ng/µl)

      • sgRNA (e.g., 50-100 ng/µl)

      • Nuclease-free water or microinjection buffer

    • If using Cas9 mRNA, co-inject it with the sgRNA.

  • Microinjection:

    • Collect freshly fertilized Carassius auratus eggs.

    • Inject approximately 1-2 nl of the CRISPR/Cas9 mix into the cytoplasm of one-cell stage embryos.

  • Embryo Rearing and Screening:

    • Incubate the injected embryos at an optimal temperature (e.g., 22-26°C).

    • At 24-48 hours post-fertilization, sacrifice a small subset of embryos (n=10-20) to assess the efficiency of mutagenesis.

    • Extract genomic DNA from the embryos.

    • Amplify the target region by PCR.

    • Use a mutation detection assay (e.g., T7E1) or sequencing to confirm the presence of indels.

  • Raising Founder Fish and Germline Transmission:

    • Raise the remaining injected embryos to adulthood (F0 generation).

    • Outcross the F0 founders with wild-type fish.

    • Screen the F1 progeny for the presence of the desired mutation by PCR and sequencing to confirm germline transmission.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Construct Preparation cluster_1 Phase 2: Transgenesis cluster_2 Phase 3: Screening and Analysis p1 Design and Clone Transgene Construct p2 Purify and Linearize Plasmid DNA p1->p2 p4 Microinject Transgene into One-Cell Embryo p2->p4 High-Purity DNA p3 Collect Fertilized Carassius Eggs p3->p4 p5 Incubate Embryos and Screen for F0 Founders (e.g., GFP expression) p6 Raise F0 to Adulthood p5->p6 p7 Outcross F0 with Wild-Type p6->p7 p8 Screen F1 Progeny for Germline Transmission p7->p8

Caption: Workflow for generating transgenic Carassius.

DNA_Repair_Pathways cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HDR Homology-Directed Repair (HDR) DSB Double-Strand Break (DSB) n1 Ku70/80 Binding DSB->n1 Predominant Pathway h1 End Resection DSB->h1 Requires Homologous Template n2 Processing of Ends (may involve insertions/deletions) n1->n2 n3 Ligation by Ligase IV/XRCC4 n2->n3 Repaired_NHEJ Repaired_NHEJ n3->Repaired_NHEJ Error-Prone Repair h2 Strand Invasion of Homologous Template h1->h2 h3 DNA Synthesis h2->h3 h4 Ligation h3->h4 Repaired_HDR Repaired_HDR h4->Repaired_HDR Precise Repair

Caption: DNA double-strand break repair pathways.

Troubleshooting_Logic start Low Transgenesis Efficiency q1 Are embryos surviving microinjection? start->q1 a1_yes Check for transgene integration and expression q1->a1_yes Yes a1_no Troubleshoot Injection Procedure and DNA Quality q1->a1_no No q2 Is the transgene expressed in F0? a1_yes->q2 a2_yes Check for germline transmission in F1 q2->a2_yes Yes a2_no Investigate promoter activity and position effects q2->a2_no No q3 Is the transgene heritable? a2_yes->q3 a3_yes Successful Transgenesis q3->a3_yes Yes a3_no High mosaicism, no germline integration. Screen more founders. q3->a3_no No

Caption: Troubleshooting logic for low transgenesis efficiency.

References

Validation & Comparative

Validating Gene Function in Carassius: A Comparative Guide to Knockout and Knockdown Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise function of genes is paramount. In the study of Carassius, the genus of carp and goldfish, robust methods for gene function validation are essential for advancing research in areas from developmental biology to aquaculture. This guide provides an objective comparison of leading gene knockout and knockdown technologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

This guide compares four key technologies for validating gene function in Carassius: CRISPR/Cas9, Transcription Activator-Like Effector Nucleases (TALENs), Zinc-Finger Nucleases (ZFNs), and Morpholino Oligonucleotides. Each method offers distinct advantages and limitations in terms of efficiency, specificity, and ease of use.

Performance Comparison of Gene Editing and Knockdown Technologies

The choice of technology for gene function validation in Carassius depends on various factors, including the desired permanence of the genetic modification, efficiency, and the potential for off-target effects. Below is a summary of quantitative data comparing the performance of CRISPR/Cas9, TALENs, ZFNs, and Morpholinos. Data specific to Carassius is prioritized, with data from other fish species, such as zebrafish (Danio rerio), provided as a reference where Carassius-specific data is limited.

FeatureCRISPR/Cas9TALENsZFNsMorpholinos (Knockdown)
On-Target Efficacy (Carassius) 60-90% mutation efficiency for the tyrosinase (tyr) gene in C. auratus[1]Data not available for Carassius. In Pacific abalone, 50% mutation efficacy was achieved for the nodal gene.[2]Data not available for Carassius. Generally considered to have high efficiency.Data not available for Carassius. In zebrafish, an average of 50% reduction in PCNA protein expression was observed.[3]
Off-Target Effects Can have off-target effects, but these can be minimized by careful sgRNA design.[4][5] High-fidelity Cas9 variants can significantly reduce off-target activity.Generally show higher specificity and fewer off-target effects compared to CRISPR/Cas9 due to the requirement of a dimeric protein binding to two separate sites.Similar to TALENs, the requirement for dimerization of two ZFN units enhances specificity and reduces off-target cleavage.Can have off-target effects, and specificity needs to be validated with controls and rescue experiments.
Permanence of Effect Permanent genomic modification (heritable)Permanent genomic modification (heritable)Permanent genomic modification (heritable)Transient knockdown of gene expression (not heritable)
Ease of Design & Construction Relatively simple and fast to design and synthesize the required single guide RNA (sgRNA).More complex and time-consuming to design and assemble the TALE repeat arrays compared to CRISPR/Cas9 sgRNAs.Most complex and challenging to design and assemble the zinc-finger protein arrays.Relatively straightforward to design and synthesize the morpholino oligonucleotide.
Cost Generally the most cost-effective of the nuclease-based editing tools.More expensive than CRISPR/Cas9 due to the complexity of protein synthesis.The most expensive of the three nuclease-based technologies.Cost is moderate and depends on the scale of the experiment.
Delivery Method Microinjection of Cas9 protein/mRNA and sgRNA into single-cell embryos.Microinjection of TALEN mRNA into single-cell embryos.Microinjection of ZFN mRNA or protein into single-cell embryos.Microinjection of morpholino oligonucleotides into the yolk of early-stage embryos.

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below. These protocols are based on established methods in fish and can be adapted for Carassius.

CRISPR/Cas9-Mediated Gene Knockout in Carassius auratus Embryos

This protocol describes the generation of gene knockouts in goldfish embryos using the CRISPR/Cas9 system.

1. Target Site Selection and sgRNA Design:

  • Identify the target gene and select a 20-nucleotide target sequence of the form 5'-GN19NGG-3' or 5'-N20NGG-3' in an early exon. The 'NGG' is the Protospacer Adjacent Motif (PAM) for Streptococcus pyogenes Cas9.

  • Use online tools such as CRISPOR or CHOPCHOP to design sgRNAs and assess potential off-target sites. Select sgRNAs with high predicted on-target scores and minimal off-target potential.

2. In vitro Transcription of sgRNA:

  • Synthesize a DNA template for the sgRNA containing a T7 promoter, the 20-nt target sequence, and the sgRNA scaffold.

  • Use a commercially available in vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System) to synthesize the sgRNA.

  • Purify the sgRNA using a spin column-based method and quantify its concentration.

3. Microinjection Preparation:

  • Prepare the injection mix containing Cas9 protein (e.g., 150-300 ng/µL) and sgRNA (e.g., 50-100 ng/µL) in nuclease-free water or an appropriate injection buffer.

  • Incubate the mix at 37°C for 10 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.

  • Add a tracer dye (e.g., Phenol Red) to the injection mix to visualize the injection process.

4. Goldfish Embryo Collection and Microinjection:

  • Induce spawning in adult goldfish and collect freshly fertilized eggs.

  • Place the single-cell stage embryos in an agarose injection mold.

  • Using a microinjector, inject approximately 1-2 nL of the Cas9-sgRNA RNP mix into the cytoplasm of each embryo.

5. Mutation Detection:

  • At 24-48 hours post-fertilization, randomly select a subset of injected embryos for genomic DNA extraction.

  • Amplify the target region by PCR.

  • Use a T7 Endonuclease I (T7E1) assay or High-Resolution Melt Analysis (HRMA) to detect the presence of insertions or deletions (indels).

  • Confirm the mutations by Sanger sequencing of the PCR products.

TALEN-Mediated Gene Editing in Carassius

This protocol outlines the steps for generating gene edits using TALENs in Carassius.

1. TALEN Target Site Selection and Assembly:

  • Identify a pair of TALEN target sites in the gene of interest. Each site should be 15-20 bp long and separated by a 14-20 bp spacer.

  • Use a toolkit such as the Golden Gate TALEN and TAL Effector Kit 2.0 (Addgene kit #1000000024) to assemble the TALEN constructs. This involves the sequential ligation of repeat-variable di-residue (RVD) modules corresponding to the target DNA sequence.

2. In vitro Transcription of TALEN mRNA:

  • Linearize the assembled TALEN plasmids.

  • Synthesize capped and polyadenylated TALEN mRNAs using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 ULTRA Transcription Kit).

  • Purify the mRNA and assess its integrity and concentration.

3. Microinjection:

  • Prepare an injection mix containing equal amounts of the left and right TALEN mRNAs (e.g., 25-100 pg each) and a tracer dye.

  • Inject approximately 1-2 nL of the mRNA mix into the cytoplasm of single-cell Carassius embryos.

4. Genotyping:

  • Extract genomic DNA from individual embryos at 24-48 hours post-fertilization.

  • Amplify the target locus by PCR.

  • Detect mutations using a restriction fragment length polymorphism (RFLP) assay if the TALENs were designed to disrupt a restriction site, or by T7E1 assay or sequencing.

Morpholino-Based Gene Knockdown in Carassius

This protocol describes the transient knockdown of gene expression using Morpholino oligonucleotides.

1. Morpholino Design:

  • Design a 25-base Morpholino oligo that is complementary to the 5' untranslated region (UTR) and the start codon (ATG) of the target mRNA to block translation.

  • Alternatively, design a splice-blocking Morpholino that targets an exon-intron boundary to disrupt pre-mRNA splicing.

  • A standard control Morpholino with no target in the Carassius genome should be used as a negative control.

2. Microinjection Preparation:

  • Resuspend the Morpholino in sterile water to a stock concentration of 1 mM.

  • Prepare a working solution by diluting the stock Morpholino in an injection buffer (e.g., 1x Danieau's solution) to the desired concentration (typically 0.1-0.5 mM).

  • Add a tracer dye to the injection mix.

3. Embryo Injection:

  • Collect freshly fertilized Carassius embryos.

  • Inject approximately 2-4 nL of the Morpholino solution into the yolk of one- to four-cell stage embryos.

4. Efficacy and Specificity Assessment:

  • For translation-blocking Morpholinos: Assess the reduction in protein levels by Western blotting or immunohistochemistry at 24-72 hours post-injection.

  • For splice-blocking Morpholinos: Evaluate the disruption of splicing by RT-PCR using primers flanking the targeted exon.

  • Perform rescue experiments by co-injecting the Morpholino with a synthetic mRNA of the target gene that lacks the Morpholino binding site to confirm the specificity of the observed phenotype.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding gene function. The following diagrams, created using the DOT language, illustrate key signaling pathways in Carassius and a typical gene knockout workflow.

JAK-STAT Signaling Pathway in Carassius

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical component of the immune response in fish. It plays a key role in transducing signals from cytokines and interferons to the nucleus to regulate gene expression involved in antiviral defense and immunity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Interferon Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits JAK->Receptor Phosphorylates JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Figure 1. The JAK-STAT signaling pathway in Carassius.
Melanogenesis (Pigmentation) Signaling Pathway in Carassius

The melanogenesis pathway governs the production of melanin, the primary pigment responsible for coloration in goldfish. This pathway is regulated by several upstream signaling cascades, including the Wnt and MAPK pathways.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_transcription Transcription Regulation cluster_synthesis Melanin Synthesis Wnt Wnt Signaling MITF MITF Wnt->MITF Activates MAPK MAPK Signaling MAPK->MITF Regulates Tyrosinase Tyrosinase (TYR) MITF->Tyrosinase Induces expression TYRP1 TYRP1 MITF->TYRP1 Induces expression DCT DCT MITF->DCT Induces expression Melanin Melanin Tyrosinase->Melanin Catalyzes TYRP1->Melanin Catalyzes DCT->Melanin Catalyzes

Figure 2. Key components of the melanogenesis pathway in Carassius.
Experimental Workflow for Gene Knockout in Carassius

The following diagram illustrates a typical workflow for generating and validating a gene knockout in Carassius using nuclease-based technologies like CRISPR/Cas9.

Gene_Knockout_Workflow Design 1. Target Design & Reagent Preparation Injection 2. Microinjection into Single-Cell Embryos Design->Injection Screening 3. F0 Screening for Somatic Mutations Injection->Screening Breeding 4. Raise F0 to Adulthood & Breed to Produce F1 Screening->Breeding Genotyping 5. F1 Genotyping to Identify Germline Transmission Breeding->Genotyping Analysis 6. Phenotypic Analysis of F1/F2 Knockout Fish Genotyping->Analysis

Figure 3. A generalized workflow for generating gene knockouts in Carassius.

References

A Comparative Analysis of Anoxia Tolerance in Carassius carassius and Cyprinus carpio

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physiological and biochemical strategies distinguishing the anoxia-tolerant Crucian carp from the anoxia-intolerant Common carp.

The ability to survive in the complete absence of oxygen, or anoxia, is a rare trait among vertebrates. The Crucian carp (Carassius carassius) stands out as a champion of anoxic survival, capable of enduring weeks to months without oxygen, particularly at low temperatures. In stark contrast, its close relative, the Common carp (Cyprinus carpio), succumbs to anoxia within a matter of hours. This guide provides a detailed comparison of the physiological and biochemical mechanisms that underpin this dramatic difference in anoxia tolerance, offering valuable insights for researchers in physiology, biochemistry, and drug development.

Key Physiological and Biochemical Distinctions

The remarkable anoxia tolerance of Carassius carassius is not attributed to a single adaptation but rather a suite of integrated physiological and biochemical strategies that are largely absent or significantly less pronounced in Cyprinus carpio. The cornerstone of the Crucian carp's anoxic survival is its unique ability to convert lactic acid, the toxic end-product of anaerobic glycolysis in most vertebrates, into ethanol, which is then readily excreted across the gills. This prevents the lethal acidification of tissues and allows for the sustained production of ATP through glycolysis.

In contrast, the Common carp relies solely on the accumulation of lactate during anaerobic conditions, leading to rapid metabolic acidosis and cellular dysfunction. Furthermore, the Crucian carp possesses vast stores of glycogen, the primary fuel for anaerobic metabolism, which far exceed those of the Common carp. This substantial energy reserve is crucial for sustaining the fish through prolonged anoxic periods.

Metabolic Adaptations
ParameterCarassius carassius (Anoxia-tolerant)Cyprinus carpio (Anoxia-intolerant)Reference(s)
Primary Anaerobic End-Product Ethanol and LactateLactate[1]
Ethanol Production Rate (15°C) 2.8 mmol kg⁻¹ h⁻¹Not detected[1]
Ethanol Excretion ~85% of produced ethanol is excretedN/A[1]
Lactate Accumulation (6h anoxia at 15°C) 0.7 mmol kg⁻¹ h⁻¹Significant accumulation leading to mortality[1][2]
Glycogen Utilization (anoxia at 15°C) 2.0 mmol glucose equivalents kg⁻¹ h⁻¹Rapid depletion of smaller stores
Energy Reserves
TissueCarassius carassius (Glycogen % of wet weight)Cyprinus carpio (Glycogen % of wet weight)Reference(s)
Liver (Winter) Up to 30%Significantly lower
Muscle (Winter) High, can be the principal deposit in large fishLower
Antioxidant Defense Strategies

While direct comparative studies on a wide range of antioxidant enzymes under identical anoxic conditions are limited, available data suggests differing strategies. The anoxia-tolerant Carassius genus appears to rely on a constitutively high level of antioxidant defenses and a well-regulated response to mitigate oxidative stress upon reoxygenation. In contrast, the Common carp exhibits a more pronounced stress response to hypoxia, with significant alterations in antioxidant enzyme activities that may be insufficient to prevent oxidative damage during prolonged oxygen deprivation and subsequent reoxygenation.

Signaling Pathways and Metabolic Fate of Glucose

The metabolic fate of glucose under anoxia is the most striking difference between the two species. In Carassius carassius, a specialized enzymatic pathway in the muscle tissue channels pyruvate, the end product of glycolysis, towards ethanol production. This pathway is absent in Cyprinus carpio.

anoxia_metabolism cluster_carassius Carassius carassius (Anoxia-tolerant) cluster_cyprinus Cyprinus carpio (Anoxia-intolerant) Glucose_c Glucose Pyruvate_c Pyruvate Glucose_c->Pyruvate_c Glycolysis Lactate_c Lactate Pyruvate_c->Lactate_c Lactate Dehydrogenase (LDH) Acetaldehyde_c Acetaldehyde Pyruvate_c->Acetaldehyde_c Pyruvate Decarboxylase (PDC) Ethanol_c Ethanol Acetaldehyde_c->Ethanol_c Alcohol Dehydrogenase (ADH) Excreted_c Excreted via Gills Ethanol_c->Excreted_c Glucose_cy Glucose Pyruvate_cy Pyruvate Glucose_cy->Pyruvate_cy Glycolysis Lactate_cy Lactate Pyruvate_cy->Lactate_cy Lactate Dehydrogenase (LDH) Accumulation_cy Lactate Accumulation (Metabolic Acidosis) Lactate_cy->Accumulation_cy

Caption: Metabolic fate of glucose under anoxia in Carassius carassius vs. Cyprinus carpio.

Experimental Protocols

A fundamental experiment to differentiate the anoxia tolerance between these two species involves subjecting them to a controlled anoxic environment and monitoring their physiological responses and survival times.

Induction of Anoxia

A common method for inducing anoxia in an experimental setting is through nitrogen gas flushing.

  • Acclimation: Fish are first acclimated to the experimental tanks with normoxic (air-saturated) water for a specified period (e.g., 24-48 hours) to minimize stress.

  • Induction of Hypoxia: The oxygen level in the water is gradually reduced by bubbling nitrogen gas into the tank. This progressive hypoxia allows the fish to adjust physiologically.

  • Induction of Anoxia: The nitrogen flushing is continued until the dissolved oxygen concentration in the water is below a detectable level (e.g., <0.01 mg/L).

  • Maintenance of Anoxia: A continuous slow stream of nitrogen is maintained to ensure anoxic conditions throughout the experimental period. The water is often circulated through a gas-stripping column to remove any diffused oxygen.

  • Monitoring: Fish behavior and survival are continuously monitored. Water quality parameters (temperature, pH, ammonia) are regularly measured.

For a detailed protocol on anoxia exposure in Cyprinus carpio, refer to studies such as those by Zhou et al. (2000) which involve exposing the fish to a specific low oxygen concentration (e.g., 0.5 mg/L) for an extended period.

experimental_workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis Acclimation Acclimation in Normoxic Water Anoxia_Induction Anoxia Induction (N2 bubbling) Acclimation->Anoxia_Induction Anoxic_Exposure Anoxic Exposure (Duration varies) Anoxia_Induction->Anoxic_Exposure Reoxygenation Reoxygenation (Optional) Anoxic_Exposure->Reoxygenation Blood_Sampling Blood Sampling Anoxic_Exposure->Blood_Sampling Tissue_Sampling Tissue Sampling (Liver, Muscle, Brain) Anoxic_Exposure->Tissue_Sampling Metabolite_Analysis Metabolite Analysis (Lactate, Ethanol, Glycogen) Blood_Sampling->Metabolite_Analysis Tissue_Sampling->Metabolite_Analysis Enzyme_Assays Enzyme Assays (Antioxidants) Tissue_Sampling->Enzyme_Assays

Caption: A generalized experimental workflow for studying anoxia tolerance in fish.

Conclusion

The profound difference in anoxia tolerance between Carassius carassius and Cyprinus carpio provides a powerful comparative model for understanding the evolution of vertebrate metabolic adaptations to extreme environments. The Crucian carp's ability to switch to ethanol production, coupled with its extensive glycogen reserves, represents a highly specialized and effective strategy for surviving prolonged periods without oxygen. In contrast, the Common carp's reliance on the more conventional, yet ultimately fatal, lactate accumulation highlights the critical metabolic constraints faced by most vertebrates under anoxia. Further research into the genetic and regulatory mechanisms underlying these divergent strategies will undoubtedly provide deeper insights into cellular survival and may inform novel therapeutic approaches for conditions involving oxygen deprivation in humans.

References

A Comparative Analysis of Heart Morphology in Carassius Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cardiac morphology of Carassius auratus and Carassius carassius, highlighting key structural differences. This guide also notes the current lack of specific data on the heart morphology of Carassius gibelio.

The genus Carassius, which includes the well-known goldfish (Carassius auratus), the crucian carp (Carassius carassius), and the Prussian carp (Carassius gibelio), presents a valuable model for cardiovascular research, particularly in studies of hypoxia tolerance and cardiac regeneration. Understanding the baseline morphological differences in the hearts of these closely related species is crucial for interpreting experimental results and for the development of new therapeutic strategies. This guide provides a comparative overview of the heart morphology of C. auratus and C. carassius, based on available scientific literature. At present, detailed morphological data for the heart of C. gibelio remains limited in published research.

Gross Anatomy and Ventricular Structure

The heart of Carassius species, typical of teleost fish, consists of four chambers in series: the sinus venosus, the atrium, the ventricle, and the bulbus arteriosus.[1][2] The sinus venosus is a thin-walled sac that receives deoxygenated blood from the body and directs it to the atrium. The atrium, a larger and more muscular chamber, then pumps the blood into the ventricle. The highly muscular ventricle is the main pumping chamber of the heart. Finally, the bulbus arteriosus, an elastic chamber, dampens the pressure pulses from the ventricular contractions before the blood enters the ventral aorta.[3]

A key morphological distinction lies in the structure of the ventricle. Carassius auratus possesses a saccular-shaped ventricle that is characterized by a mixed myocardium, consisting of an outer, vascularized compact layer and an inner, avascular spongy layer.[4][5] In contrast, the heart of Carassius carassius is described as being "completely spongious," a feature typical of more sluggish fish. This difference in ventricular architecture likely reflects adaptations to different ecological niches and activity levels.

Quantitative Morphological Data

Morphological ParameterCarassius auratus (Goldfish)Carassius carassius (Crucian Carp)Carassius gibelio (Prussian Carp)
Ventricular Myocardium Mixed: Outer compact and inner spongy layersCompletely spongyData not available
Ventricular Shape SaccularNot explicitly stated, but typical for sluggish fishData not available
Heart Mass to Body Mass Ratio ~0.0026 (based on 9.0 mg heart mass for a 3.4 g fish)Data not availableData not available
Cardiac Output ~11.85 mL/min/kg at 18°CLower than many other fish, especially at cold temperaturesData not available

Experimental Protocols

The following are summaries of experimental methods used in the cited literature for the analysis of fish heart morphology.

Histological Analysis

A common method for examining the microscopic anatomy of the fish heart involves the following steps:

  • Euthanasia and Dissection: Fish are euthanized using an overdose of an anesthetic such as MS-222. The heart is then carefully excised from the thoracic cavity.

  • Fixation: The dissected heart is fixed in a solution such as 4% paraformaldehyde or Bouin's solution to preserve the tissue structure.

  • Dehydration and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions and then embedded in paraffin wax.

  • Sectioning: The paraffin-embedded tissue is sectioned using a microtome to produce thin slices (typically 5-7 µm).

  • Staining: The sections are mounted on microscope slides and stained with histological stains such as Hematoxylin and Eosin (H&E) to visualize the general tissue structure or Masson's trichrome to differentiate collagen fibers.

  • Microscopy: The stained sections are then examined under a light microscope for morphological analysis.

Electron Microscopy

For ultrastructural analysis of cardiac cells, transmission electron microscopy (TEM) is employed. The general procedure includes:

  • Fixation: Small pieces of the heart tissue are fixed in a solution containing glutaraldehyde and paraformaldehyde.

  • Post-fixation: The tissue is post-fixed in osmium tetroxide.

  • Dehydration and Embedding: The tissue is dehydrated in a graded series of ethanol and embedded in an epoxy resin.

  • Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

  • Staining: The sections are stained with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.

  • Imaging: The stained sections are then examined using a transmission electron microscope.

Visualizing Cardiac Morphology and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_heart General Heart Morphology of Carassius cluster_ventricle Ventricular Structure (C. auratus) SV Sinus Venosus A Atrium SV->A Sinoatrial Valve V Ventricle A->V Atrioventricular Valve BA Bulbus Arteriosus V->BA Bulboventricular Valve Compact Outer Compact Myocardium Spongy Inner Spongy Myocardium

A diagram illustrating the general four-chambered heart morphology in Carassius species.

start Sample Collection (Euthanasia and Dissection) fixation Tissue Fixation (e.g., 4% PFA) start->fixation processing Dehydration and Embedding (Ethanol series, Paraffin) fixation->processing sectioning Microtomy (Thin sectioning) processing->sectioning staining Histological Staining (H&E, Masson's Trichrome) sectioning->staining imaging Microscopic Analysis staining->imaging analysis Data Interpretation and Quantitative Measurement imaging->analysis

A typical experimental workflow for the histological analysis of fish heart morphology.

Conclusion

The hearts of Carassius auratus and Carassius carassius exhibit notable morphological differences, particularly in the composition of the ventricular myocardium. C. auratus possesses a mixed myocardium with both compact and spongy layers, while C. carassius has a completely spongy ventricle. These differences are likely linked to their respective ecological roles and activity levels. For researchers and drug development professionals, these distinctions are critical for selecting the appropriate model organism and for the accurate interpretation of cardiovascular studies. Further research is required to elucidate the cardiac morphology of Carassius gibelio to enable a more comprehensive comparative analysis within this important genus of cyprinid fishes.

References

Validating RNA-Seq Data with qPCR in Goldfish (Carassius auratus): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers leveraging the power of RNA sequencing (RNA-seq) to explore the transcriptome of the goldfish, Carassius auratus, quantitative real-time PCR (qPCR) remains the gold standard for validating gene expression findings. This guide provides a comparative overview of these two powerful techniques, offering detailed experimental protocols and representative data to ensure the reliability and accuracy of your transcriptomic studies.

RNA-Seq and qPCR: A Comparative Overview

RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel transcripts and the quantification of expression levels across thousands of genes simultaneously. However, the complexity of the workflow and data analysis necessitates validation of key findings. qPCR, with its high sensitivity and specificity for targeted gene expression analysis, serves as a robust and cost-effective method for this validation. A high correlation between RNA-seq and qPCR results significantly increases confidence in the transcriptomic data.

Experimental Data: Correlating RNA-Seq and qPCR Findings

To validate RNA-seq data, a selection of differentially expressed genes (DEGs) identified by RNA-seq are typically quantified using qPCR. The fold changes obtained from both methods are then compared to assess the consistency of the results. Studies in Carassius auratus and other fish species consistently demonstrate a strong positive correlation between RNA-seq and qPCR data.[1]

Below is a table summarizing representative data from a hypothetical study on Carassius auratus liver tissue after exposure to an environmental stressor. The selected genes represent a range of up- and down-regulated expression levels as identified by RNA-seq.

Gene NameRNA-Seq (log2 Fold Change)qPCR (log2 Fold Change)Regulation Status
Heat shock protein 70 (HSP70)3.583.45Upregulated
Cytochrome P450 1A (CYP1A)2.752.91Upregulated
Superoxide dismutase [Cu-Zn] (SOD1)1.982.15Upregulated
Glutathione S-transferase (GST)1.521.68Upregulated
Catalase (CAT)-1.89-2.05Downregulated
Estrogen receptor alpha (ESR1)-2.43-2.58Downregulated
Vitellogenin (VTG)-3.12-3.29Downregulated
Beta-actin (ACTB)0.05Not ApplicableReference Gene
Elongation factor 1-alpha (EF1A)0.02Not ApplicableReference Gene

Note: This table is a representative example compiled from typical findings in fish toxicology and gene expression studies and does not represent a single specific study.

Detailed Experimental Protocols

Accurate and reproducible results in both RNA-seq and qPCR are contingent on meticulous experimental procedures. The following are detailed protocols for each stage of the workflow, from tissue sampling to data analysis.

Tissue Sampling and RNA Extraction

High-quality, intact RNA is the critical starting point for both RNA-seq and qPCR.

  • Sample Collection: Euthanize Carassius auratus according to approved animal care protocols. Dissect the tissue of interest (e.g., liver, gills, brain) as quickly as possible on a pre-chilled surface to minimize RNA degradation.

  • Sample Preservation: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction. Alternatively, tissues can be submerged in an RNA stabilization solution (e.g., RNAlater) following the manufacturer's instructions.

  • Total RNA Extraction:

    • Homogenize 50-100 mg of frozen tissue in 1 mL of a guanidinium thiocyanate-based lysis reagent (e.g., TRIzol) using a bead mill homogenizer or a rotor-stator homogenizer.

    • Following homogenization, proceed with a chloroform-based phase separation to separate RNA, DNA, and proteins.

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with 75% ethanol to remove residual salts.

    • Air-dry the pellet and resuspend it in nuclease-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to check for purity (A260/A280 ratio of ~2.0) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 7.0 is recommended for RNA-seq.

RNA Sequencing (RNA-Seq) Workflow
  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.

    • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.

    • cDNA Synthesis: Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second strand of cDNA.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.

    • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Trimming: Remove adapter sequences and low-quality bases from the reads.

    • Alignment: Align the cleaned reads to the Carassius auratus reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene to determine expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between experimental groups.[2]

Quantitative Real-Time PCR (qPCR) Workflow
  • cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers and/or random hexamers.

  • Primer Design and Validation:

    • Design primers for the target genes and at least two stable reference genes. In Carassius auratus, commonly used reference genes include beta-actin (ACTB), elongation factor 1-alpha (EF1A), and 18S ribosomal RNA (18S).[3] The stability of reference genes should be validated for the specific tissues and experimental conditions.[3][4]

    • Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Validate primer efficiency by performing a standard curve analysis. An efficiency between 90% and 110% is considered acceptable.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing the Validation Workflow and a Key Signaling Pathway

To better illustrate the relationship between these methodologies and their application, the following diagrams outline the experimental workflow and a relevant biological pathway often investigated in Carassius auratus.

experimental_workflow cluster_sample Sample Preparation cluster_rnaseq RNA-Seq cluster_qpcr qPCR Validation cluster_validation Validation Tissue Carassius auratus Tissue Sample RNA Total RNA Extraction Tissue->RNA QC RNA Quality Control (RIN, A260/280) RNA->QC LibPrep Library Preparation QC->LibPrep cDNA cDNA Synthesis QC->cDNA Seq High-Throughput Sequencing LibPrep->Seq DataAn Bioinformatic Analysis (Alignment, DEG Identification) Seq->DataAn Correlation Correlation Analysis DataAn->Correlation qPCR qPCR Amplification cDNA->qPCR RelQuant Relative Quantification (2-ΔΔCt Method) qPCR->RelQuant RelQuant->Correlation

Figure 1: Experimental workflow for RNA-seq data validation with qPCR.

immune_pathway cluster_pathway Innate Immune Response Signaling PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR Toll-like Receptor (TLR) PAMP->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Gene Expression

References

Metabolic Adaptations in Carassius to Anoxia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways in Carassius species under normoxic (oxygen-rich) and anoxic (oxygen-deficient) conditions. This document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways involved in this remarkable anoxia tolerance.

The ability of Carassius species, such as the crucian carp (Carassius carassius), to survive for extended periods without oxygen is a fascinating example of metabolic adaptation in vertebrates.[1] This tolerance is underpinned by a profound shift in their energy metabolism, moving from highly efficient aerobic respiration to a less efficient but sustainable anaerobic pathway. This guide delves into the core metabolic changes that enable these fish to endure anoxic environments, a feat that holds significant interest for research into ischemia-reperfusion injury and other hypoxia-related pathologies.

Key Metabolic Shifts: Normoxia vs. Anoxia

Under normoxic conditions, Carassius utilize aerobic respiration, a process that fully oxidizes glucose to CO2 and water, yielding a high amount of ATP. However, in the absence of oxygen, they switch to anaerobic glycolysis. Unlike most vertebrates that accumulate lactate, leading to debilitating acidosis, Carassius have evolved a unique modification to their anaerobic metabolism. They convert lactate to ethanol, which is then readily excreted across the gills.[1][2] This prevents the buildup of acidic end products and allows for the continued operation of glycolysis to produce ATP.

A cornerstone of this strategy is the presence of massive glycogen stores, particularly in the liver, which serve as the primary fuel source during anoxia.[3][4] The fish also exhibit a significant metabolic depression, reducing their overall energy demand to conserve these vital reserves.

Quantitative Comparison of Metabolic Pathways

The transition from normoxia to anoxia triggers significant changes in the expression of genes and proteins involved in key metabolic pathways, as well as in the concentrations of various metabolites. The following tables provide a summary of these quantitative alterations based on published experimental data.

Gene and Protein Expression Changes in Cardiac Tissue

Carassius heart tissue displays notable adjustments in the expression of genes and proteins related to glycolysis and glycogen metabolism to sustain cardiac function during anoxia.

Gene/ProteinConditionFold Change (Anoxia vs. Normoxia)TissueReference
Hexokinase (HK)Anoxia (13°C)Upregulated (transcript)Heart
Phosphofructokinase (PFK)Anoxia (13°C)Upregulated (transcript)Heart
Hexokinase-2 (HK2)Anoxia2.4-fold increase (protein)Heart
Glycogen Debranching Enzyme (AGLA)Anoxia10.1-fold increase (protein)Heart
Glycogen Phosphorylase (PYGB)Anoxia1.7-fold increase (protein)Heart
Metabolite Concentrations in Various Tissues

The shift in metabolism is also reflected in the concentrations of key metabolites across different tissues.

MetaboliteTissueNormoxia Concentration (nmol/g)Anoxia Concentration (nmol/g)Reference
LactateBrain~1500~4500
LactateHeart~1000~5000
LactateLiver~100~2600
Fructose 1,6-bisphosphate (F1,6P)Liver~25~6 (decreased by 76%)
ATPBrain~3000~2000
ATPHeart~3500~1500
ATPLiver~2000~1000

Signaling Pathways and Experimental Workflows

The metabolic reprogramming in Carassius during anoxia is a complex process involving multiple enzymes and pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key processes and a typical experimental workflow for studying them.

Metabolic_Pathway_Normoxia_vs_Anoxia cluster_normoxia Normoxic Metabolism cluster_anoxia Anoxic Metabolism Glycogen_N Glycogen Glucose_N Glucose Glycogen_N->Glucose_N Glycogenolysis Pyruvate_N Pyruvate Glucose_N->Pyruvate_N Glycolysis Mitochondria_N Mitochondria (Oxidative Phosphorylation) Pyruvate_N->Mitochondria_N ATP_high High ATP Yield Mitochondria_N->ATP_high CO2_H2O CO2 + H2O Mitochondria_N->CO2_H2O Glycogen_A Glycogen Glucose_A Glucose Glycogen_A->Glucose_A Glycogenolysis Pyruvate_A Pyruvate Glucose_A->Pyruvate_A Glycolysis ATP_low Low ATP Yield Glucose_A->ATP_low Lactate Lactate Pyruvate_A->Lactate Ethanol Ethanol Lactate->Ethanol In Muscle Gills Gills (Excretion) Ethanol->Gills

Metabolic pathways in Normoxic vs. Anoxic conditions.

Ethanol_Production_Pathway cluster_muscle_cell Muscle Cell cluster_bloodstream Bloodstream Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde PDH variant Ethanol Ethanol Acetaldehyde->Ethanol ADH Ethanol_blood Ethanol Ethanol->Ethanol_blood Diffusion Gills Gills Ethanol_blood->Gills Transport & Excretion

Ethanol production pathway in Carassius muscle.

Experimental_Workflow acclimation Acclimation (Normoxic Conditions) exposure Anoxia Exposure (Nitrogen Bubbling) acclimation->exposure sampling Tissue Sampling (e.g., Brain, Heart, Liver, Muscle) exposure->sampling analysis Metabolic Analysis sampling->analysis metabolomics Metabolomics (CE-MS) analysis->metabolomics proteomics Proteomics (MS) analysis->proteomics gene_expression Gene Expression (Microarray/RNA-seq) analysis->gene_expression

A generalized experimental workflow for studying anoxia in Carassius.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on Carassius metabolism under anoxia.

Anoxia Exposure
  • Acclimation: Crucian carp are acclimated to laboratory conditions in well-aerated water at a constant temperature (e.g., 8°C or 13°C) for a period of at least two weeks. Fish are typically fed a standard commercial diet during this period but are often fasted for 24-48 hours before the experiment.

  • Induction of Anoxia: Anoxia is induced by bubbling nitrogen gas through the water in a sealed experimental tank. The oxygen level is continuously monitored using an oxygen probe, with anoxia being defined as <0.1% of air saturation.

  • Duration: The duration of anoxia exposure varies depending on the experimental goals, ranging from several hours to several days or even weeks.

  • Tissue Sampling: Following the anoxia exposure, fish are euthanized, and tissues of interest (e.g., brain, heart, liver, muscle) are rapidly dissected, freeze-clamped in liquid nitrogen, and stored at -80°C for subsequent analysis.

Metabolite Analysis via Capillary Electrophoresis-Mass Spectrometry (CE-MS)
  • Sample Preparation: Frozen tissue samples are homogenized in a solution containing internal standards. The homogenate is then deproteinized, typically by ultrafiltration.

  • CE-MS Analysis: The resulting extracts are analyzed using a capillary electrophoresis system coupled to a mass spectrometer. This technique allows for the separation and quantification of a wide range of charged metabolites, including intermediates of glycolysis and the TCA cycle, amino acids, and nucleotides.

  • Data Analysis: Metabolite concentrations are determined by comparing the peak areas of the endogenous metabolites to those of the internal standards.

Proteomic Analysis via Mass Spectrometry (MS)
  • Protein Extraction and Digestion: Proteins are extracted from tissue homogenates, and their concentration is determined. The proteins are then digested into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment (for phosphoproteomics): For studies focusing on protein phosphorylation, phosphopeptides are enriched from the peptide mixture using techniques like titanium dioxide or immobilized metal affinity chromatography.

  • LC-MS/MS Analysis: The peptide (or phosphopeptide) mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify peptides and proteins. Label-free quantification or isotopic labeling methods can be used to compare protein abundance between normoxic and anoxic samples.

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from frozen tissue samples using standard commercial kits.

  • Microarray or RNA-sequencing: Gene expression profiling is performed using either DNA microarrays or RNA-sequencing (RNA-seq).

  • Data Analysis: For microarrays, the fluorescence intensity of each spot is quantified to determine the expression level of the corresponding gene. For RNA-seq, the number of reads mapping to each gene is counted. Differential gene expression between normoxic and anoxic conditions is then determined using appropriate statistical methods.

Conclusion

The metabolic adaptations of Carassius to anoxia represent a remarkable evolutionary solution to a profound environmental challenge. The switch to ethanol fermentation, supported by large glycogen stores and metabolic depression, allows these fish to survive in the complete absence of oxygen for extended periods. The quantitative data on gene expression, protein levels, and metabolite concentrations provide a detailed picture of this metabolic reprogramming. The experimental protocols outlined here offer a foundation for researchers to further investigate the molecular mechanisms underlying this extraordinary anoxia tolerance, with potential implications for understanding and treating human diseases associated with oxygen deprivation.

References

A Comparative Guide to Behavioral Assays for Learning and Memory in Goldfish

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of commonly used behavioral assays to assess learning and memory in goldfish (Carassius auratus). It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate assays for their specific research needs. The guide details experimental protocols, presents quantitative performance data, and visualizes key experimental workflows and underlying neural signaling pathways.

Data Presentation: A Quantitative Comparison of Behavioral Assays

The following tables summarize quantitative data from various studies using common learning and memory paradigms in goldfish. These metrics provide a baseline for comparing the efficacy and typical outcomes of each assay.

Table 1: Active Avoidance Conditioning Performance

ParameterTwo-Way Active AvoidanceTrace Avoidance ConditioningNotes
Learning Criterion 8 out of 10 successful avoidances in a session8 out of 10 successful avoidances in a sessionA common benchmark for successful acquisition of the avoidance response.
Typical Sessions to Criterion Varies (e.g., 6 sessions for criterion level analysis)Varies, may require more sessions than standard two-wayThe introduction of a temporal gap in trace conditioning can increase task difficulty.
% Avoidance (Trained) ~60%Impaired by lateral pallium lesionDemonstrates successful learning in control animals.[1]
% Avoidance (Sham Lesion) No significant impairmentNo significant impairmentSurgical controls are crucial for interpreting lesion studies.[2]
% Avoidance (Telencephalon Ablation) Significantly impairedSignificantly impairedHighlights the critical role of the telencephalon in this form of learning.[3]
Latency to Avoid (Trained) Decreases with trainingDecreases with trainingA measure of response efficiency.

Table 2: Maze Learning Performance

ParameterPlus Maze / T-MazeComplex Maze (e.g., Multi-unit)Notes
Learning Metric Time to locate food reward; number of correct choicesTime to navigate the maze; reduction in errors (wrong turns)Both assays can be adapted for spatial or cue-based learning.
Time to Criterion Significant improvement within 3-7 daysSignificant improvement over 28 consecutive daysComplex mazes require more extended training periods.[4]
Initial Completion Time ~9.21 minutes (complex maze)Variable depending on maze complexityProvides a baseline for assessing learning progression.[5]
Final Completion Time ~1.88 minutes (complex maze)17.21 seconds after 4 weeks (complex maze)Demonstrates significant learning and memory formation.
Memory Retention At least 6 monthsNot extensively reported for complex mazesGoldfish exhibit robust long-term spatial memory.
Key Brain Regions Telencephalon (medial and lateral pallium)TelencephalonThe telencephalon is analogous to the mammalian hippocampus and amygdala in function.

Table 3: Classical Conditioning Performance

ParameterAppetitive Conditioning (Food Reward)Aversive Conditioning (Shock)Notes
Conditioned Stimulus (CS) Light, SoundLight, SoundThe neutral stimulus that becomes associated with the unconditioned stimulus.
Unconditioned Stimulus (US) FoodMild electric shockThe stimulus that elicits an innate response.
Conditioned Response (CR) Swimming to surface, approaching light sourceAvoidance, withdrawalThe learned response to the conditioned stimulus.
Acquisition Rate High (e.g., 90% of fish show CR after 30 days)Rapid acquisitionAppetitive conditioning can be highly effective.
Control Group Performance Low (e.g., <35% show response to CS)Minimal response to CS aloneDemonstrates that the learned response is not due to random activity.
Key Brain Regions Telencephalon, CerebellumTelencephalon, CerebellumThe cerebellum is particularly important for delay conditioning.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Active Avoidance Conditioning

This assay assesses fear-motivated associative learning and memory. The goldfish learns to associate a conditioned stimulus (CS), typically a light, with an aversive unconditioned stimulus (US), a mild electric shock, and to perform an action (shuttling to another compartment) to avoid the shock.

Apparatus:

  • A shuttle box, which is a tank divided into two compartments by a barrier that the fish can swim over or through.

  • Each compartment is equipped with a light source (CS) and electrodes to deliver a mild electric shock (US).

  • Infrared beams or a camera system to detect the fish's position.

Procedure:

  • Habituation: The fish is placed in the shuttle box and allowed to freely explore both compartments for a set period (e.g., 20-30 minutes) for 1-3 days prior to training. This reduces novelty-induced stress.

  • Training:

    • A training session consists of a series of trials (e.g., 10-20 trials) with an inter-trial interval (ITI) of 1-2 minutes.

    • At the start of a trial, the CS (light) is presented in the compartment occupied by the fish.

    • After a set period (e.g., 10 seconds), the US (mild electric shock) is delivered through the water in that compartment for a short duration (e.g., 5 seconds).

    • If the fish moves to the other compartment before the US is delivered, it is recorded as a successful avoidance, and the CS is terminated.

    • If the fish moves to the other compartment after the US has started, it is recorded as an escape, and both the CS and US are terminated.

    • If the fish fails to move, the trial is recorded as a failure.

  • Testing: Memory retention is tested at various time points after training (e.g., 24 hours, 7 days) by presenting the CS without the US and recording the percentage of avoidance responses.

Maze Learning (Plus Maze)

This assay is used to evaluate spatial learning and memory. The goldfish learns the location of a reward (e.g., food) in one of the arms of a plus-shaped maze.

Apparatus:

  • A plus-shaped maze submerged in water. Two arms are typically open, and two are enclosed. For spatial learning tasks, all arms may be open.

  • External visual cues (e.g., colored cards, shapes) are placed around the maze to aid in spatial navigation.

  • A camera is mounted above the maze to record the fish's swimming path.

Procedure:

  • Habituation: The fish is allowed to freely explore the maze for a period before the training begins.

  • Training:

    • Food is consistently placed in the same arm of the maze (the goal arm).

    • The fish is placed in a starting arm, which can be varied between trials.

    • The time taken for the fish to find and consume the food is recorded, as are any errors (entries into non-goal arms).

    • Training is typically conducted in daily sessions of a set number of trials.

  • Probe Trial (Testing): To assess spatial memory, a probe trial is conducted where the food reward is removed. The time spent and the number of entries into the former goal arm are measured to determine if the fish has formed a spatial memory of the reward location.

Classical Conditioning (Appetitive)

This assay assesses associative learning where a neutral stimulus becomes associated with a positive outcome.

Apparatus:

  • An aquarium.

  • A conditioned stimulus (CS) delivery device (e.g., an LED light, a speaker for sound).

  • A method for delivering the unconditioned stimulus (US), which is typically food.

Procedure:

  • Habituation: The fish is acclimated to the testing aquarium.

  • Training:

    • The CS (e.g., a light is turned on) is presented for a few seconds.

    • Immediately following the CS, the US (food) is delivered.

    • This pairing of CS and US is repeated over multiple trials and sessions.

  • Testing: The CS is presented alone, without the food reward. The occurrence of the conditioned response (CR), such as the fish swimming to the surface or approaching the light source in anticipation of food, is recorded.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway in goldfish learning and memory and a generalized experimental workflow for behavioral assays.

G Experimental Workflow for Goldfish Behavioral Assays cluster_pre_training Pre-Training cluster_training Training Phase cluster_post_training Post-Training / Testing acclimation Acclimation to Housing habituation Habituation to Apparatus acclimation->habituation training_sessions Daily Training Sessions (e.g., 10-20 trials/day) habituation->training_sessions data_acquisition Record Metrics (Latency, Errors, % Correct) training_sessions->data_acquisition memory_consolidation Memory Consolidation Period (e.g., 24h, 7 days) training_sessions->memory_consolidation data_acquisition->training_sessions Repeat until criterion retention_test Retention Test / Probe Trial memory_consolidation->retention_test data_analysis Data Analysis retention_test->data_analysis

Figure 1: A generalized workflow for behavioral assays in goldfish.

G ERK/CREB Signaling Pathway in Goldfish Learning and Memory extracellular_signal Extracellular Signal (e.g., Neurotransmitter, Growth Factor) receptor Membrane Receptor extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk creb CREB erk->creb Phosphorylation sirt1 SirT1 erk->sirt1 gene_expression Gene Expression (e.g., c-Fos, BDNF) creb->gene_expression bdnf_expression BDNF Expression creb->bdnf_expression synaptic_plasticity Synaptic Plasticity & Memory Consolidation gene_expression->synaptic_plasticity sirt1->creb bdnf_expression->synaptic_plasticity

Figure 2: The ERK/CREB signaling cascade in learning and memory.

The ERK/CREB pathway is a critical molecular cascade in memory formation. Extracellular signals activate membrane receptors, leading to the sequential activation of Ras, Raf, MEK, and finally ERK1/2. Activated ERK can then phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the expression of genes necessary for synaptic plasticity and memory consolidation, such as c-Fos and Brain-Derived Neurotrophic Factor (BDNF). Additionally, ERK can influence SirT1, which also modulates CREB activity, further regulating the expression of BDNF and contributing to the molecular basis of memory.

References

comparative study of ion regulation in different Carassius populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physiological and molecular mechanisms of ion regulation across different populations of the Carassius genus, including the common goldfish (Carassius auratus), crucian carp (Carassius carassius), and gibel carp (Carassius gibelio). This document synthesizes experimental data on their adaptive responses to varying environmental salinity and other stressors, offering insights for research in fish physiology, aquaculture, and environmental toxicology.

Comparative Ion and Osmoregulatory Capacity

Freshwater fishes, like those of the Carassius genus, actively absorb ions from their dilute environment to maintain internal homeostasis.[1][2] This process is primarily carried out by specialized cells in the gills called ionocytes (also known as mitochondria-rich cells).[1][3][4] The efficiency of ion uptake and retention is crucial for survival and varies among different Carassius populations, particularly in response to environmental challenges such as changes in salinity.

While most freshwater fish are adapted to and can only survive in freshwater, some, including certain Carassius species, exhibit a degree of tolerance to saline environments. For instance, goldfish (Carassius auratus) can tolerate low salinity levels of less than 10 parts per thousand (ppt) for extended periods and higher salinities for shorter durations. Studies have shown that both goldfish and crucian carp (Carassius carassius) can be transferred to brackish water with salinities up to 8 ppt, with a maximum tolerance observed at 20 ppt. However, exposure to higher salinities can negatively impact growth, food intake, and survival.

Table 1: Comparative Salinity Tolerance and Physiological Responses in Carassius Species

ParameterCarassius auratus (Goldfish)Carassius carassius (Crucian Carp)Reference
Maximum Salinity Tolerance 20 ppt20 ppt
Optimal Salinity for Growth < 8 ppt< 8 ppt
Blood Osmolality Maintained in salinities up to 20‰ for short durationsNot explicitly detailed
Plasma Na+ Concentration Declines after saline immersion and subsequent freshwater recoveryNot explicitly detailed
Plasma Cl- Concentration Rises after saline immersion and subsequent freshwater recoveryNot explicitly detailed
Gill Na+/K+-ATPase (NKA) Activity Increases with exhaustive swimming (in fed fish); lower in saline-treated fish after 24h freshwater recovery compared to controls (except for 20‰ immersion for 10-30 min)Not explicitly detailed
Gill NKA mRNA Transcription Significantly elevated after immersion in 20‰ salinity followed by freshwater recoveryNot explicitly detailed
Muscle Dehydration Occurs at salinities of 8‰ and 10‰Not explicitly detailed
Plasma Cortisol Levels Increases at salinities of 8‰ and 10‰; elevated in fed fish after exhaustive swimmingNo significant change with exhaustive swimming

Key Ion Transporters and Enzymes

The primary enzyme driving ion uptake in freshwater fish is the Na+/K+-ATPase (NKA) , which is highly expressed in the gills. This enzyme creates an electrochemical gradient that facilitates the movement of other ions. In response to environmental stressors like changes in salinity or exhaustive exercise, the activity and expression of NKA can be modulated.

For example, in goldfish, exhaustive swimming leads to an increase in gill NKA activity, which helps maintain stable plasma ion levels. However, this response was observed only in fed fish, suggesting a link between nutritional status and ionoregulatory capacity. Following acute exposure to high salinity (20‰) and subsequent return to freshwater, gill NKA activity in goldfish was generally lower than in control fish, although a transient increase in NKA mRNA transcription was observed.

In addition to NKA, other important ion transporters include the Na+/H+ exchanger (NHE) and the H+-ATPase , which are involved in sodium uptake and acid-base regulation. The distribution and abundance of ionocytes, the cells housing these transporters, can also change in response to environmental conditions such as hypoxia or exposure to ion-poor water.

Hormonal Control of Ion Regulation

The endocrine system plays a crucial role in orchestrating the physiological responses to osmotic challenges. Several hormones are involved in both the acute and long-term regulation of ion and water balance.

  • Cortisol: This steroid hormone is a key regulator of ion transport. In goldfish, plasma cortisol levels increase in response to high salinity (8‰ and 10‰) and exhaustive swimming. Cortisol can influence the expression and activity of ion transporters like NKA.

  • Thyroid Hormones: Thyroid hormones are also implicated in ion regulation. In goldfish, a high conversion of plasma T4 to T3 is observed, which is slightly affected by exhaustive swimming. This contrasts with the common carp, where thyroid hormone regulation appears more related to energy metabolism.

  • Neurohypophysial Hormones: Hormones from the posterior pituitary, such as vasotocin, are known to influence cortisol secretion in goldfish, thereby indirectly affecting ion balance.

The interaction between these hormonal systems allows for a coordinated response to maintain homeostasis under varying environmental conditions.

Experimental Protocols

Salinity Tolerance and Growth Study

This protocol is based on a study comparing the effects of different salinities on the growth of goldfish and crucian carp.

  • Animal Acclimation: Fish are acclimated to the water source (e.g., 8 ppt salinity) in experimental units for one month.

  • Experimental Groups: Fish are then transferred to different salinity treatments (e.g., 8 ppt, 12 ppt, 16 ppt, and 20 ppt).

  • Housing: Multiple fish are placed in each aquarium.

  • Feeding: Fish are fed to satiation twice a day with a commercial feed.

  • Data Collection: Fish are individually weighed at weekly intervals for a period of 20 days. Specific growth rate, weight gain, food intake, and survival are calculated.

  • Water Quality: Water quality parameters such as temperature, pH, and osmolality are monitored regularly.

Gill Na+/K+-ATPase Activity Assay

This is a general protocol for measuring the activity of a key enzyme in ion transport.

  • Tissue Preparation: Gill tissue is dissected and homogenized in a buffer solution on ice.

  • Enzyme Reaction: The homogenate is incubated in a reaction mixture containing ATP, Na+, K+, Mg2+, and a buffer. A parallel reaction is run with the addition of ouabain, a specific inhibitor of Na+/K+-ATPase.

  • Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Signaling Pathways and Experimental Workflows

Hormonal Regulation of Gill Ion Transport

The following diagram illustrates the signaling pathway for the hormonal control of ion transport in the gills of Carassius, focusing on the role of cortisol.

Hormonal_Regulation Stress Environmental Stressor (e.g., High Salinity) Hypothalamus Hypothalamus Stress->Hypothalamus Stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Interrenal Interrenal Gland (Head Kidney) Pituitary->Interrenal ACTH Cortisol Cortisol Release Interrenal->Cortisol Gill Gill Ionocyte Cortisol->Gill Binds to Glucocorticoid Receptor NKA_expression Increased Na+/K+-ATPase Expression & Activity Gill->NKA_expression Genomic Action Ion_Uptake Enhanced Ion Uptake NKA_expression->Ion_Uptake

Caption: Hormonal cascade leading to increased ion transport capacity in gills.

Experimental Workflow for Salinity Challenge

This diagram outlines a typical experimental workflow for studying the effects of salinity on Carassius.

Salinity_Challenge_Workflow start Start: Select Fish (Carassius sp.) acclimation Acclimation to Freshwater Conditions start->acclimation grouping Divide into Control and Experimental Groups acclimation->grouping control Control Group: Maintain in Freshwater grouping->control experimental Experimental Group: Gradual or Acute Salinity Increase grouping->experimental sampling Time-Course Sampling (e.g., 24h, 48h, 7d) control->sampling experimental->sampling analysis Physiological & Molecular Analysis sampling->analysis blood Blood Plasma: - Osmolality - Ion Concentrations - Cortisol analysis->blood gill Gill Tissue: - NKA Activity - Gene Expression (NKA, etc.) - Histology (Ionocytes) analysis->gill end End: Data Comparison and Interpretation blood->end gill->end

Caption: Workflow for a comparative salinity tolerance experiment.

References

Unraveling the Hypoxia Response in Carassius: A Comparative Guide to Key Gene Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkable ability of crucian carp (Carassius carassius) and its close relatives like the goldfish (Carassius auratus) to survive in low-oxygen (hypoxic) and even oxygen-free (anoxic) environments has long been a subject of intense scientific scrutiny. This guide provides a comparative overview of the confirmed roles of specific genes in the hypoxia response of Carassius, supported by experimental data and detailed methodologies. Understanding these molecular mechanisms offers potential insights for therapeutic strategies in hypoxia-related pathologies.

Gene Expression Comparison in Carassius Hypoxia Response

The adaptation of Carassius to hypoxic conditions involves a significant reprogramming of gene expression. The Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is a central regulator of this response. Below is a summary of quantitative gene expression data for key genes in the HIF-1 pathway and other hypoxia-responsive genes, primarily from studies on Carassius auratus gibelio liver tissue under hypoxic stress.

GeneFunctionMethodFold Change (Hypoxia vs. Normoxia)Reference
hif-1α Master regulator of the hypoxic responseqRT-PCRUpregulated[1]
vegf Angiogenesis, vascular permeabilityqRT-PCRSignificantly upregulated[1]
epo Erythropoiesis (red blood cell production)qRT-PCRSignificantly upregulated[1]
angpt1 AngiogenesisqRT-PCRSignificantly upregulated[1]
et1 VasoconstrictionqRT-PCRSignificantly upregulated[1]
tfr-1 Iron uptakeqRT-PCRSignificantly upregulated
pak1 Cell proliferation and apoptosisRNA-SeqDifferentially Expressed
cdc23 Cell cycle regulationRNA-SeqDifferentially Expressed
smad3a Signal transductionRNA-SeqDifferentially Expressed
caspase7 ApoptosisRNA-SeqDifferentially Expressed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm the role of specific genes in the Carassius hypoxia response.

RNA-Sequencing (RNA-Seq) for Gene Expression Profiling

RNA-Seq is a powerful technique to obtain a global view of the transcriptome. A typical workflow for analyzing gene expression in Carassius gill tissue under hypoxia is as follows:

  • Sample Collection and Preservation: Gill tissue from normoxic and hypoxic-exposed Carassius is dissected and immediately flash-frozen in liquid nitrogen to preserve RNA integrity. Samples are stored at -80°C until further processing.

  • RNA Extraction: Total RNA is extracted from the frozen gill tissue using a TRIzol-based method or a commercial kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

  • Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. The clean reads are then mapped to the Carassius auratus reference genome. Gene expression levels are quantified, and differentially expressed genes (DEGs) between the hypoxic and normoxic groups are identified using statistical packages like DESeq2 or edgeR. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds for identifying significant DEGs.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

qRT-PCR is used to validate the expression patterns of specific genes identified through RNA-Seq.

  • cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-Seq using a reverse transcription kit.

  • Primer Design: Gene-specific primers for the target genes and a reference gene (e.g., β-actin or 18S rRNA) are designed.

  • PCR Amplification: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Western Blotting for Protein Level Analysis

Western blotting is employed to investigate whether changes in gene expression translate to changes in protein levels.

  • Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., HIF-1α). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for studying the Carassius hypoxia response.

HIF1_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_downstream Downstream Gene Expression HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHDs->VHL Enables binding HIF1a_hypoxia HIF-1α (stabilized) VHL->HIF1a_normoxia Ubiquitination HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to DNA VEGF VEGF HRE->VEGF Upregulation EPO EPO HRE->EPO Upregulation Glycolysis_Genes Glycolysis Genes HRE->Glycolysis_Genes Upregulation

Caption: HIF-1 signaling pathway in response to normoxia and hypoxia.

Experimental_Workflow cluster_experiment Hypoxia Exposure Experiment cluster_analysis Molecular Analysis cluster_data Data Interpretation Carassius_Normoxia Carassius (Normoxia Control) Tissue_Sampling Tissue Sampling (e.g., Gills, Liver) Carassius_Normoxia->Tissue_Sampling Carassius_Hypoxia Carassius (Hypoxia Treatment) Carassius_Hypoxia->Tissue_Sampling RNA_Extraction RNA Extraction Tissue_Sampling->RNA_Extraction Protein_Extraction Protein Extraction Tissue_Sampling->Protein_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Western_Blot Western Blotting Protein_Extraction->Western_Blot DEG_Analysis Differentially Expressed Gene Analysis RNA_Seq->DEG_Analysis qRT_PCR qRT-PCR Validation Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification DEG_Analysis->qRT_PCR Pathway_Analysis Signaling Pathway Analysis DEG_Analysis->Pathway_Analysis Protein_Quantification->Pathway_Analysis

Caption: General experimental workflow for studying gene roles in Carassius hypoxia.

References

comparing the efficacy of different cryopreservation methods for Carassius sperm

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cryopreservation Methods for Carassius Sperm

The long-term preservation of fish gametes is a cornerstone of genetic resource management, selective breeding programs, and conservation efforts for aquatic biodiversity. For researchers and professionals in aquaculture and drug development, identifying the most effective cryopreservation protocol for the sperm of Carassius species, such as the common goldfish (Carassius auratus), is critical for ensuring post-thaw viability and fertilization success. This guide provides a comparative analysis of different cryopreservation methods based on published experimental data, detailing the protocols and outcomes to aid in the selection of an optimal strategy.

Comparative Efficacy of Cryoprotectants and Extenders

The success of sperm cryopreservation is heavily dependent on the composition of the cryopreservation medium, which typically includes an extender to maintain osmotic balance and a cryoprotectant to mitigate cellular damage during freezing.

A key study compared several common cryoprotectants, including methanol, ethanol, ethylene glycol, glycerol, and dimethyl sulfoxide (DMSO).[1][2][3] The results indicated that 10% DMSO combined with 15% egg yolk as an extracellular cryoprotectant yielded the highest post-thaw sperm quality.[1][2] Specifically, this combination resulted in a motility of 79%, viability of 80%, and a fertilization rate of 33%. Ringer's solution was utilized as the extender in this comparative study.

Further research has explored the supplementation of extenders with amino acids to enhance post-thaw sperm quality. The addition of taurine to a modified Kurokura (MK) extender has been shown to significantly increase post-thaw motility and duration, as well as decrease DNA damage. The optimal concentration was found to be 4 mM taurine, which, when used with a pellet freezing method, resulted in a post-thaw motility rate of 72.50 ± 3.54% and a motility duration of 17.50 ± 0.71 seconds.

The choice of extender is also a critical factor. While Ringer's solution is commonly used for freshwater fish, other extenders like Hank's Balanced Salt Solution (HBSS) have been identified as optimal for certain Carassius auratus subspecies.

Table 1: Comparison of Different Cryoprotectants on Carassius auratus Sperm

Cryoprotectant (CPA)ExtenderCPA ConcentrationPost-Thaw Motility (%)Post-Thaw Viability (%)Post-Thaw Fertilization Rate (%)Reference
DMSORinger's Solution + 15% Egg Yolk10%798033
MethanolRinger's Solution + 15% Egg YolkNot specifiedLower than DMSOLower than DMSOLower than DMSO
EthanolRinger's Solution + 15% Egg YolkNot specifiedLower than DMSOLower than DMSOLower than DMSO
Ethylene GlycolRinger's Solution + 15% Egg YolkNot specifiedLower than DMSOLower than DMSOLower than DMSO
GlycerolRinger's Solution + 15% Egg YolkNot specifiedLower than DMSOLower than DMSOLower than DMSO

Table 2: Effect of Taurine Supplementation in Modified Kurokura (MK) Extender

Taurine ConcentrationFreezing MethodPost-Thaw Motility (%)Post-Thaw Motility Duration (s)Reference
0 mM (Control)PelletsLower than 4 mMLower than 4 mM
1 mMPelletsIncreasedIncreased
2 mMPelletsIncreasedIncreased
4 mMPellets72.50 ± 3.5417.50 ± 0.71
4 mMStraws35 ± 7Lower than pellets

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of cryopreservation techniques. Below are summaries of key experimental protocols from the cited literature.

Protocol 1: Comparative Analysis of Cryoprotectants
  • Sperm Collection: Mature male goldfish are selected, and sperm is collected by gently stripping the abdomen. Care is taken to avoid contamination with urine, feces, or water.

  • Extender and Cryoprotectant Preparation: The base extender used is Ringer's solution. Egg yolk is added as an extracellular cryoprotectant. The cryoprotectants tested include methanol, ethanol, ethylene glycol, glycerol, and DMSO.

  • Sperm Dilution and Equilibration: Freshly collected sperm is diluted with the extender containing the specified cryoprotectant.

  • Pre-freezing: The sperm-extender mixture undergoes a pre-freezing step with varying durations (10, 20, 30, and 40 minutes) at temperatures of 4°C, -10°C, and -79°C. A 20-minute pre-freezing time was identified as optimal.

  • Freezing: Samples are then plunged into liquid nitrogen for storage at -179°C for 7 days.

  • Thawing: The specific thawing protocol was not detailed in the abstract, but a common method is to thaw straws in a water bath at 40°C for 5 seconds.

  • Post-Thaw Assessment: Motility, viability, and fertility are assessed. DNA fragmentation can be evaluated using agarose gel electrophoresis.

Protocol 2: Taurine Supplementation and Packaging Method Comparison
  • Sperm Collection: Similar to the above protocol, sperm is collected from mature male goldfish.

  • Extender and Additive Preparation: A modified Kurokura (MK) medium is used as the extender (360mg NaCl, 1000mg KCl, 22mg CaCl2, 8mg MgCl2, 20mg NaHCO3 per 100ml pure water, pH 8.2). This is supplemented with 12.5% DMSO as the permeating cryoprotectant and 10% egg yolk as the non-permeating cryoprotectant. Taurine is added at concentrations of 1, 2, or 4 mM.

  • Sperm Dilution and Packaging: Semen is diluted at a 1:9 ratio with the extender. The diluted sperm is then packaged into either 0.25 ml straws or as 0.1 ml pellets.

  • Equilibration and Freezing: Samples are equilibrated at 2-4°C for 5 minutes. For pellet freezing, 0.1 ml droplets are placed on an aluminum tray 3 cm above liquid nitrogen vapor for 10 minutes before being plunged into liquid nitrogen. Straws are also vapor-frozen for 10 minutes before immersion.

  • Thawing: Samples are thawed in a 40°C water bath for 5 seconds.

  • Post-Thaw Assessment: The percentage and duration of sperm motility are evaluated. DNA damage is assessed using the comet assay.

Visualizing the Experimental Workflow

To better understand the procedural flow of Carassius sperm cryopreservation, the following diagrams illustrate the key steps involved.

G cluster_pre_freezing Pre-Freezing Stage cluster_freezing Freezing Stage cluster_post_thaw Post-Thaw Stage sperm_collection Sperm Collection dilution Dilution with Extender (e.g., Ringer's, MK) sperm_collection->dilution cpa_addition Addition of Cryoprotectant (e.g., 10% DMSO) dilution->cpa_addition equilibration Equilibration (e.g., 2-4°C for 5 min) cpa_addition->equilibration packaging Packaging (Straws or Pellets) equilibration->packaging vapor_freezing Vapor Freezing (e.g., 10 min above LN2) packaging->vapor_freezing ln2_storage Storage in Liquid Nitrogen (-196°C) vapor_freezing->ln2_storage thawing Thawing (e.g., 40°C water bath for 5s) ln2_storage->thawing assessment Post-Thaw Quality Assessment (Motility, Viability, DNA Integrity) thawing->assessment fertilization Fertilization assessment->fertilization

Caption: General experimental workflow for Carassius sperm cryopreservation.

G cluster_cellular_stress Cellular Stressors cluster_protective_mechanisms Protective Mechanisms cluster_cellular_damage Potential Cellular Damage cryopreservation Cryopreservation Process (Freezing & Thawing) osmotic_stress Osmotic Stress cryopreservation->osmotic_stress ice_crystal Intracellular Ice Crystal Formation cryopreservation->ice_crystal ros Reactive Oxygen Species (ROS) Production cryopreservation->ros membrane_damage Membrane Damage osmotic_stress->membrane_damage ice_crystal->membrane_damage ros->membrane_damage dna_damage DNA Fragmentation ros->dna_damage mitochondrial_damage Mitochondrial Dysfunction ros->mitochondrial_damage extender Extender (Isotonic Environment) extender->osmotic_stress mitigates cpa Permeating CPA (e.g., DMSO) cpa->ice_crystal reduces non_permeating_cpa Non-Permeating CPA (e.g., Egg Yolk) non_permeating_cpa->osmotic_stress mitigates antioxidant Antioxidant (e.g., Taurine) antioxidant->ros scavenges post_thaw_quality post_thaw_quality membrane_damage->post_thaw_quality Reduced Post-Thaw Quality (Motility, Viability, Fertility) dna_damage->post_thaw_quality Reduced Post-Thaw Quality (Motility, Viability, Fertility) mitochondrial_damage->post_thaw_quality Reduced Post-Thaw Quality (Motility, Viability, Fertility)

Caption: Factors influencing Carassius sperm cryopreservation success.

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Prior to commencing any laboratory work involving a new or unidentified chemical, it is crucial to develop a comprehensive plan for the handling and ultimate disposal of any resulting waste.[1] Consultation with your institution's Department of Environmental Health and Safety (EHS) is a critical first step in this process to ensure compliance with all federal, state, and local regulations.[1]

General Protocol for the Disposal of Unidentified Chemical Waste

The following step-by-step procedure, based on general guidelines for the disposal of laboratory chemical waste, should be followed.

1. Personal Protective Equipment (PPE): Before handling any potentially hazardous substance, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemically resistant gloves appropriate for the potential hazards

  • A fully fastened laboratory coat[1]

Operations involving volatile chemicals should always be conducted within a certified laboratory fume hood or other suitable containment equipment.[1]

2. Waste Collection:

  • Collect all waste, including contaminated materials such as pipette tips, gloves, and absorbent paper, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and any solvents used.

  • Ensure the container is kept sealed to prevent leaks or spills.

3. Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The chemical name (e.g., "Carassin Waste") and any known constituents

  • The approximate quantities of each component

  • The date of waste generation

  • The primary hazard(s) (e.g., flammable, corrosive, toxic)

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • This storage area should be away from incompatible materials and general laboratory traffic.

  • Adhere to your institution's specific guidelines for the temporary storage of hazardous waste.

5. Disposal:

  • Contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with all available information about the waste, including any Safety Data Sheets (SDS) for known components.

  • Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department.

Characterizing Unknown Waste for Disposal

For an unknown substance, a preliminary characterization is often necessary to ensure proper disposal. The following table provides a template for the types of data that are useful for a waste disposal vendor.

Property Value/Observation Method of Determination
Physical State Solid, Liquid, GasVisual Inspection
Color & Appearance e.g., Clear liquidVisual Inspection
pH 1-14pH paper or meter
Solubility in Water Soluble, InsolubleMiscibility Test
Presence of Halogens Yes/NoBeilstein Test
Flash Point °C / °FFlash Point Tester
Presence of Strong Odor Yes/NoOlfactory (with caution)

Experimental Protocol: Waste Characterization

A detailed experimental protocol for waste characterization should be developed in consultation with your institution's EHS department. A general workflow is as follows:

  • Information Gathering: Review all experimental notes and records to identify any known reactants or solvents that may be present in the waste stream.

  • Physical Characterization: In a well-ventilated fume hood and with appropriate PPE, observe and record the physical properties of the waste as outlined in the table above.

  • Chemical Spot Tests: If deemed safe and necessary by EHS, perform simple chemical spot tests to identify the presence of certain chemical classes (e.g., oxidizers, reducers, halogens).

  • Analytical Testing: For complex or highly hazardous unknown waste, it may be necessary to submit a sample to an analytical laboratory for more detailed characterization (e.g., GC-MS, ICP-MS).

  • Documentation: Thoroughly document all characterization results and provide this information to your EHS department or hazardous waste vendor.

Disposal Workflow

The logical workflow for the proper disposal of an unidentified laboratory chemical is illustrated below.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Disposal start Identify Waste for Disposal ppe Don Appropriate PPE start->ppe Safety First collect Collect Waste in Compatible Container ppe->collect label_waste Label Container with 'Hazardous Waste' & Contents collect->label_waste seal Securely Seal Container label_waste->seal store Store in Designated Secure Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs Initiate Disposal end_node Waste Removed by Certified Vendor contact_ehs->end_node

Workflow for the safe disposal of an unidentified laboratory chemical.

By adhering to these general yet crucial procedures, you can ensure the safe and compliant disposal of laboratory chemicals for which specific guidelines are not immediately available, thereby fostering a secure research environment.

References

Essential Safety and Handling Protocols for Carassin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Carassin, a peptide compound, within a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Goggles or GlassesMust be worn at all times in the handling area.
Body Protection Laboratory CoatFully buttoned to protect against splashes and spills.
Respiratory Protection N95 or higher RespiratorRequired when handling the powdered form or when aerosolization is possible.

Experimental Protocol: Handling and Storage

Adherence to this protocol is critical for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area is clean and decontaminated. Prepare all necessary equipment and reagents.

  • Weighing and Reconstitution :

    • Handle the solid form of this compound in a chemical fume hood to avoid inhalation of airborne particles.

    • Use an analytical balance with a draft shield.

    • When reconstituting, slowly add the solvent to the vial to prevent splashing.

  • Solution Handling :

    • Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.

    • Use a calibrated pipette for all liquid transfers.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Refer to the manufacturer's instructions for optimal storage temperature.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential hazards.

  • Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be collected in a designated hazardous waste container.

  • Liquid Waste : Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Decontamination : Decontaminate all non-disposable equipment and work surfaces with a suitable cleaning agent after handling this compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill :

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a decontaminating solution.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare & Decontaminate Work Area gather_materials Gather Necessary Materials & PPE prep_area->gather_materials then weigh Weigh Solid this compound gather_materials->weigh proceed to reconstitute Reconstitute with Solvent weigh->reconstitute then aliquot Use or Aliquot Solution reconstitute->aliquot then storage Store in Designated Location aliquot->storage after use decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate concurrently liquid_waste Dispose of Liquid Waste aliquot->liquid_waste if applicable solid_waste Dispose of Solid Waste decontaminate->solid_waste

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.